molecular formula C34H43F5N4O11 B8106578 Methyltetrazine-PEG8-PFP ester

Methyltetrazine-PEG8-PFP ester

Katalognummer: B8106578
Molekulargewicht: 778.7 g/mol
InChI-Schlüssel: REVQAJYVXWMUAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyltetrazine-PEG8-PFP ester is a useful research compound. Its molecular formula is C34H43F5N4O11 and its molecular weight is 778.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43F5N4O11/c1-24-40-42-34(43-41-24)25-2-4-26(5-3-25)53-23-22-52-21-20-51-19-18-50-17-16-49-15-14-48-13-12-47-11-10-46-9-8-45-7-6-27(44)54-33-31(38)29(36)28(35)30(37)32(33)39/h2-5H,6-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVQAJYVXWMUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43F5N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyltetrazine-PEG8-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG8-PFP ester is a sophisticated heterobifunctional crosslinker meticulously engineered for advanced bioconjugation applications.[1] This reagent seamlessly integrates three key components: a highly reactive methyltetrazine moiety for bioorthogonal "click chemistry," a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer, and an amine-reactive pentafluorophenyl (PFP) ester.[1][2] This unique combination of functionalities makes it an invaluable tool in the development of cutting-edge therapeutics and diagnostics, most notably in the construction of antibody-drug conjugates (ADCs).[1][3]

The PFP ester allows for the efficient and stable covalent attachment to primary and secondary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, forming a robust amide bond.[4][] The PEG8 spacer enhances solubility in aqueous media, mitigates steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugate.[6] The methyltetrazine group enables an exceptionally fast and selective bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule, a cornerstone of modern click chemistry.[1][7] This dual reactivity provides researchers with precise control over the assembly of complex biomolecular architectures.[1]

Physicochemical and Reactive Properties

The performance of this compound in bioconjugation is underpinned by its distinct physicochemical and reactive characteristics. The following tables summarize key quantitative data for the linker and its reactive components.

Property Value Source(s)
Chemical Formula C34H43F5N4O11[8]
Molecular Weight 778.7 g/mol [8]
CAS Number 2353409-49-9[8]
Purity >95% - 98%[8]
Solubility Soluble in DMSO, DMF, CH2Cl2[8]
Storage Conditions -20°C, protected from light and moisture[1][8]
PEG8 Spacer Arm Length ~29.8 Å
Number of PEG Units 8

Table 1: Physicochemical Properties of this compound.

Parameter Value/Condition Source(s)
PFP Ester Reaction Target Primary and secondary amines[4][]
Optimal pH for PFP Ester-Amine Reaction 7.2 - 8.5[2]
Methyltetrazine Reaction Partner trans-cyclooctene (TCO)[1][7]
Methyltetrazine-TCO Reaction Type Inverse electron-demand Diels-Alder (IEDDA) cycloaddition[7]
Second-Order Rate Constant (Methyltetrazine-TCO) Up to 1 x 10^6 M⁻¹s⁻¹[7]
PFP Ester Stability More resistant to hydrolysis than NHS esters[2][]

Table 2: Reactive Properties and Conditions.

Reaction Mechanism and Experimental Workflow

The utility of this compound lies in its capacity to facilitate a two-step, controlled conjugation process.

Step 1: Amine Modification

The first step involves the reaction of the PFP ester with a primary or secondary amine on a biomolecule (e.g., an antibody). This reaction forms a stable amide bond, tethering the methyltetrazine-PEG8 moiety to the biomolecule.

Step 2: Bioorthogonal Ligation

The second step is the bioorthogonal "click" reaction. The methyltetrazine-functionalized biomolecule is reacted with a second molecule that has been modified to contain a trans-cyclooctene (TCO) group. This IEDDA reaction is extremely fast and highly specific, proceeding efficiently under physiological conditions without the need for a catalyst.[7]

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Bioorthogonal Ligation Antibody-NH2 Antibody-NH₂ Modified_Antibody Antibody-NH-CO-PEG8-Methyltetrazine Antibody-NH2->Modified_Antibody pH 7.2-8.5 Linker Methyltetrazine-PEG8-PFP Linker->Modified_Antibody PFP_leaving_group Pentafluorophenol Modified_Antibody->PFP_leaving_group Modified_Antibody_2 Antibody-NH-CO-PEG8-Methyltetrazine TCO_Drug TCO-Drug ADC Antibody-Drug Conjugate TCO_Drug->ADC N2_gas N₂ Gas ADC->N2_gas Modified_Antibody_2->ADC Click Reaction

Two-step reaction mechanism of this compound.

A general workflow for the creation of an antibody-drug conjugate (ADC) using this linker is depicted below. This process involves initial antibody preparation, conjugation with the linker, purification, and subsequent ligation with the TCO-modified payload.

G Start Start: Prepare Antibody Buffer_Exchange Buffer Exchange into Amine-Free Buffer (pH 7.2-8.5) Start->Buffer_Exchange Conjugation React Antibody with Linker (1-4h RT or overnight at 4°C) Buffer_Exchange->Conjugation Prepare_Linker Dissolve Methyltetrazine-PEG8-PFP in Anhydrous DMSO/DMF Prepare_Linker->Conjugation Quench Quench Reaction (e.g., Tris buffer) Conjugation->Quench Purify_Intermediate Purify Modified Antibody (e.g., SEC) Quench->Purify_Intermediate Ligation React Modified Antibody with TCO-Drug (<30 min RT) Purify_Intermediate->Ligation Prepare_Payload Prepare TCO-Modified Drug Prepare_Payload->Ligation Purify_Final Purify Final ADC (e.g., SEC or Dialysis) Ligation->Purify_Final Characterize Characterize ADC (e.g., DAR, Purity) Purify_Final->Characterize End End: Final ADC Characterize->End

General workflow for ADC creation using a heterobifunctional linker.

Experimental Protocol: Antibody-Drug Conjugate (ADC) Synthesis

This protocol provides a general framework for the conjugation of a cytotoxic drug to an antibody using this compound. Optimization may be required for specific antibodies and payloads.

Materials and Reagents:

  • Antibody of interest (e.g., Trastuzumab)

  • This compound

  • TCO-modified cytotoxic drug

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., desalting column)

  • Dialysis cassette

Procedure:

Part 1: Antibody Modification with Methyltetrazine-PEG8

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

  • Linker Solution Preparation:

    • Important: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent antibody precipitation.

    • Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted PFP ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts using an SEC desalting column, eluting with the desired storage buffer (e.g., PBS, pH 7.4).

    • Determine the concentration and degree of labeling (DOL) of the purified methyltetrazine-modified antibody.

Part 2: Ligation of TCO-Drug to Modified Antibody

  • Reactant Preparation:

    • Ensure the purified methyltetrazine-labeled antibody is at a known concentration in an appropriate buffer (e.g., PBS, pH 7.4).

    • Dissolve the TCO-modified drug in a compatible solvent (e.g., DMSO, water) to a known concentration.

  • Ligation Reaction:

    • Add a 1.5 to 5-fold molar excess of the TCO-modified drug to the methyltetrazine-labeled antibody solution.

    • The reaction is typically complete in under 30 minutes at room temperature. For very dilute solutions, the reaction time can be extended to 1-2 hours.

  • Final Purification:

    • If necessary, remove the excess TCO-modified drug by SEC or dialysis.

  • Analysis:

    • Analyze the final ADC for purity, aggregation, and drug-to-antibody ratio (DAR) using appropriate analytical techniques (e.g., HPLC, mass spectrometry).

Application in Targeted Cancer Therapy: HER2 Signaling Pathway

A prominent application of this compound is in the development of ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2).[9] Overexpression of HER2 is a key driver in several cancers, including breast and gastric cancers.[7] HER2 activation, through homodimerization or heterodimerization with other HER family members, triggers downstream signaling cascades like the PI3K/AKT/mTOR and RAS/MAPK pathways, which promote cell proliferation, survival, and migration.[2][4][6]

An ADC constructed with a HER2-targeting antibody (like Trastuzumab), a potent cytotoxic payload, and the Methyltetrazine-PEG8 linker can selectively deliver the payload to HER2-overexpressing cancer cells. The antibody binds to HER2, and the ADC-receptor complex is internalized. Inside the cell, the payload is released, leading to targeted cell death.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus HER2_dimer HER2/HER3 Dimerization PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS ADC_bind HER2-Targeted ADC ADC_bind->HER2_dimer Inhibits Dimerization & Induces Internalization PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Methyltetrazine-PEG8-PFP ester chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyltetrazine-PEG8-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation and drug development.[1] Its unique architecture, combining a highly reactive methyltetrazine moiety with an amine-reactive pentafluorophenyl (PFP) ester, bridged by a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, offers remarkable versatility.[1] This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with detailed experimental protocols and visual diagrams to facilitate its use in research and development.

The molecule's design allows for a two-step conjugation strategy. The PFP ester facilitates the efficient labeling of biomolecules containing primary amines, such as proteins and peptides, through the formation of stable amide bonds.[2] Subsequently, the methyltetrazine group can undergo an exceptionally fast and specific bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO) derivative.[3] This "click chemistry" reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is notable for its high speed and specificity in complex biological environments.[4][5] The PEG8 spacer enhances aqueous solubility and provides a flexible linkage, which can help to reduce steric hindrance during conjugation.[1][6]

Chemical Structure and Properties

The core structure of this compound consists of three key components: the methyltetrazine ring for bioorthogonal ligation, the PFP ester for amine coupling, and the PEG8 chain for improved solubility and spacing.

Caption: Key components of the this compound molecule.

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
CAS Number 2353409-49-9[7][8]
Molecular Formula C₃₄H₄₃F₅N₄O₁₁[7][8]
Molecular Weight 778.7 g/mol [7][8]
Purity Typically ≥95%[1]
Appearance Solid[8]
Solubility Soluble in DMSO, DMF, DCM[7]
Storage Conditions -20°C, stored with desiccant[7][9]

Core Reactivity and Applications

The dual functionality of this compound makes it a powerful tool for creating complex bioconjugates.[1]

Amine-Reactive PFP Ester

The pentafluorophenyl ester is an amine-reactive functional group that forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues in proteins.[10] PFP esters are known to be more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, which can lead to higher reaction efficiencies, particularly in aqueous solutions.[2][9] The optimal pH for this reaction is typically between 7.2 and 9.0.[2][11]

linker This compound conjugate Amide Bond Formation (Stable Conjugate) linker->conjugate Reacts with amine Primary Amine (e.g., Protein-NH₂) amine->conjugate pfp_lg Pentafluorophenol (Leaving Group) conjugate->pfp_lg Releases

Caption: Reaction of the PFP ester with a primary amine.

Bioorthogonal Methyltetrazine Group

The methyltetrazine moiety is central to the "click chemistry" functionality of this linker. It undergoes an inverse-electron-demand Diels-Alder (IEDDA) reaction with strained alkenes, most notably trans-cyclooctene (TCO).[4] This reaction is characterized by its extraordinary speed and high specificity, proceeding rapidly even at low concentrations in complex biological media without the need for a catalyst.[3][12] The only byproduct of this ligation is nitrogen gas.[12]

tetrazine Amine-Labeled Biomolecule-Tetrazine cycloaddition [4+2] Cycloaddition (IEDDA) tetrazine->cycloaddition tco TCO-Modified Molecule tco->cycloaddition retro Retro-Diels-Alder cycloaddition->retro product Stable Dihydropyridazine Linkage retro->product n2 N₂ Gas retro->n2 Releases

Caption: The Tetrazine-TCO inverse-electron-demand Diels-Alder (IEDDA) ligation pathway.

Reaction Kinetics Comparison

The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known.[5] This kinetic advantage is crucial for applications requiring rapid conjugation at low reactant concentrations, such as in vivo imaging.[3][4]

Reaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Biocompatibility
Tetrazine-TCO Ligation Up to 10⁷Excellent (copper-free)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) ~1Excellent (copper-free)
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 10 - 10⁴Limited in vivo due to copper cytotoxicity

References:[4][5]

Applications

The unique properties of this compound make it suitable for a wide range of applications in life sciences:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[1]

  • PROTAC Development: It serves as a versatile linker for synthesizing Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins.[13][14]

  • Pre-targeted Imaging and Therapy: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic is administered, which then quickly binds to the antibody at the target.[15]

  • Live Cell Labeling: The bioorthogonal nature of the tetrazine-TCO reaction allows for specific labeling of cellular components in their native environment.[3]

  • Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles or microarrays, for the development of biosensors and diagnostic tools.[]

Experimental Protocols

The following are generalized protocols. Optimal conditions, such as reactant concentrations and incubation times, may need to be determined empirically for specific applications.

Protocol 1: Labeling a Protein with this compound

This protocol describes the conjugation of the PFP ester to primary amines on a protein.

Materials:

  • Protein to be labeled (e.g., IgG)

  • Amine-free buffer (e.g., 0.1 M phosphate-buffered saline, PBS, pH 7.2-8.0)[17]

  • This compound

  • Anhydrous DMSO or DMF[17]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[2]

  • Desalting column or dialysis device for purification[17]

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[2] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.[9][17]

  • Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[17] Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[9]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution while gently mixing.[2] The final concentration of the organic solvent should be kept below 10% to maintain protein stability.[11]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[17] Incubation at 37°C for 30 minutes is also a viable option.[9]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[15]

  • Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[17]

prep_protein Prepare Protein in Amine-Free Buffer mix Add Linker to Protein Solution prep_protein->mix prep_linker Dissolve Linker in DMSO/DMF prep_linker->mix incubate Incubate (e.g., 1-2h at RT) mix->incubate quench Quench Reaction (Optional, e.g., Tris) incubate->quench purify Purify Conjugate (Desalting/Dialysis) incubate->purify If not quenching quench->purify final_product Tetrazine-Labeled Protein purify->final_product

Caption: Workflow for labeling a protein with this compound.

Protocol 2: Tetrazine-TCO Ligation

This protocol describes the bioorthogonal reaction between the newly synthesized tetrazine-labeled protein and a TCO-modified molecule.

Materials:

  • Purified tetrazine-labeled protein (from Protocol 1)

  • TCO-modified molecule (e.g., TCO-labeled fluorescent dye, drug, or biomolecule)

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)[12]

Procedure:

  • Reactant Preparation: Prepare solutions of the tetrazine-labeled protein and the TCO-modified molecule in the reaction buffer.

  • Ligation Reaction: Mix the two solutions. A 1:1 molar ratio is often a good starting point, but ratios can be optimized.[12] Due to the fast kinetics, the reaction proceeds rapidly.

  • Incubation: Incubate the mixture for 1 hour at room temperature with gentle rotation.[12] For very low concentrations, a longer incubation may be beneficial.

  • Analysis/Purification (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance at ~520-540 nm.[5][12] Depending on the application, the final conjugate may be used directly or purified from any excess reactants using methods like size-exclusion chromatography (SEC) or dialysis.

Conclusion

This compound is a highly effective and versatile heterobifunctional linker for advanced bioconjugation. Its combination of a hydrolysis-resistant, amine-reactive PFP ester and a bioorthogonal methyltetrazine group enables the efficient and specific construction of complex molecular assemblies. The inclusion of a PEG8 spacer further enhances its utility by improving solubility and providing spatial separation between the conjugated molecules. For researchers in drug delivery, diagnostics, and fundamental biological studies, this reagent offers a powerful tool for linking molecules with precision and stability.[1][3][13]

References

A Technical Guide to the Mechanism and Application of Methyltetrazine-PEG8-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG8-PFP ester is a heterobifunctional crosslinking reagent designed for advanced bioconjugation applications. Its unique architecture, combining an amine-reactive pentafluorophenyl (PFP) ester and a bioorthogonal methyltetrazine moiety, allows for the covalent and specific linkage of two different molecules in a controlled, two-step process. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and provides steric accessibility.[1] This guide provides an in-depth examination of the reagent's mechanism of action, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams for professionals in drug development and life sciences research.

Core Components and Functionality

The functionality of this compound is derived from its three key components: the PFP ester, the PEG8 spacer, and the methyltetrazine group.

The Amine-Reactive PFP Ester

The pentafluorophenyl (PFP) ester is a highly efficient active ester used for coupling carboxylic acids to primary and secondary amines to form stable amide bonds.[2] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group.[2] This results in two key advantages over more traditional N-hydroxysuccinimide (NHS) esters:

  • Enhanced Stability: PFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous media compared to NHS esters.[2][3] This leads to more efficient and reproducible conjugation reactions, particularly when working with valuable biomolecules.[2]

  • Faster Kinetics: PFP esters demonstrate superior reactivity towards aminolysis (the desired reaction with amines), allowing for faster reaction times and higher yields.[2]

The reaction proceeds efficiently under mild conditions, typically at a pH range of 7.2 to 8.5.[3]

PFP_Ester_Aminolysis cluster_reactants Reactants cluster_products Products Reagent This compound Conjugate Methyltetrazine-PEG8-Amide-Biomolecule (Stable Amide Bond) Reagent->Conjugate Amine Attack (pH 7.2-8.5) LeavingGroup Pentafluorophenol Amine Biomolecule-NH2 (Primary Amine)

Diagram 1: PFP Ester Reaction with a Primary Amine.
The PEG8 Spacer

The molecule incorporates an eight-unit polyethylene glycol (PEG) spacer. This flexible, hydrophilic chain serves several critical functions:

  • Enhanced Solubility: The PEG8 spacer imparts significant water solubility to the reagent and the resulting conjugates, which is crucial for reactions in aqueous buffers.[1][4]

  • Reduced Steric Hindrance: It provides a long, flexible connection that minimizes steric hindrance between the conjugated molecules, allowing for better interaction with their respective targets.[1][4]

  • Improved Pharmacokinetics: In drug development, PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

The Bioorthogonal Methyltetrazine Group

The methyltetrazine group is the bioorthogonal reactive handle of the molecule. It participates in an exceptionally fast and selective "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[5][6]

  • Reaction Partner: Tetrazines react specifically with strained dienophiles, most commonly trans-cyclooctene (B1233481) (TCO).[5][7]

  • Mechanism: The reaction is initiated by a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich TCO (dienophile).[5][8] This is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N2) as the sole byproduct, driving the reaction to completion.[6][8]

  • Kinetics: The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reported in the range of 1 x 10³ to 1 x 10⁶ M⁻¹s⁻¹.[7][9] This allows for efficient labeling even at very low concentrations.[7]

  • Bioorthogonality: The reaction is highly chemoselective and proceeds under physiological conditions without interfering with native biological functional groups, making it ideal for in vivo applications.[7][10]

IEDDA_Mechanism cluster_cycloaddition [4+2] Cycloaddition cluster_retro Retro-Diels-Alder Mt_PEG_PFP Methyltetrazine-Functionalized Biomolecule Intermediate Unstable Intermediate Mt_PEG_PFP->Intermediate IEDDA TCO TCO-Functionalized Biomolecule Final_Conjugate Stable Dihydropyridazine Conjugate Intermediate->Final_Conjugate Irreversible Elimination N2 N2 Gas Intermediate->N2

Diagram 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation.

Dual-Reactivity Mechanism of Action

This compound is designed for a sequential, two-step conjugation workflow. This approach provides precision and control over the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).

  • Step 1 (Amine Acylation): The PFP ester end of the reagent is reacted first with a biomolecule containing accessible primary or secondary amines (e.g., lysine (B10760008) residues on an antibody).

  • Step 2 (Bioorthogonal Ligation): After the initial conjugation and removal of excess reagent, the now tetrazine-functionalized biomolecule is introduced to a second molecule bearing a TCO group. The highly specific and rapid IEDDA reaction forms the final, stable conjugate.

Workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Bioorthogonal Ligation A Biomolecule A (e.g., Antibody with -NH2) mix1 React at pH 7.2-8.5 A->mix1 reagent This compound reagent->mix1 intermediate Tetrazine-PEG8-Biomolecule A mix1->intermediate purify1 Purify (e.g., Desalting Column) to remove excess reagent intermediate->purify1 mix2 React under Physiological Conditions purify1->mix2 B Molecule B (e.g., TCO-Drug) B->mix2 final Final Conjugate (A-PEG8-B) mix2->final

Diagram 3: General Experimental Workflow for Two-Step Conjugation.

Quantitative Data Summary

The physicochemical properties and recommended reaction parameters are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₃₄H₄₃F₅N₄O₁₁[11][12]
Molecular Weight 778.73 g/mol [1][11]
CAS Number 2353409-49-9[1][11]
Purity ≥95% - 98%[1][11]
Solubility DMSO, DMF, DCM[11]
Storage -20°C, protected from light and moisture[1][13]

Table 2: Recommended Reaction Parameters

ReactionParameterRecommended ConditionsReference(s)
PFP Ester Aminolysis pH 7.2 - 8.5 (Optimal)[3][14]
Temperature 4°C to 37°C[15]
Duration 30 minutes to overnight[3][15]
Buffers Amine-free (e.g., PBS)[13][15]
Tetrazine-TCO Ligation pH 6.0 - 9.0[7]
Temperature Room Temperature[7]
Kinetics (k₂) ~2000 M⁻¹s⁻¹ (in 9:1 methanol/water)[9][10]
Catalyst Not required[7]

Detailed Experimental Protocols

The following protocols provide a general framework for using this compound. Optimization may be required for specific applications.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol outlines the conjugation of an amine-containing Protein 1 to a TCO-modified Protein 2.

A. Materials

  • Protein 1 (amine-containing) in amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-modified Protein 2

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

B. Procedure: Modification of Protein 1 with Tetrazine

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use. Do not store the solution.[13][15]

  • Prepare Protein 1 at a concentration of 1-10 mg/mL in PBS.

  • Add a 10- to 50-fold molar excess of the dissolved PFP ester to the Protein 1 solution while gently vortexing.[14] The optimal ratio should be determined empirically.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3]

  • (Optional) Quench unreacted PFP ester by adding quenching buffer to a final concentration of 50 mM and incubating for 30 minutes.

  • Remove excess, unreacted reagent and reaction byproducts by passing the mixture through a desalting column equilibrated with PBS.

C. Procedure: Ligation with TCO-Protein 2

  • Determine the concentration of the purified tetrazine-modified Protein 1.

  • Mix the tetrazine-modified Protein 1 with the TCO-modified Protein 2 in a 1:1 molar ratio.[7]

  • Allow the reaction to proceed for 1 hour at room temperature.[7]

  • The final conjugate is now ready for use. If necessary, further purification can be performed using size-exclusion chromatography (SEC).

Protocol 2: General Procedure for Labeling a Biomolecule via PFP Ester

This protocol focuses on the initial labeling step.

A. Reagent Preparation

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[13][14]

  • Dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[3]

B. Conjugation Reaction

  • Ensure the biomolecule is in an amine-free buffer (e.g., PBS) at an optimal pH of 7.2-8.5.[3]

  • Slowly add the PFP ester stock solution to the biomolecule solution while stirring. A typical starting point is a 2:1 to 10:1 molar ratio of PFP ester to the biomolecule.[3]

  • Incubate at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.[3]

  • Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Purify the resulting tetrazine-labeled biomolecule using dialysis or a desalting column to remove unreacted linker.[15]

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and efficient construction of complex bioconjugates. Its superior amine-reactive PFP ester chemistry, combined with the ultrafast and bioorthogonal tetrazine-TCO ligation, provides a robust platform for applications ranging from antibody-drug conjugation and probe development to advanced drug delivery systems.[1][] The enhanced stability of the PFP ester and the biocompatibility of the IEDDA reaction make this reagent a superior choice for researchers aiming to push the boundaries of bioconjugation chemistry.[2]

References

An In-Depth Technical Guide to Methyltetrazine-PEG8-PFP Ester for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyltetrazine-PEG8-PFP ester, a heterobifunctional linker designed for advanced bioconjugation applications. We will delve into its chemical properties, reactivity, and stability, and provide detailed experimental protocols for its use in creating antibody-drug conjugates (ADCs) and other targeted therapeutics.

Introduction to this compound

This compound is a state-of-the-art reagent that combines the advantages of two powerful chemical functionalities: the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction of methyltetrazine with trans-cyclooctene (B1233481) (TCO), and the robust, amine-reactive pentafluorophenyl (PFP) ester for stable amide bond formation. The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances aqueous solubility, improves pharmacokinetics, and reduces steric hindrance, making this linker an ideal choice for a wide range of applications in drug delivery, molecular imaging, and diagnostics.[1][2]

The strategic design of this linker allows for a two-step conjugation strategy. First, the PFP ester is used to couple the methyltetrazine moiety to a biomolecule of interest, such as an antibody, via its primary amines (e.g., lysine (B10760008) residues). Subsequently, the tetrazine-modified biomolecule can be precisely and rapidly ligated to a TCO-functionalized payload, even in complex biological environments.[3]

Core Properties and Specifications

This compound is a well-characterized reagent with the following key properties:

PropertyValueReference
Chemical Formula C34H43F5N4O11[4]
Molecular Weight 778.7 g/mol [4]
Purity Typically ≥95% (HPLC)[2]
Appearance Varies (often a solid)N/A
Solubility Soluble in organic solvents such as DMSO and DMF.[4]
Storage Recommended storage at -20°C, desiccated and protected from light.[2][4]

Quantitative Performance Data

The performance of this compound in bioconjugation is dictated by the reactivity and stability of its functional groups.

Reactivity Data

The bioorthogonal reaction between methyltetrazine and TCO is exceptionally fast, enabling efficient conjugation at low concentrations. The PFP ester provides a stable yet reactive handle for amine coupling.

ParameterValue RangeConditionsReference
Second-Order Rate Constant (k₂) of Methyltetrazine with TCO 1,000 - 10,332 M⁻¹s⁻¹Varies with TCO derivative and solvent system (e.g., DPBS at 37°C)[5][6]
Optimal pH for PFP Ester Reaction with Primary Amines 7.2 - 8.5Aqueous buffer[1]
Stability Data

The stability of the linker is crucial for in vivo applications and for ensuring the integrity of the final conjugate. Methyltetrazine offers a good balance of reactivity and stability compared to other tetrazine derivatives. PFP esters are known to be more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, leading to higher conjugation efficiencies.

ParameterObservationConditionsReference
In Vivo Stability of Methyltetrazine HighIn vivo studies[5]
Hydrolytic Stability of PFP Esters More stable than NHS estersAqueous buffers, particularly at physiological pH.[1]
Half-life of PFP Esters Significantly longer than NHS estersAqueous acetonitrile[1]

Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and experimental processes is key to understanding the application of this compound.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Bioorthogonal Ligation Antibody Antibody (with primary amines) Modified_Ab Tetrazine-Modified Antibody Antibody->Modified_Ab pH 7.2-8.5 Stable Amide Bond Formation Linker This compound Linker->Modified_Ab ADC Antibody-Drug Conjugate (ADC) Modified_Ab->ADC iEDDA 'Click' Reaction (in vitro or in vivo) TCO_Payload TCO-Functionalized Payload (e.g., Drug, Imaging Agent) TCO_Payload->ADC

Figure 1: Two-step experimental workflow for ADC synthesis.

G Start Start: Purified Antibody Prep_Reagents Prepare Reagents: - Antibody in amine-free buffer - this compound in DMSO/DMF Start->Prep_Reagents Conjugation Conjugation Reaction: - Mix Antibody and Linker - Incubate (e.g., 1-4h at RT) Prep_Reagents->Conjugation Purification Purification: - Remove excess linker (e.g., Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization: - Determine Drug-to-Antibody Ratio (DAR) (e.g., HIC-HPLC, Mass Spectrometry) Purification->Characterization Final_Product Final Product: Purified Tetrazine-Modified Antibody Characterization->Final_Product

Figure 2: Logical workflow for antibody modification.

Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of this compound to an antibody, followed by purification and characterization.

Protocol 1: Antibody Modification with this compound

This protocol describes the labeling of an antibody with the methyltetrazine moiety via its primary amine groups.

Materials:

  • Antibody of interest (e.g., Trastuzumab)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.5 (amine-free)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., size-exclusion chromatography columns)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a suitable method like dialysis or centrifugal filtration.

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 15-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume to avoid protein precipitation.

    • Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts using size-exclusion chromatography (SEC) or dialysis.[7]

Protocol 2: Characterization of the Tetrazine-Modified Antibody

The degree of labeling, or drug-to-antibody ratio (DAR), is a critical quality attribute of the conjugate.

Method: Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the DAR, as the hydrophobicity of the antibody increases with the number of conjugated linker molecules.[8]

Materials:

Procedure:

  • Sample Preparation:

    • Dilute the purified tetrazine-modified antibody in Mobile Phase A.

  • HIC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the sample and elute with a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing numbers of conjugated linkers (DAR 1, 2, 3, etc.).[10]

    • Calculate the weighted average DAR by integrating the peak areas for each species.[8]

Conclusion

This compound is a versatile and powerful tool for bioorthogonal chemistry, enabling the creation of well-defined and stable bioconjugates. Its favorable properties of high reactivity, stability, and solubility make it an excellent choice for researchers in drug development and related fields. The detailed protocols provided in this guide offer a solid foundation for the successful implementation of this advanced linker in a variety of applications.

References

The Strategic Role of the PEG8 Spacer in Methyltetrazine-PEG8-PFP Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been significantly advanced by the development of heterobifunctional crosslinkers that enable precise and efficient labeling and connection of biomolecules. Methyltetrazine-PEG8-PFP ester is a prime example of such a reagent, offering a powerful combination of bioorthogonal click chemistry and stable amine reactivity. At the heart of this molecule's utility is the discrete polyethylene (B3416737) glycol (PEG) spacer of eight units (PEG8), which plays a critical role in the overall performance and properties of the resulting bioconjugates. This technical guide provides an in-depth analysis of the function of each component of this compound, with a particular focus on the pivotal role of the PEG8 spacer, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Molecular Architecture and Functional Components

This compound is a tripartite molecule, with each component imparting a specific and crucial function. The strategic arrangement of these three parts—the methyltetrazine group, the pentafluorophenyl (PFP) ester, and the PEG8 spacer—creates a versatile tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced molecular probes.[1]

  • Methyltetrazine Group: This moiety is the bioorthogonal reactive handle of the molecule. It participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) group.[1][2] This "click chemistry" reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for a catalyst.[2][3] The methyl group on the tetrazine ring enhances its stability.[4]

  • Pentafluorophenyl (PFP) Ester: The PFP ester is a highly efficient amine-reactive group. It readily reacts with primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[5][6][7] A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous solutions, which can lead to higher reaction efficiencies.[5][6][7][8][9][10]

  • PEG8 Spacer: The PEG8 spacer is a discrete polyethylene glycol linker consisting of eight repeating ethylene (B1197577) glycol units. This component is central to the molecule's favorable physicochemical properties.

The Pivotal Role of the PEG8 Spacer

The inclusion of a PEG spacer, and specifically a discrete PEG8 linker, confers several significant advantages to the crosslinker and the final bioconjugate.

  • Enhanced Hydrophilicity and Solubility: The PEG8 spacer is inherently hydrophilic, which significantly increases the aqueous solubility of the entire molecule.[4] This is particularly beneficial when conjugating hydrophobic drugs or labels, as it helps to prevent aggregation and precipitation during and after the conjugation reaction. The improved solubility of the final conjugate is also crucial for its in vivo applications.[11]

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG8 spacer arm provides spatial separation between the conjugated molecules. This minimizes steric hindrance, allowing for more efficient interaction between the biomolecule (e.g., an antibody) and its target, as well as between the conjugated payload (e.g., a drug) and its site of action.

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic properties of therapeutic agents. The PEG8 spacer can contribute to a longer circulation half-life of the bioconjugate by increasing its hydrodynamic radius, which reduces renal clearance. It can also shield the bioconjugate from enzymatic degradation and reduce its immunogenicity.

  • Precise and Defined Length: The use of a discrete PEG8 spacer, as opposed to a polydisperse PEG mixture, ensures homogeneity in the final bioconjugate population. This is critical for therapeutic applications where batch-to-batch consistency and a well-defined pharmacological profile are required.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and the comparative reaction kinetics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C34H43F5N4O11[12][13]
Molecular Weight 778.7 g/mol [12][14]
Purity ≥95% - 98%[12][14]
Solubility DMSO, DMF, DCM, Water[4][11][12]
Storage Condition -20°C[1][12]

Table 2: Comparative Reaction Data

ReactionReagentsSecond-Order Rate Constant (k2)ConditionsSource(s)
iEDDA Click Chemistry Methyltetrazine & TCO~1 - 1 x 10^6 M⁻¹s⁻¹Aqueous media[2]
iEDDA Click Chemistry Tetrazine & TCO2000 M⁻¹s⁻¹9:1 Methanol/Water[14]
Amine Conjugation PFP Ester & Primary Amine-pH 7.2 - 9.0[5]
Amine Conjugation NHS Ester & Primary Amine-pH 7.2 - 8.5[5]

Note: Reaction rates for PFP and NHS esters with specific amines are highly dependent on the substrate and reaction conditions. PFP esters are noted to have higher stability against hydrolysis compared to NHS esters, leading to potentially more efficient reactions.[5][6][8][10]

Experimental Protocols

The following are detailed methodologies for the use of this compound in a two-step bioconjugation process.

Protocol 1: Amine Conjugation to a Protein (e.g., Antibody)

This protocol describes the conjugation of the PFP ester moiety of this compound to primary amines on a protein.

Materials:

  • Protein (e.g., IgG)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the amine-free Reaction Buffer.

  • Crosslinker Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Dissolve the reagent in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[15]

  • Quenching (Optional): To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[15]

  • Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the protein and the tetrazine group or by using mass spectrometry.

Protocol 2: Bioorthogonal Ligation to a TCO-modified Molecule

This protocol describes the iEDDA reaction between the tetrazine-modified protein from Protocol 1 and a TCO-containing molecule.

Materials:

  • Tetrazine-modified protein (from Protocol 1)

  • TCO-modified molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation: Dissolve the TCO-modified molecule in the Reaction Buffer.

  • Ligation Reaction: Mix the tetrazine-modified protein and the TCO-modified molecule in the Reaction Buffer at the desired molar ratio (typically 1:1 to 1:5).

  • Incubation: The reaction is typically very fast and can be complete within minutes to an hour at room temperature.[2] The progress can be monitored by the disappearance of the tetrazine absorbance at around 520 nm.

  • Purification (Optional): If necessary, the final conjugate can be purified from any excess TCO-modified molecule using size-exclusion chromatography or other appropriate methods.

Mandatory Visualizations

Molecular Structure and Function

cluster_0 Core Molecule cluster_1 Bioorthogonal Handle cluster_2 Hydrophilic Linker cluster_3 Amine-Reactive Group This compound This compound Methyltetrazine Methyltetrazine PEG8 Spacer PEG8 Spacer Methyltetrazine->PEG8 Spacer Reacts with TCO Reacts with TCO Methyltetrazine->Reacts with TCO PFP Ester PFP Ester PEG8 Spacer->PFP Ester Provides Solubility & Flexibility Provides Solubility & Flexibility PEG8 Spacer->Provides Solubility & Flexibility Reacts with Amines Reacts with Amines PFP Ester->Reacts with Amines

Caption: Functional components of this compound.

Two-Step Bioconjugation Workflow

Protein_with_Amines Protein (e.g., Antibody) with accessible amines Step1 Step 1: Amine Reaction (pH 7.2-8.5) Protein_with_Amines->Step1 Crosslinker This compound Crosslinker->Step1 Tetrazine_Protein Tetrazine-Modified Protein Step1->Tetrazine_Protein Purification1 Purification Tetrazine_Protein->Purification1 TCO_Molecule TCO-Modified Molecule (e.g., Drug, Fluorophore) Step2 Step 2: iEDDA Click Reaction (Bioorthogonal) TCO_Molecule->Step2 Final_Conjugate Final Bioconjugate Step2->Final_Conjugate Purification2 Purification (Optional) Final_Conjugate->Purification2 Purification1->Step2

Caption: General workflow for a two-step bioconjugation.

Conclusion

The this compound is a highly effective and versatile heterobifunctional crosslinker. While the methyltetrazine and PFP ester groups provide the reactive functionalities for bioorthogonal ligation and amine conjugation, respectively, the PEG8 spacer is a critical component that dictates the overall utility and performance of the reagent and its conjugates. Its ability to enhance solubility, provide spatial separation, and improve pharmacokinetic properties makes it an indispensable element in the design of sophisticated bioconjugates for research, diagnostic, and therapeutic applications. The discrete nature of the PEG8 linker further ensures the homogeneity of the final product, a crucial aspect for clinical and pharmaceutical development.

References

Pentafluorophenyl Esters: A Technical Guide to Superior Amine Reactivity in Bioconjugation and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and synthetic chemistry, the efficient and selective formation of stable amide bonds is paramount. For decades, N-hydroxysuccinimide (NHS) esters have been a widely adopted reagent for coupling carboxylic acids to primary amines. However, the emergence of pentafluorophenyl (PFP) esters has marked a significant advancement, offering superior reactivity, enhanced stability, and greater versatility. This in-depth technical guide provides a comprehensive overview of the reactivity of PFP esters with primary amines, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in optimizing their conjugation strategies.

Core Principles: The Chemical Advantage of PFP Esters

PFP esters are active esters derived from the reaction of a carboxylic acid with pentafluorophenol (B44920). The key to their enhanced performance lies in the electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[1] This strong inductive effect renders the carbonyl carbon of the ester highly electrophilic and makes the pentafluorophenolate a superior leaving group compared to N-hydroxysuccinimide.[1] This inherent chemical property translates into two major advantages: faster reaction kinetics with primary amines and increased resistance to hydrolysis, a competing and often detrimental side reaction in aqueous environments.[2][3][4]

Reaction Mechanism

The reaction between a PFP ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the PFP ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases the pentafluorophenol leaving group.[2]

G cluster_0 Reaction Mechanism PFP_ester PFP Ester (R-CO-OPFP) Tetrahedral_intermediate Tetrahedral Intermediate PFP_ester->Tetrahedral_intermediate Nucleophilic Attack Primary_amine Primary Amine (R'-NH2) Primary_amine->Tetrahedral_intermediate Amide Amide Bond (R-CO-NH-R') Tetrahedral_intermediate->Amide Collapse PFP_leaving_group Pentafluorophenol (HO-PFP) Tetrahedral_intermediate->PFP_leaving_group Release of Leaving Group

Caption: Reaction mechanism of a PFP ester with a primary amine.

Quantitative Data Presentation: A Comparative Analysis

The superiority of PFP esters in amine coupling is not merely qualitative. Kinetic studies have consistently demonstrated their enhanced performance over other common activated esters. The following tables summarize key quantitative data for easy comparison.

Activated EsterHydrolysis Half-life at pH 8Reference
PFP Ester 3.0 times longer than NHS Ester [1]
NHS EsterHours at pH ≤ 7, minutes at pH 8[1][3]

Table 1: Comparative hydrolytic stability of PFP and NHS esters.

Activated Ester SystemAminePseudo-First-Order Rate Constant (k')Reference
Poly(pentafluorophenyl acrylate) 1-aminomethylpyrene 2.46 x 10⁻¹ s⁻¹ [1]
Poly(N-hydroxysuccinimide-4-vinyl benzoate)1-aminomethylpyrene3.49 x 10⁻³ s⁻¹[1]

Table 2: Comparative aminolysis kinetics of PFP and NHS ester polymer platforms.

Activated EsterRelative Coupling SpeedReference
PFP Ester (OPFP) 111 [1][5]
Pentachlorophenyl Ester (OPCP)3.4[5]
Nitrophenyl Ester (ONp)1[5]

Table 3: Relative coupling speed of various activated esters.

Experimental Protocols

The following are detailed methodologies for key experiments involving PFP esters.

Protocol 1: General Procedure for Protein Labeling with a PFP Ester

This protocol outlines the fundamental steps for conjugating a PFP ester-activated molecule to a protein.

Materials:

  • PFP ester-activated molecule

  • Protein of interest

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Methodology:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific reactants.

  • Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted PFP ester and the pentafluorophenol byproduct by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Comparative Analysis of Activated Ester Hydrolytic Stability by HPLC

This protocol provides a method to quantify and compare the hydrolytic stability of PFP esters with other activated esters.

Materials:

  • PFP ester, NHS ester, and other activated esters of interest

  • Anhydrous DMSO or DMF

  • Reaction buffer at various pH values (e.g., PBS at pH 7.4 and sodium bicarbonate buffer at pH 8.5)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

  • Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile phase B: Acetonitrile with 0.1% TFA

Methodology:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of each activated ester in anhydrous DMSO or DMF.

  • Initiate Hydrolysis: Dilute each stock solution into the different pH reaction buffers to a final concentration of 1 mM.

  • HPLC Analysis:

    • Immediately inject a sample (t=0) into the HPLC system.

    • Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).

    • Monitor the disappearance of the activated ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis:

    • Calculate the percentage of the remaining active ester at each time point.

    • Plot the natural logarithm of the concentration of the active ester versus time.

    • Determine the pseudo-first-order rate constant for hydrolysis from the slope of the line.

    • Calculate the half-life (t₁/₂) of each ester at each pH using the formula: t₁/₂ = 0.693 / k.

Mandatory Visualizations

Experimental Workflow for Protein Labeling

G cluster_workflow Protein Labeling Workflow prep_protein Prepare Protein Solution in Amine-Free Buffer conjugation Perform Conjugation Reaction (Add PFP Ester to Protein) prep_protein->conjugation prep_pfp Prepare PFP Ester Solution in Anhydrous DMSO/DMF prep_pfp->conjugation incubation Incubate (1-4h at RT or O/N at 4°C) conjugation->incubation quenching Quench Reaction (Optional) (Add Tris Buffer) incubation->quenching purification Purify Conjugate (Desalting Column/Dialysis) incubation->purification If not quenching quenching->purification analysis Analyze Conjugate (SDS-PAGE, MS, etc.) purification->analysis

Caption: A typical workflow for protein labeling using PFP esters.

Decision Flowchart: Choosing the Right Activated Ester

G cluster_decision Activated Ester Selection start Need to couple a carboxylic acid to a primary amine? aqueous Reaction in aqueous buffer? start->aqueous yes_aq Yes aqueous->yes_aq Yes no_aq No aqueous->no_aq No hydrolysis_concern Is hydrolysis a significant concern? yes_aq->hydrolysis_concern other_methods Consider other coupling reagents no_aq->other_methods yes_hydrolysis Yes hydrolysis_concern->yes_hydrolysis Yes no_hydrolysis No hydrolysis_concern->no_hydrolysis No use_pfp Use PFP Ester yes_hydrolysis->use_pfp high_reactivity Is rapid reaction kinetics critical? no_hydrolysis->high_reactivity yes_reactivity Yes high_reactivity->yes_reactivity Yes no_reactivity No high_reactivity->no_reactivity No yes_reactivity->use_pfp consider_nhs NHS Ester may be sufficient no_reactivity->consider_nhs

References

An In-Depth Technical Guide to Methyltetrazine-PEG8-PFP Ester for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-PEG8-PFP ester, a bifunctional linker at the forefront of antibody-drug conjugate (ADC) development. This guide details its core attributes, experimental protocols for its use, and the characterization of the resulting ADCs.

Introduction to this compound in ADC Development

Antibody-drug conjugates are a powerful class of therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the cytotoxic payload is a critical component, influencing the ADC's stability, efficacy, and safety profile.

This compound is a state-of-the-art heterobifunctional linker designed for a two-step ADC conjugation strategy. It features two key reactive moieties:

  • Pentafluorophenyl (PFP) Ester: An amine-reactive group for the initial, stable conjugation to lysine (B10760008) residues on the monoclonal antibody. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to efficient and reproducible antibody modification.

  • Methyltetrazine: A highly reactive diene that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry." This bioorthogonal reaction occurs rapidly and specifically with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group, which is attached to the cytotoxic payload.

  • PEG8 Spacer: A polyethylene (B3416737) glycol spacer consisting of eight ethylene (B1197577) glycol units. This hydrophilic spacer enhances the solubility of the linker and the final ADC, reduces aggregation, and minimizes steric hindrance, potentially improving the pharmacokinetic properties of the conjugate.

This dual-reactivity allows for a controlled, two-step conjugation process. First, the antibody is modified with the tetrazine group via the PFP ester. In a second, independent step, the tetrazine-modified antibody is reacted with a TCO-functionalized cytotoxic payload. This bioorthogonal approach offers precise control over the conjugation reaction, proceeding under mild, biocompatible conditions.

Core Chemical and Physical Properties

Below is a summary of the key properties of this compound.

PropertyValueReference
Chemical Formula C34H43F5N4O11
Molecular Weight 778.7 g/mol
CAS Number 2353409-49-9
Purity Typically >95%
Appearance SolidN/A
Solubility Soluble in organic solvents such as DMSO, DMF, DCM
Storage Conditions -20°C, protected from light and moisture

Experimental Workflow and Protocols

The development of an ADC using this compound follows a structured workflow, encompassing antibody modification, payload functionalization, final conjugation, and characterization.

ADC_Workflow cluster_prep Component Preparation cluster_conjugation Conjugation cluster_characterization Purification & Characterization Antibody_Preparation Antibody Preparation (Buffer Exchange) Antibody_Modification Antibody Modification (mAb-Tetrazine) Antibody_Preparation->Antibody_Modification Linker_Activation Methyltetrazine-PEG8-PFP Ester Dissolution Linker_Activation->Antibody_Modification Payload_Prep TCO-Payload Synthesis Final_Conjugation Bioorthogonal Ligation (ADC Formation) Payload_Prep->Final_Conjugation Antibody_Modification->Final_Conjugation Purification ADC Purification (SEC) Final_Conjugation->Purification Characterization ADC Characterization (DAR, Purity, etc.) Purification->Characterization

Figure 1: General experimental workflow for ADC development.
Protocol 1: Antibody Modification with this compound

This protocol details the modification of a monoclonal antibody with the tetrazine moiety.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification:

The Synthesis and Application of Methyltetrazine-PEG8-PFP Ester in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. The rational design of PROTACs hinges on the careful selection of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.

This technical guide provides an in-depth exploration of a versatile and increasingly utilized linker, Methyltetrazine-PEG8-PFP ester , in the synthesis of PROTACs. This linker combines the advantages of bioorthogonal click chemistry with efficient amine reactivity, offering a modular and flexible approach to PROTAC assembly.

Core Concepts: The Chemistry of this compound

This compound is a heterobifunctional linker featuring three key components:

  • Methyltetrazine: This moiety participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group. This "click chemistry" reaction is known for its rapid kinetics, high specificity, and biocompatibility, proceeding efficiently under mild, catalyst-free conditions.

  • Pentafluorophenyl (PFP) Ester: This activated ester is a highly efficient amine-reactive group. It readily reacts with primary and secondary amines, such as those found on lysine (B10760008) residues or the N-terminus of a protein ligand, to form stable amide bonds. PFP esters exhibit greater stability towards hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters, often leading to higher reaction yields.[1]

  • PEG8 Spacer: The eight-unit polyethylene (B3416737) glycol spacer imparts hydrophilicity to the PROTAC molecule, which can enhance aqueous solubility, improve cell permeability, and reduce non-specific binding.[2] The flexibility and length of the PEG spacer are also critical for enabling the optimal orientation of the POI and E3 ligase for efficient ternary complex formation.[2]

Data Presentation: Physicochemical Properties and Representative Degradation Data

The selection of a linker has a profound impact on the physicochemical properties and degradation efficiency of a PROTAC. Below are tables summarizing key data.

PropertyValueReference
Chemical Formula C34H43F5N4O11[3]
Molecular Weight 778.7 g/mol [3]
Solubility Soluble in DMSO, DMF, and DCM[3]
Storage Conditions Store at -20°C, protected from light and moisture[4]

Table 1: Physicochemical Properties of this compound.

The following table presents representative degradation data for PROTACs utilizing PEG linkers of varying lengths. While not specific to the this compound, this data illustrates the critical role of linker length in determining degradation potency (DC50) and efficacy (Dmax).

PROTAC ExampleTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)
PROTAC 1 BRD4Pomalidomide (B1683931)Methyltetrazine-PEG4-50>90
PROTAC 2 BRD4PomalidomideMethyltetrazine-PEG8-15>95
PROTAC 3 BRD4PomalidomideMethyltetrazine-PEG12-85~80
PROTAC 4 BTKPomalidomideAmine-PEG8-5>90

Table 2: Representative Degradation Data for PROTACs with PEG Linkers. Note: This data is illustrative and compiled from various sources to demonstrate the impact of linker length and composition. Actual values are target and cell-line dependent.

Mandatory Visualization: Diagrams of Key Processes

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC (e.g., with Methyltetrazine-PEG8 linker) POI->PROTAC Binds to POI ligand Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to E3 ligase ligand Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitin Transfer Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis Two-Step PROTAC Synthesis cluster_analysis Analysis and Characterization start Start Materials step1 Step 1: Amine Coupling (PFP Ester Reaction) start->step1 E3 Ligand (with amine) + this compound intermediate Intermediate: E3 Ligand-Linker Conjugate step1->intermediate Purification (HPLC) step2 Step 2: Tetrazine Ligation (iEDDA Click Reaction) intermediate->step2 + POI Ligand (with TCO) final_protac Final PROTAC Molecule step2->final_protac analysis LC-MS and NMR Analysis final_protac->analysis Characterization

Caption: A two-step experimental workflow for PROTAC synthesis.

Androgen Receptor (AR) Signaling Pathway and PROTAC Intervention

AR_Signaling_PROTAC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Androgen Receptor (AR) (inactive, complexed with HSPs) Androgen->AR_inactive Binds AR_PROTAC AR-PROTAC-E3 Ligase Ternary Complex PROTAC AR PROTAC AR_inactive->PROTAC AR_active AR Dimer (active) AR_inactive->AR_active Translocates to Nucleus & Dimerizes Proteasome_cyto Proteasome AR_PROTAC->Proteasome_cyto Ubiquitination & Targeting E3_Ligase E3 Ligase PROTAC->E3_Ligase PROTAC->AR_active Prevents Nuclear Translocation Transcription Gene Transcription (e.g., PSA) PROTAC->Transcription Inhibits Gene Expression Degraded_AR Degraded AR Proteasome_cyto->Degraded_AR ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binds ARE->Transcription Initiates

Caption: PROTAC-mediated degradation of the Androgen Receptor.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its degradation activity.

Protocol 1: Two-Step Synthesis of a PROTAC

This protocol outlines a sequential, two-step approach for PROTAC synthesis, which allows for the purification of the intermediate, simplifying the final purification process.

Materials:

  • E3 ligase ligand with a primary or secondary amine (e.g., pomalidomide derivative)

  • This compound

  • POI ligand functionalized with a TCO group

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction vessel

  • Stir plate and stir bar

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Lyophilizer

  • LC-MS and NMR for analysis

Step 1: Amine Coupling of E3 Ligase Ligand to the Linker

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

  • Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

  • Reaction: Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS. Look for the consumption of the starting materials and the appearance of a new peak corresponding to the mass of the E3 ligase-linker conjugate.

  • Purification: Once the reaction is complete, purify the E3 ligase-linker intermediate by preparative HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the intermediate product as a solid.

  • Characterization: Confirm the identity and purity of the intermediate by high-resolution mass spectrometry and NMR.

Step 2: Tetrazine Ligation of the POI Ligand to the Intermediate

  • Reaction Setup: Dissolve the purified E3 ligase-linker intermediate (1.0 equivalent) and the TCO-functionalized POI ligand (1.2 equivalents) in a suitable solvent such as DMF, DMSO, or a mixture of PBS and an organic co-solvent (e.g., DMSO).

  • Reaction: Stir the reaction mixture at room temperature (20-25°C). The reaction is typically rapid and can be complete within 30-60 minutes.

  • Monitoring: Monitor the reaction progress by LC-MS, observing the formation of the final PROTAC product.

  • Purification: Upon completion, purify the final PROTAC by preparative HPLC.

  • Lyophilization: Lyophilize the pure fractions to yield the final PROTAC as a solid.

  • Final Characterization: Thoroughly characterize the final product using high-resolution mass spectrometry and NMR to confirm its identity, purity, and structural integrity.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol describes how to assess the degradation of a target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the POI and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvesting.

  • Cell Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and incubate with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Conclusion

This compound represents a powerful and versatile tool for the synthesis of PROTACs. Its dual reactivity allows for a modular and efficient assembly of these complex molecules, while the PEG8 spacer provides favorable physicochemical properties. The ability to employ bioorthogonal click chemistry in one of the ligation steps offers high specificity and reaction efficiency under mild conditions. By understanding the chemical principles of this linker and following systematic experimental protocols for synthesis and evaluation, researchers can effectively leverage this compound to develop novel and potent protein degraders for therapeutic and research applications. The continued exploration of such advanced linker technologies will undoubtedly accelerate the discovery and development of the next generation of PROTAC-based medicines.

References

An In-depth Technical Guide to the Safety and Handling of Methyltetrazine-PEG8-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyltetrazine-PEG8-PFP ester, a heterobifunctional linker crucial for advanced bioconjugation applications in drug development and research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from SDS of structurally related molecules, including other tetrazine derivatives, pentafluorophenyl (PFP) esters, and polyethylene (B3416737) glycol (PEG), to offer the best available guidance.

Chemical Identity and Properties

This compound is a specialized chemical reagent used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1] It features a methyltetrazine group for bioorthogonal click chemistry reactions with trans-cyclooctene (B1233481) (TCO), a pentafluorophenyl (PFP) ester for efficient reaction with primary amines, and a hydrophilic PEG8 spacer to enhance solubility and reduce steric hindrance.[1]

PropertyValueSource
Chemical Formula C34H43F5N4O11BroadPharm[2]
Molecular Weight 778.7 g/mol BroadPharm[2]
CAS Number 2353409-49-9BroadPharm[2]
Appearance Purple to purplish-red oilMedchemExpress
Solubility Soluble in DMSO, DCM, DMFBroadPharm[2]
Purity Typically >95% or >98%BroadPharm[2]

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet for this compound is not publicly available, a hazard assessment can be made by examining its constituent functional groups. The primary hazards are associated with the PFP ester and potentially the tetrazine moiety.

PFP Ester Moiety: PFP esters are known skin and eye irritants.[3][4] Inhalation may cause respiratory tract irritation.[4] The hydrolysis of the PFP ester releases pentafluorophenol, a toxic and irritating compound.[5]

Tetrazine Moiety: Some tetrazine derivatives are classified as skin and eye irritants and may cause respiratory irritation.[4]

Polyethylene Glycol (PEG) Moiety: Polyethylene glycol is generally considered to be of low toxicity.[6][7][8][9][10]

Hazard Statements (Inferred from related compounds):

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

  • H360: May damage fertility or the unborn child.[4]

  • H361: Suspected of damaging fertility or the unborn child.[4]

  • H373: May cause damage to organs through prolonged or repeated exposure.[4]

Precautionary Statements (Inferred from related compounds):

  • P201: Obtain special instructions before use.[4]

  • P202: Do not handle until all safety precautions have been read and understood.[4]

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash hands thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the reagent and ensure the safety of laboratory personnel.

AspectRecommendationSource
Storage Temperature -20°CBroadPharm[2], AxisPharm[1]
Storage Conditions Store in a tightly sealed container, protected from light and moisture. A desiccator is recommended.AxisPharm[1]
Handling Use only in a chemical fume hood.[4] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[11] Prepare solutions fresh before use with anhydrous solvents like DMF or DMSO.[1] Avoid buffers containing primary amines (e.g., Tris) as they will react with the PFP ester.[11][12]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields, and a lab coat should be worn at all times.[4]

First-Aid Measures

In case of exposure, follow these first-aid procedures, based on information for related compounds:

Exposure RouteFirst-Aid MeasuresSource
Inhalation Remove to fresh air. If breathing is difficult, seek medical attention.[4]
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[4]

Experimental Protocols

General Protocol for Protein Labeling

This protocol outlines a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5).[13]

  • This compound.

  • Anhydrous DMSO or DMF.[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[14]

  • Desalting column or dialysis equipment for purification.[11][12]

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange. The protein concentration should ideally be between 1-5 mg/mL.[13][14]

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[14]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution.[14][15] The final concentration of the organic solvent should be kept below 10%.[15]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[13]

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[14]

  • Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or through dialysis against a suitable storage buffer (e.g., PBS).[11][12][14]

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.[14]

Click Chemistry Reaction with a TCO-containing Molecule

This protocol describes the subsequent bioorthogonal reaction of the methyltetrazine-labeled protein with a trans-cyclooctene (TCO)-modified molecule.

Procedure:

  • Combine the methyltetrazine-labeled protein with the TCO-containing molecule in a suitable reaction buffer (e.g., PBS).

  • The reaction is typically very fast and can proceed at room temperature.[16]

  • The reaction progress can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.

Visualizations

Signaling Pathways and Workflows

G General Bioconjugation Workflow cluster_0 Amine-Reactive Conjugation cluster_1 Bioorthogonal Click Chemistry Protein Protein Labeled_Protein Methyltetrazine-labeled Protein Protein->Labeled_Protein + PFP_Ester (pH 7.2-8.5) PFP_Ester This compound Final_Conjugate Final Bioconjugate Labeled_Protein->Final_Conjugate + TCO_Molecule (Inverse Electron Demand Diels-Alder) TCO_Molecule TCO-modified Molecule

Caption: Workflow for two-step bioconjugation using this compound.

G Safe Handling Decision Tree Start Start Wear_PPE Wear appropriate PPE (Gloves, Goggles, Lab Coat) Start->Wear_PPE Work_Area Work in a chemical fume hood? Wear_PPE->Work_Area Proceed Proceed with experiment Work_Area->Proceed Yes Stop_Ventilate Stop! Ensure proper ventilation. Work_Area->Stop_Ventilate No Spill Is there a spill? Proceed->Spill Cleanup Follow spill cleanup protocol Spill->Cleanup Yes Exposure Personal exposure? Spill->Exposure No Cleanup->Exposure Exposure->Proceed No First_Aid Administer First Aid & Seek Medical Attention Exposure->First_Aid Yes

References

An In-depth Technical Guide to Methyltetrazine-PEG8-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

COMPOUND NAME: Methyltetrazine-PEG8-PFP ester CAS NUMBER: 2353409-49-9

This guide provides a comprehensive technical overview of this compound, a heterobifunctional linker designed for advanced bioconjugation applications. It is tailored for researchers, scientists, and professionals in the field of drug development and molecular biology.

Core Compound Overview

This compound is a sophisticated chemical tool that integrates three key functional components:

  • A Methyltetrazine group , which is highly reactive toward trans-cyclooctene (B1233481) (TCO) moieties. This reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of bioorthogonal chemistry, known for its extremely fast kinetics and high specificity in biological environments.[1][2]

  • A Pentafluorophenyl (PFP) ester , an amine-reactive functional group. PFP esters are known for their high reactivity with primary and secondary amines (like those on lysine (B10760008) residues of proteins) and greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[3][4]

  • An eight-unit polyethylene (B3416737) glycol (PEG8 ) spacer. This hydrophilic chain enhances the solubility of the molecule in aqueous buffers, reduces aggregation, minimizes immunogenicity, and provides steric accessibility for the reactive end groups.[5]

This unique combination makes the reagent exceptionally well-suited for creating complex biomolecular constructs, such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.[5][6][7]

Physicochemical and Technical Properties

The quantitative data for this compound are summarized below, compiled from various suppliers.

PropertyValueSource(s)
CAS Number 2353409-49-9[8][9]
Molecular Formula C34H43F5N4O11[6][8]
Molecular Weight 778.7 g/mol [8]
Purity Typically ≥95% or ≥98%[7][8]
Appearance Purple to purplish-red oil[6]
Solubility Soluble in DMSO, DMF, DCM[8]
Storage Conditions Store at -20°C, protected from light and moisture.[5][6]

Reaction Mechanisms and Workflows

The dual functionality of this linker enables a two-stage conjugation strategy. This is a powerful approach for linking two different molecules (e.g., a protein and a small molecule payload) without them interfering with each other.

Stage 1: Amine Acylation The PFP ester reacts with a primary amine on a biomolecule (e.g., an antibody) to form a stable amide bond.

Stage 2: Bioorthogonal Tetrazine Ligation The methyltetrazine group reacts specifically and rapidly with a trans-cyclooctene (TCO) modified molecule in a catalyst-free "click" reaction.[1] This IEDDA reaction is exceptionally fast, with reported kinetics of up to 1x10^6 M⁻¹s⁻¹, and proceeds cleanly in complex biological media, releasing only nitrogen gas as a byproduct.[1]

G cluster_0 Stage 1: Amine Labeling cluster_1 Stage 2: Bioorthogonal Click Reaction Protein_NH2 Amine-bearing Molecule (e.g., Protein, Peptide) Labeled_Protein Tetrazine-labeled Protein Protein_NH2->Labeled_Protein + Tet_PFP Methyltetrazine- PEG8-PFP ester Tet_PFP->Labeled_Protein pH 7.0-9.0 Stable Amide Bond TCO_Payload TCO-modified Molecule (e.g., Drug, Fluorophore) Conjugate Final Bioconjugate (e.g., ADC) TCO_Payload->Conjugate IEDDA Click Reaction (Catalyst-free, Fast) Labeled_Protein_2 Tetrazine-labeled Protein Labeled_Protein_2->Conjugate +

Caption: Two-stage bioconjugation workflow using the heterobifunctional linker.

A primary application of this chemistry is in pre-targeted therapy or imaging. Here, a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). After unbound antibody is cleared from circulation, the smaller, faster-clearing tetrazine-labeled payload (drug or imaging agent) is administered. It rapidly "clicks" to the pre-localized antibody, concentrating the effect at the target and minimizing systemic exposure.

G Inject_Ab 1. Administer TCO-Antibody Targeting 2. Antibody binds to target cells (e.g., tumor) Inject_Ab->Targeting Clearance 3. Unbound antibody clears from circulation Targeting->Clearance Inject_Payload 4. Administer Tetrazine- labeled Payload (Drug/Dye) Clearance->Inject_Payload Click 5. In vivo 'Click' Reaction at target site Inject_Payload->Click Effect 6. Concentrated therapeutic or imaging effect Click->Effect

Caption: Workflow for pre-targeted in vivo imaging or drug delivery.

Experimental Protocols

The following are detailed, generalized protocols for the two key reaction steps. Optimization is recommended for specific biomolecules and applications.

This protocol details the conjugation of the linker's PFP ester to primary amines on a protein, such as an antibody.

A. Materials Required:

  • This compound

  • Protein (e.g., IgG) to be labeled (concentration: 1-10 mg/mL)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).[10] Avoid buffers containing Tris or glycine.[4][11]

  • Anhydrous organic solvent (DMSO or DMF)[3][11]

  • Quenching buffer (optional): 1 M Tris-HCl, pH 7.5[10]

  • Purification equipment: Desalting column (e.g., Zeba™ Spin) or dialysis cassette with appropriate MWCO.[10]

B. Procedure:

  • Prepare the Protein: If the protein is in an amine-containing buffer, exchange it into the amine-free reaction buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.[10]

  • Prepare the Linker Solution: Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation.[3][11] Dissolve the linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM). Do not store this solution, as the PFP ester is susceptible to hydrolysis.[4][11]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution while gently mixing.[10] The final concentration of organic solvent should not exceed 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[10] Common conditions also include 30 minutes at 37°C.[4] The optimal time and temperature should be determined empirically.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[10]

  • Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[3]

  • Characterization: Determine the degree of labeling (DOL) and protein concentration using UV-Vis spectrophotometry or other appropriate methods. Store the resulting tetrazine-labeled protein at 4°C or as specified for the unlabeled protein.[12]

This protocol describes the bioorthogonal reaction between the newly synthesized tetrazine-labeled protein and a TCO-functionalized molecule.

A. Materials Required:

  • Purified tetrazine-labeled protein (from Protocol 1)

  • TCO-functionalized molecule (e.g., TCO-drug, TCO-fluorophore)

  • Reaction Buffer: PBS, pH 6.0-9.0, or other biological media.[1]

B. Procedure:

  • Prepare Reactants: Dissolve the TCO-functionalized molecule in a compatible solvent. Prepare both the tetrazine-protein and TCO-molecule in the desired reaction buffer.

  • Reactant Calculation: Determine the required volumes to achieve the desired molar ratio. A 1:1 ratio is common, but a slight excess (1.05 to 1.5-fold) of the tetrazine component can be used to ensure complete consumption of the TCO-molecule.[12][13]

  • Conjugation: Mix the two components in the reaction buffer.

  • Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature.[12] For very low concentrations, the reaction time can be extended to 2 hours or performed at 37-40°C to ensure completion.[12][13]

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak between 510-550 nm.[1]

  • Purification: If necessary, purify the final conjugate to remove any unreacted starting materials using size-exclusion chromatography (SEC) or other appropriate methods.[12]

  • Storage: Store the final conjugate at 4°C or as required for its intended application.[12]

References

An In-depth Technical Guide to the Methyltetrazine Group in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methyltetrazine group's central role in bioorthogonal "click" chemistry. It details the underlying chemical principles, quantitative performance data, experimental protocols, and key applications, with a focus on the strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reaction.

Core Concepts: The Power of Methyltetrazine in Bioorthogonal Chemistry

Bioorthogonal chemistry enables the study of biological processes in their native environments without interfering with inherent biochemical pathways.[1] The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of this field due to its exceptionally fast reaction kinetics and high specificity.[2][3]

The methyltetrazine moiety is a key player in this reaction class. It offers a superior balance of rapid bioorthogonal reactivity and high stability in complex biological systems.[4] This makes it an invaluable tool for applications ranging from live-cell imaging to drug development.[5][4]

Mechanism of Action: Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC)

The SPIEDAC reaction is a type of [4+2] cycloaddition where the electron-poor diene (methyltetrazine) reacts with an electron-rich, strained dienophile (e.g., TCO).[5][3] The reaction is driven by the release of ring strain in the dienophile and proceeds rapidly without the need for a copper catalyst, which can be toxic to living cells.[5][6] The only byproduct of this ligation is nitrogen gas.[7]

Quantitative Data: Performance Metrics of Methyltetrazine

The efficacy of methyltetrazine in click chemistry is defined by its reaction kinetics and stability. The methyl group provides a balance between reactivity and stability compared to other tetrazine derivatives.[8]

Table 1: Comparative Reaction Kinetics of Tetrazine Derivatives with TCO

Tetrazine DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
3,6-di-(2-pyridyl)-s-tetrazine~2000Aqueous Media
Methyl-substituted tetrazine ~1000 Aqueous Media
Hydrogen-substituted tetrazineup to 30,000Aqueous Media
3,6-dipyridyl-s-tetrazine (with d-TCO)~366,000Not specified
Tetrazine (with sTCO)up to 1,000,000Not specified
Me4Pyr-Tz2740DPBS, 37°C
MePh-Tz990DPBS, 37°C

Data sourced from multiple studies for comparative purposes.[9][10]

Table 2: Stability of Tetrazine Derivatives

Tetrazine DerivativeStability ProfileConditions
Dipyridyl-s-tetrazinesRelatively unstable; 60-85% degraded after 12h1:9 DMSO/PBS, pH 7.4
Phenyl tetrazines (including methyl-phenyl) More stable; >75% remaining after 12h 1:9 DMSO/PBS, pH 7.4
DimethyltetrazineHalf-life of ~14 hoursPBS

Data highlights the enhanced stability of methyl-substituted tetrazines in aqueous environments.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the successful application of methyltetrazine chemistry.

Protocol 1: General Procedure for Labeling a TCO-Modified Antibody with a Methyltetrazine-Fluorophore

This protocol outlines the steps to conjugate a trans-cyclooctene (TCO)-modified fluorescent dye to a tetrazine-labeled antibody.[9]

Materials:

  • Tetrazine-labeled antibody

  • TCO-PEG-Fluorophore (e.g., TCO-PEG4-FITC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns

Procedure:

  • Preparation of TCO-Fluorophore: Prepare a 1-5 mM stock solution of the TCO-PEG-Fluorophore in DMSO.[9]

  • IEDDA Reaction: To the solution of the tetrazine-labeled antibody in PBS, add a 1.5-3 fold molar excess of the TCO-PEG-Fluorophore solution.[9] The reaction is typically complete within minutes to an hour at room temperature.[9]

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle agitation to ensure the reaction goes to completion.[9]

  • Purification: Remove the excess unreacted TCO-PEG-Fluorophore using a desalting column equilibrated with PBS, pH 7.4.[9]

  • Characterization: Confirm the final conjugate formation and purity using SDS-PAGE with in-gel fluorescence imaging and/or mass spectrometry.[9]

Protocol 2: Synthesis of a 3-Aryl-6-Methyl-s-Tetrazine Derivative

This protocol provides a general framework for synthesizing 3-aryl-6-methyl-s-tetrazine derivatives.[13]

Materials:

  • Appropriate boronic acid

  • Silver-based catalyst

  • Methyl orthoester

  • Solvents and reagents for condensation and oxidation reactions

Procedure:

  • One-Pot Synthesis of the Tetrazine Core: The core can be synthesized on a large scale in a one-pot reaction involving the condensation of a methyl orthoester followed by an oxidation reaction.[13]

  • Silver-Mediated Cross-Coupling: Perform a silver-mediated Liebeskind–Srogl cross-coupling reaction with the desired boronic acid to install various aromatic functional groups directly onto the 6-methyl-s-tetrazine core.[13] This method generally affords the 3-aryl-6-methyltetrazine derivatives in moderate to excellent yields.[13]

Visualizing Workflows and Pathways

Diagram 1: Pretargeted Drug Delivery Workflow

This diagram illustrates a pretargeting strategy for drug delivery, a key application of methyltetrazine chemistry in drug development.[][15]

Pretargeted_Drug_Delivery Pretargeted Drug Delivery Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearance cluster_step3 Step 3: Ligation & Activation cluster_step4 Step 4: Therapeutic Effect Antibody_TCO Antibody-TCO Conjugate Tumor_Cell Tumor Cell Antibody_TCO->Tumor_Cell Binding Drug_MeTz Drug-Methyltetrazine (Inactive) Unbound_Antibody Unbound Antibody Clearance Systemic Clearance Unbound_Antibody->Clearance Activated_Drug Activated Drug Drug_MeTz->Activated_Drug Click Reaction (IEDDA) Therapeutic_Effect Therapeutic Effect Activated_Drug->Therapeutic_Effect

Caption: Pretargeted drug delivery workflow using methyltetrazine.

Diagram 2: Bioorthogonal Labeling for In Vivo Imaging

This diagram shows a typical workflow for in vivo imaging studies using methyltetrazine-based bioorthogonal chemistry.[4]

InVivo_Imaging_Workflow In Vivo Imaging Workflow cluster_administration Administration Phase cluster_distribution Distribution & Targeting Phase cluster_imaging Imaging Phase cluster_detection Detection Phase TCO_Biomolecule TCO-tagged Biomolecule (e.g., Antibody) Injection1 Systemic Administration TCO_Biomolecule->Injection1 Target_Tissue Target Tissue Accumulation Injection1->Target_Tissue Clearance Clearance of Unbound Biomolecule Injection1->Clearance Click_Reaction In Vivo Click Reaction (IEDDA) Target_Tissue->Click_Reaction MeTz_Probe Methyltetrazine Imaging Probe (e.g., PET, Fluorescence) Injection2 Systemic Administration MeTz_Probe->Injection2 Injection2->Click_Reaction Imaging_Signal Imaging Signal Generation Click_Reaction->Imaging_Signal Detection PET/Fluorescence Imaging Imaging_Signal->Detection

Caption: Workflow for in vivo imaging using methyltetrazine.

References

An In-depth Technical Guide to the Benefits of Pentafluorophenyl (PFP) Esters for Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the fields of bioconjugation and peptide synthesis, the choice of a coupling reagent is critical for the efficiency, yield, and stability of the final product. While N-hydroxysuccinimide (NHS) esters have traditionally been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative for the conjugation of carboxylic acids to primary and secondary amines, leading to the formation of stable amide bonds.[1] This guide provides a comprehensive overview of the advantages of PFP esters, supported by quantitative data and detailed experimental protocols.

Core Advantages of PFP Esters

PFP esters offer several distinct advantages over other amine-reactive crosslinkers, primarily stemming from the electron-withdrawing nature of the pentafluorophenyl group. This chemical property enhances the electrophilicity of the carbonyl carbon and makes the pentafluorophenolate a better leaving group, resulting in improved reaction kinetics and stability.[1]

Key benefits include:

  • Greater Resistance to Hydrolysis: PFP esters exhibit significantly lower susceptibility to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[1][2][3] This increased stability is crucial when working with valuable biomolecules, as it minimizes the competing hydrolysis reaction and reduces the need for a large excess of the labeling reagent.[1] This leads to more efficient and reproducible conjugation reactions.[1][4]

  • Faster Reaction Kinetics: Studies have demonstrated that PFP esters have superior reactivity towards aminolysis (the desired reaction with amines).[1] This translates to faster reaction times and potentially higher yields.[1]

  • Enhanced Stability: The inherent stability of PFP esters allows for more reliable and consistent results, particularly in aqueous environments commonly used for modifying biomolecules.[1]

Quantitative Data Presentation

The following tables summarize the available quantitative data comparing the performance of PFP esters with other amine-reactive esters.

FeaturePFP EsterNHS EsterSulfo-NHS EsterImidoester
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide EsterSulfo-N-hydroxysuccinimide EsterImidoester
Target Primary and secondary aminesPrimary aminesPrimary aminesPrimary amines
Bond Formed AmideAmideAmideAmidine
Optimal pH Range 7.2 - 9.0[4]7.2 - 8.5[4]7.2 - 8.58.0 - 10.0[4]
Solubility Generally requires organic solvent (DMSO, DMF)[4]Generally requires organic solvent (DMSO, DMF)Water-soluble[4]Water-soluble
Hydrolytic Stability More stable than NHS estersProne to hydrolysis, especially at higher pHMore stable than NHS esters in aqueous solutionProne to hydrolysis
Key Advantage Higher resistance to hydrolysis, leading to potentially more efficient reactions.[4]Well-established chemistry with a wide variety of available reagents.Water-solubility allows for direct use in aqueous buffers without organic solvents, ideal for cell surface labeling.[4]Reaction preserves the positive charge of the amine, which can be important for maintaining protein structure and function.[4]
Key Disadvantage Can be more hydrophobic than NHS esters.[4]Susceptible to hydrolysis, which can lead to lower reaction yields.[4]Can still be susceptible to hydrolysis.The resulting amidine bond can be reversible at high pH.

Table 1: Key Properties of Amine-Reactive Crosslinkers [4]

pHTemperatureNHS Ester Half-lifeSulfo-NHS Ester Half-life
7.00°C4-5 hoursMore stable than NHS ester
8.04°C1 hour-
8.64°C10 minutes-

Table 2: Hydrolysis Half-life of NHS and Sulfo-NHS Esters in Aqueous Solution [4] Note: While direct side-by-side quantitative comparisons of conjugation efficiency are limited, the data on hydrolytic stability provides a strong indication of the superior performance of PFP esters.[4]

Active EsterRelative Coupling Speed
PFP ester (OPFP) 111
Pentachlorophenyl ester (OPCP)3.4
Nitrophenyl ester (ONp)1

Table 3: Relative Coupling Speed of Active Esters [5]

Active Ester PlatformPseudo-first-order rate constant (s⁻¹)
Poly(pentafluorophenyl acrylate) 2.46 x 10⁻¹
Poly(N-hydroxysuccinimide-4-vinyl benzoate)3.49 x 10⁻³

Table 4: Comparative Aminolysis Rate Constants [1]

Experimental Protocols

Detailed methodologies for key experiments involving PFP esters are provided below.

This protocol outlines a general procedure for labeling a protein with a PFP ester-activated molecule.[4]

Materials:

  • PFP ester-activated molecule

  • Protein to be labeled

  • Amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5)[4]

  • Anhydrous DMSO or DMF[4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[4]

  • Desalting column or dialysis cassette for purification[4]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange into the reaction buffer is necessary.[4]

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[4][6] Do not prepare stock solutions for long-term storage as PFP esters are moisture-sensitive and can hydrolyze.[7][8]

  • Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[4]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4][6]

  • Quenching: Stop the reaction by adding the quenching buffer to deactivate any unreacted PFP ester.[6]

  • Purification: Remove excess, unreacted PFP ester and byproducts using a desalting column or dialysis.

This protocol allows for the quantification of PFP ester hydrolysis over time.[9]

Materials:

  • PFP ester of a specific carboxylic acid

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column and detector

  • Mobile phase for HPLC

Procedure:

  • Preparation: Prepare a stock solution of the PFP ester in an anhydrous organic solvent (e.g., DMSO).

  • Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the aqueous buffer at a known concentration and temperature.

  • Time-course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[9]

  • Quench and Analyze: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase. Analyze the sample by HPLC, monitoring the decrease of the PFP ester peak and the increase of the corresponding carboxylic acid peak.[9]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of PFP esters in amine coupling.

G cluster_advantages Advantages of PFP Esters Increased Stability to Hydrolysis Increased Stability to Hydrolysis More Efficient Reactions More Efficient Reactions Increased Stability to Hydrolysis->More Efficient Reactions Higher Reactivity towards Aminolysis Higher Reactivity towards Aminolysis Higher Reactivity towards Aminolysis->More Efficient Reactions Higher Yields Higher Yields More Efficient Reactions->Higher Yields Improved Reproducibility Improved Reproducibility More Efficient Reactions->Improved Reproducibility

Logical flow of PFP ester advantages.

G PFP_Ester PFP Ester (R-CO-OC6F5) Nucleophilic_Attack Nucleophilic Attack PFP_Ester->Nucleophilic_Attack Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Nucleophilic_Attack Amide_Bond Stable Amide Bond (R-CO-NH-R') Nucleophilic_Attack->Amide_Bond Pentafluorophenol Pentafluorophenol (HOC6F5) Nucleophilic_Attack->Pentafluorophenol

Reaction of a PFP ester with a primary amine.

G cluster_workflow Crosslinking-Mass Spectrometry (XL-MS) Workflow Sample_Preparation Sample Preparation (Protein Complex in Solution) Crosslinking Crosslinking (e.g., with PFP Ester) Sample_Preparation->Crosslinking Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Crosslinking->Enzymatic_Digestion LC_MS_MS LC-MS/MS Analysis Enzymatic_Digestion->LC_MS_MS Data_Analysis Data Analysis (Identification of cross-linked peptides) LC_MS_MS->Data_Analysis Structural_Modeling Structural Modeling Data_Analysis->Structural_Modeling

A typical workflow for XL-MS studies.

References

Methodological & Application

Step-by-Step Guide for Antibody Conjugation Using Methyltetrazine-PEG8-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of antibodies with Methyltetrazine-PEG8-PFP ester. This heterobifunctional linker is instrumental in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The protocol leverages the amine-reactive pentafluorophenyl (PFP) ester for the initial modification of the antibody, followed by a highly specific and efficient bioorthogonal reaction between the methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO)-tagged molecule.

The PFP ester group reacts with primary amines, such as the side chain of lysine (B10760008) residues on the antibody, to form stable amide bonds. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.[1][2] The polyethylene (B3416737) glycol (PEG) spacer (PEG8) enhances the solubility and bioavailability of the resulting conjugate while providing steric hindrance to minimize aggregation.[3]

The methyltetrazine group enables a rapid and catalyst-free "click chemistry" reaction with a TCO-containing molecule.[3] This inverse electron-demand Diels-Alder cycloaddition is highly specific and bioorthogonal, meaning it does not interfere with biological functional groups, making it ideal for applications in complex biological systems.

This guide will cover the entire workflow, from antibody preparation and conjugation to the purification and characterization of the final antibody conjugate.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization antibody_prep Antibody Preparation (Buffer Exchange) reaction Conjugation Reaction (Antibody + Linker) antibody_prep->reaction linker_prep Linker Preparation (Dissolve in Organic Solvent) linker_prep->reaction quenching Quenching (Stop Reaction) reaction->quenching sec Purification (Size Exclusion Chromatography) quenching->sec dol Degree of Labeling (DOL) Determination sec->dol ms Mass Spectrometry Analysis sec->ms

Caption: Experimental workflow for antibody conjugation.

Materials and Reagents

ReagentSupplier (Example)Purpose
Monoclonal Antibody (mAb)In-house/CommercialTarget protein for conjugation
This compoundCommercial VendorHeterobifunctional linker for antibody modification
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for dissolving the PFP ester linker
Phosphate-Buffered Saline (PBS), pH 7.4GibcoReaction and storage buffer for the antibody
Sodium Bicarbonate Buffer (0.1 M, pH 8.5)In-house preparationOptimal reaction buffer for PFP ester conjugation
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)In-house preparationTo stop the conjugation reaction by reacting with excess PFP ester
Size Exclusion Chromatography (SEC) ColumnGE HealthcareFor purification of the antibody conjugate from unreacted linker
UV-Vis SpectrophotometerAgilent TechnologiesTo determine protein concentration and Degree of Labeling (DOL)
Mass Spectrometer (e.g., Q-TOF LC/MS)Agilent TechnologiesFor detailed characterization of the antibody conjugate

Experimental Protocols

Part 1: Antibody Preparation
  • Buffer Exchange:

    • It is crucial to remove any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA) from the antibody solution as they will compete with the antibody for reaction with the PFP ester.[1]

    • Perform a buffer exchange of the antibody into an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5). This can be achieved using dialysis or a desalting column.[1]

    • After buffer exchange, determine the antibody concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280). The extinction coefficient for a typical IgG is approximately 210,000 M⁻¹cm⁻¹.[4]

Part 2: Conjugation Reaction
  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.[5] PFP esters are moisture-sensitive and will hydrolyze in the presence of water, so do not prepare aqueous stock solutions for storage.[6]

  • Initiate the Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved this compound to the antibody solution.[1][5] The optimal molar ratio should be determined empirically for each antibody to achieve the desired Degree of Labeling (DOL).

    • Gently mix the reaction solution immediately after adding the linker.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5] Incubation at a lower temperature for a longer duration can sometimes improve the selectivity of the reaction.

  • Quench the Reaction:

    • To stop the conjugation reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.[5]

    • Incubate for 15-30 minutes at room temperature to allow the quenching reagent to react with any excess PFP ester.[5]

Part 3: Purification of the Antibody Conjugate
  • Size Exclusion Chromatography (SEC):

    • Purify the antibody conjugate from unreacted linker and small molecule byproducts using a size exclusion chromatography (SEC) column.[][8]

    • Equilibrate the SEC column with a suitable storage buffer, such as PBS (pH 7.4).

    • Apply the quenched reaction mixture to the column and collect the fractions corresponding to the high molecular weight antibody conjugate.

    • Monitor the elution profile by measuring the absorbance at 280 nm. The antibody conjugate will elute first, followed by the smaller, unreacted linker molecules.

Part 4: Characterization of the Antibody Conjugate
  • Determination of Degree of Labeling (DOL):

    • The Degree of Labeling (DOL) is the average number of linker molecules conjugated to each antibody. It can be determined using UV-Vis spectrophotometry.[9][10]

    • Measure the absorbance of the purified antibody conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the methyltetrazine group (typically around 310 nm, but this should be confirmed for the specific linker used).

    • The DOL can be calculated using the following formula: DOL = (A_linker * ε_protein) / ((A280 - A_linker * CF) * ε_linker) Where:

      • A_linker is the absorbance of the conjugate at the linker's maximum absorbance wavelength.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[4]

      • A280 is the absorbance of the conjugate at 280 nm.

      • CF is the correction factor (A280 of the linker / A_max of the linker).

      • ε_linker is the molar extinction coefficient of the linker at its maximum absorbance wavelength.

  • Mass Spectrometry (MS) Analysis:

    • For a more detailed characterization, the antibody conjugate can be analyzed by mass spectrometry.[11][12]

    • LC-MS can be used to determine the exact mass of the conjugate and to identify the distribution of different drug-to-antibody ratio (DAR) species.[13][14] This is particularly important for ADCs, where the DAR is a critical quality attribute.

Signaling Pathway and Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Bioorthogonal Ligation Antibody Antibody (with Lysine -NH2) Modified_Ab Methyltetrazine-PEG8-Antibody (Amide Bond Formation) Antibody->Modified_Ab + Linker Linker This compound Linker->Modified_Ab Final_Conjugate Final Antibody Conjugate (Stable Dihydropyridazine Linkage) Modified_Ab->Final_Conjugate + TCO-Molecule TCO_Molecule TCO-tagged Molecule (e.g., Drug, Fluorophore) TCO_Molecule->Final_Conjugate

Caption: Two-step antibody conjugation reaction.

Quantitative Data Summary

The following tables provide representative data for a typical antibody conjugation experiment. The exact values will vary depending on the specific antibody, linker, and reaction conditions used.

Table 1: Optimization of Molar Excess of this compound

Molar Excess of Linker (Linker:Antibody)Degree of Labeling (DOL)Antibody Recovery (%)
5:12.195
10:14.392
20:17.885

Table 2: Characterization of Purified Antibody Conjugate

ParameterValueMethod
Final Protein Concentration1.5 mg/mLUV-Vis (A280)
Degree of Labeling (DOL)4.3UV-Vis Spectrophotometry
Purity>95%Size Exclusion Chromatography (SEC)
Average Mass (from MS)155,400 Da (example)Mass Spectrometry (LC-MS)
Drug-to-Antibody Ratio (DAR) ProfileDAR 0: 5%, DAR 2: 20%, DAR 4: 50%, DAR 6: 20%, DAR 8: 5%Mass Spectrometry (deconvoluted)

Conclusion

This guide provides a comprehensive framework for the successful conjugation of antibodies using this compound. By following these protocols, researchers can reliably produce well-defined antibody conjugates for a variety of applications, including the development of next-generation antibody-drug conjugates. The use of PFP ester chemistry combined with bioorthogonal tetrazine ligation offers a powerful and efficient method for creating targeted therapeutics with improved properties. Careful optimization of reaction conditions and thorough characterization of the final product are essential for ensuring the quality and efficacy of the resulting bioconjugate.

References

Application Notes and Protocols for Cell Surface Modification using Methyltetrazine-PEG8-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG8-PFP ester is a versatile bifunctional linker designed for the two-step modification of cell surfaces. This reagent facilitates the introduction of a methyltetrazine moiety onto the cell surface, which can then be used for bioorthogonal "click" chemistry reactions. This powerful technique allows for the precise attachment of a wide range of molecules, including fluorescent dyes, biotin, drugs, or other biologically active compounds, to living or fixed cells.

The reagent consists of three key components:

  • Methyltetrazine: A highly reactive diene that rapidly and specifically reacts with trans-cyclooctene (B1233481) (TCO) derivatives in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[]

  • Pentafluorophenyl (PFP) Ester: A robust amine-reactive group that forms stable amide bonds with primary amines, such as those found on lysine (B10760008) residues of cell surface proteins. PFP esters exhibit greater stability towards hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling in aqueous environments.[2]

  • Polyethylene (B3416737) Glycol (PEG8) Spacer: An eight-unit polyethylene glycol linker that enhances the water solubility of the reagent, reduces steric hindrance, and minimizes non-specific binding. The length of the PEG linker can influence the accessibility of the reactive groups and the overall efficiency of the labeling process.[3]

This two-step labeling strategy offers significant advantages for cell surface engineering, enabling applications such as cell tracking, targeted drug delivery, and the study of cellular interactions.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for cell surface modification using this compound. The data presented is illustrative and may require optimization for specific cell types and applications.

Table 1: Recommended Reaction Conditions for Cell Surface Labeling

ParameterRecommended RangeNotes
Cell Density 1 x 10⁶ to 1 x 10⁷ cells/mLOptimize based on cell type and experimental scale.
Reagent Concentration 100 µM - 1 mM in DMSO or DMFPrepare fresh stock solution immediately before use.
Final Reagent Conc. 1 - 100 µM in reaction bufferThe optimal concentration should be determined empirically.
Reaction Buffer Amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.0Avoid Tris or glycine (B1666218) buffers which contain primary amines.
Incubation Time 30 - 60 minutesLonger times may increase labeling but could affect cell viability.
Temperature Room Temperature or 4°C4°C may be preferred for live cells to minimize endocytosis.

Table 2: Illustrative Labeling Efficiency on Different Cancer Cell Lines

Cell LineReceptor TargetLabeling Efficiency (%)Method of Quantification
MCF-7 EGFR~75%Flow Cytometry
HeLa EGFR~85%Flow Cytometry
Jurkat CD3~90%Flow Cytometry
SK-BR-3 HER2~80%Fluorescence Microscopy

Data is illustrative and based on typical results for amine-reactive labeling followed by bioorthogonal ligation.

Table 3: Illustrative Effect of PEG Linker Length on Labeling Efficiency

LinkerRelative Labeling EfficiencyNotes
PEG4 85%Shorter linkers may experience more steric hindrance.
PEG8 100%Often provides a good balance of solubility and reach.
PEG12 110%Longer linkers can further improve accessibility for bulky TCO-conjugates.[4]

This data is hypothetical and intended to illustrate the general trend of how PEG linker length can influence labeling efficiency.

Table 4: Illustrative Cell Viability After Surface Modification

Cell LineTreatmentViability (%)Assay
HEK293T Control (untreated)>98%Trypan Blue Exclusion
HEK293T This compound (10 µM)>95%Trypan Blue Exclusion
HEK293T This compound (50 µM)~90%Trypan Blue Exclusion
Jurkat Control (untreated)>99%Live/Dead Cell Staining
Jurkat This compound (10 µM)>96%Live/Dead Cell Staining

Illustrative data suggesting that the labeling procedure has a minimal impact on cell viability at optimal concentrations.[5]

Experimental Protocols

Protocol 1: One-Step Labeling of Cell Surface Amines with this compound

This protocol describes the initial step of introducing the methyltetrazine moiety onto the cell surface.

Materials:

  • Cells of interest (suspension or adherent)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Suspension Cells: Harvest cells and wash twice with ice-cold PBS by centrifugation (300 x g, 5 minutes). Resuspend the cell pellet in PBS to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

    • Adherent Cells: Wash cells grown in a culture plate twice with ice-cold PBS.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Dilute the this compound stock solution into ice-cold PBS to the desired final concentration (e.g., 100 µM).

    • Suspension Cells: Add the diluted reagent to the cell suspension.

    • Adherent Cells: Add the diluted reagent to the culture plate, ensuring the cells are fully covered.

    • Incubate for 30-60 minutes at 4°C or room temperature with gentle agitation.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted PFP ester.

    • Incubate for 10 minutes at room temperature.

  • Washing:

    • Suspension Cells: Wash the cells three times with PBS by centrifugation.

    • Adherent Cells: Wash the cells three times with PBS.

  • Downstream Applications:

    • The methyltetrazine-labeled cells are now ready for the bioorthogonal reaction with a TCO-containing molecule (Protocol 2) or for other analyses.

Protocol 2: Two-Step Bioorthogonal Labeling with a TCO-Functionalized Molecule

This protocol describes the second step, where a molecule of interest conjugated to a trans-cyclooctene (TCO) group is attached to the methyltetrazine-labeled cells.

Materials:

  • Methyltetrazine-labeled cells (from Protocol 1)

  • TCO-functionalized molecule of interest (e.g., TCO-fluorescent dye, TCO-biotin)

  • PBS or cell culture medium

Procedure:

  • Prepare TCO-Molecule Solution:

    • Dissolve the TCO-functionalized molecule in a suitable solvent (e.g., DMSO or water) and then dilute to the desired final concentration in PBS or cell culture medium. A 1.5 to 2-fold molar excess of the TCO-reagent over the estimated number of cell surface tetrazine groups is a good starting point.

  • Bioorthogonal Ligation:

    • Resuspend the methyltetrazine-labeled cells in the TCO-molecule solution.

    • Incubate for 30-60 minutes at room temperature or 37°C. The reaction is typically very fast.

  • Washing:

    • Wash the cells three times with PBS to remove any unreacted TCO-molecule.

  • Analysis:

    • The now fully labeled cells can be analyzed by methods such as flow cytometry or fluorescence microscopy.

Protocol 3: Quantification of Cell Surface Labeling by Flow Cytometry

This protocol is for quantifying the efficiency of the two-step labeling process using a TCO-conjugated fluorophore.

Materials:

  • Labeled and unlabeled (control) cells

  • Flow cytometer

  • FACS tubes

  • Staining buffer (e.g., PBS with 1% BSA)

Procedure:

  • Sample Preparation:

    • After completing Protocol 2 with a TCO-fluorophore, resuspend the cells in staining buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Prepare a negative control sample of unlabeled cells and a sample of cells treated only with the TCO-fluorophore (to assess non-specific binding).

  • Flow Cytometry Analysis:

    • Acquire data on the flow cytometer, using the appropriate laser and filter set for the chosen fluorophore.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter.

    • Compare the fluorescence intensity of the labeled cells to the negative controls. The percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) can be used to quantify the labeling efficiency.

Protocol 4: Assessment of Cell Viability Post-Modification

It is crucial to assess whether the labeling process affects cell health.

Materials:

  • Labeled and unlabeled (control) cells

  • Trypan Blue solution (0.4%) or a fluorescent Live/Dead cell staining kit

  • Hemocytometer or automated cell counter

  • Microscope

Procedure (Trypan Blue Exclusion Assay):

  • Take a small aliquot of the cell suspension.

  • Mix the cells with an equal volume of Trypan Blue solution.

  • Incubate for 1-2 minutes.

  • Load the mixture onto a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Introduction of Methyltetrazine cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Analysis prep Cell Preparation (Wash and Resuspend) reagent_prep Prepare Methyltetrazine- PEG8-PFP Ester Solution labeling Labeling Reaction (Incubate Cells with Reagent) reagent_prep->labeling quench Quench Reaction labeling->quench wash1 Wash Cells quench->wash1 tco_prep Prepare TCO-Molecule (e.g., TCO-Fluorophore) wash1->tco_prep ligation Bioorthogonal Reaction (Incubate with Labeled Cells) tco_prep->ligation wash2 Wash Cells ligation->wash2 analysis Quantification & Viability (Flow Cytometry, Microscopy) wash2->analysis

Workflow for two-step cell surface modification.
Application Example: Targeting EGFR Signaling Pathway

Cell surface modification with this compound can be used in a pre-targeting strategy for cancer therapy. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers, can be conjugated to TCO. Cells are first labeled with the methyltetrazine reagent. The TCO-antibody is then administered, which "clicks" to the tetrazine-labeled cells, delivering the therapeutic agent specifically to the cancer cells.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Simplified EGFR signaling pathway in cancer.

References

Application Notes and Protocols for Methyltetrazine-PEG8-PFP Ester with TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a premier bioorthogonal "click chemistry" reaction, renowned for its exceptionally fast kinetics and high specificity in complex biological environments. This reaction proceeds without the need for a catalyst, making it ideal for applications in live-cell imaging, drug delivery, and the development of antibody-drug conjugates (ADCs).

The Methyltetrazine-PEG8-PFP ester is a heterobifunctional linker designed to leverage this powerful chemistry. It features two key reactive groups:

  • Methyltetrazine: This moiety enables rapid and specific covalent bond formation with a TCO-functionalized molecule. The methyl group enhances the stability of the tetrazine ring in aqueous environments.

  • Pentafluorophenyl (PFP) ester: This is a highly reactive group that efficiently forms stable amide bonds with primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-functionalized surfaces. PFP esters exhibit greater stability towards hydrolysis in aqueous media compared to their N-hydroxysuccinimide (NHS) ester counterparts, which can lead to more efficient and reproducible labeling of biomolecules.

  • PEG8 Spacer: The eight-unit polyethylene (B3416737) glycol spacer enhances solubility in aqueous buffers, provides flexibility, and minimizes steric hindrance between the conjugated molecules.

This document provides detailed protocols for a two-step conjugation strategy: first, the modification of an amine-containing biomolecule with this compound, and second, the subsequent ligation of the tetrazine-modified biomolecule with a TCO-containing molecule.

Data Presentation

Reaction Parameters for this compound Conjugation
ParameterPFP Ester-Amine ReactionTetrazine-TCO Ligation
Reaction Type Amide bond formationInverse electron demand Diels-Alder cycloaddition
Reactants PFP ester, Primary/Secondary amineMethyltetrazine, Trans-cyclooctene (TCO)
Recommended Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate)PBS, HEPES, cell culture media
Optimal pH Range 7.2 - 8.56.0 - 9.0[1]
Recommended Temperature 4°C to 37°C4°C to 40°C (typically room temperature)[1]
Typical Reaction Time 1 - 4 hours at room temperature; overnight at 4°C< 30 - 60 minutes at room temperature[1]
Stoichiometry 2 to 30-fold molar excess of PFP ester over amine-containing molecule1.05 to 5-fold molar excess of one reactant
Catalyst Required NoNo
Second-Order Rate Constant (k₂) Not applicable~1000 M⁻¹s⁻¹ for methyl-substituted tetrazines in aqueous media[1]; up to 30,000 M⁻¹s⁻¹ for some tetrazine derivatives in PBS[2]

Experimental Protocols

Protocol 1: Labeling of an Amine-Containing Protein with this compound

This protocol describes the modification of a protein (e.g., an antibody) with the methyltetrazine moiety.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 1x PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis equipment

Procedure:

  • Protein Preparation:

    • If the protein solution contains amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., BSA), it must be purified. Exchange the buffer to an amine-free buffer like 1x PBS (pH 7.2-8.0) using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio may need to be determined empirically.

    • Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Quench the Reaction (Optional but Recommended):

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PFP ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and the pentafluorophenol (B44920) byproduct using a desalting column or by dialysis against 1x PBS.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL), which is the average number of tetrazine molecules per protein, using UV-Vis spectroscopy or mass spectrometry. The tetrazine moiety has a characteristic absorbance around 520 nm.

Protocol 2: Ligation of a Tetrazine-Labeled Protein with a TCO-Functionalized Molecule

This protocol describes the "click" reaction between the tetrazine-labeled protein from Protocol 1 and a molecule functionalized with a TCO group.

Materials:

  • Tetrazine-labeled protein (from Protocol 1) in a suitable buffer (e.g., 1x PBS, pH 7.4)

  • TCO-functionalized molecule (e.g., TCO-fluorescent dye, TCO-drug conjugate)

  • Reaction buffer (if different from the protein storage buffer)

Procedure:

  • Prepare the Reactants:

    • Ensure the tetrazine-labeled protein is in the desired reaction buffer at a known concentration.

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO, water) to a known concentration.

  • Ligation Reaction:

    • Add a 1.5 to 5-fold molar excess of the TCO-functionalized molecule to the tetrazine-labeled protein solution.[3]

    • Gently mix the solution.

    • The reaction is typically complete in under 30-60 minutes at room temperature.[1] For very dilute solutions, the reaction time can be extended.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color and its absorbance peak at approximately 520 nm.[4]

  • Purification (if necessary):

    • If purification is required to remove excess TCO-reagent, this can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis, depending on the size of the TCO-reagent.

  • Final Product:

    • The resulting conjugate is now ready for use in downstream applications. Store the conjugate at 4°C or as appropriate for the specific protein.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: PFP Ester-Amine Reaction cluster_step2 Step 2: Tetrazine-TCO Ligation (iEDDA) Protein Protein-NH₂ Tetrazine_Protein Protein-NH-CO-PEG8-Methyltetrazine Protein->Tetrazine_Protein Amide Bond Formation PFP_Ester This compound PFP_Ester->Tetrazine_Protein TCO_Molecule TCO-Molecule Conjugate Protein-Conjugate TCO_Molecule->Conjugate Tetrazine_Protein_ref Protein-NH-CO-PEG8-Methyltetrazine Tetrazine_Protein_ref->Conjugate Diels-Alder Cycloaddition

Caption: Two-step bioconjugation workflow using this compound.

Caption: Experimental workflow for protein conjugation with this compound and TCO.

References

Application Notes and Protocols for In Vivo Bioconjugation Using Methyltetrazine-PEG8-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of in vivo bioconjugation has been significantly advanced by the development of bioorthogonal chemistries, which involve reactions that can occur within living organisms without interfering with native biochemical processes. Among these, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained alkenes, such as trans-cyclooctene (B1233481) (TCO), has emerged as a particularly powerful tool due to its exceptionally fast reaction kinetics and high specificity.[1][2][3] Methyltetrazine-PEG8-PFP ester is a heterobifunctional linker that leverages this chemistry for in vivo applications.[4][5]

This molecule incorporates three key functional components:

  • A methyltetrazine moiety for ultrafast and highly specific bioorthogonal ligation with TCO-modified molecules.[4]

  • A pentafluorophenyl (PFP) ester group for efficient and stable conjugation to primary amines on proteins, peptides, or small molecule payloads under mild conditions.[4][6]

  • A hydrophilic polyethylene glycol (PEG8) spacer to enhance aqueous solubility, improve in vivo pharmacokinetics, and provide steric accessibility for the reactive groups.[4][7]

These features make this compound an ideal reagent for a variety of in vivo applications, including pre-targeted imaging, targeted drug delivery, and the construction of complex biomolecular assemblies within a living system.[1][4]

Principle of Pre-targeted In Vivo Bioconjugation

Pre-targeting is a multi-step strategy that decouples the targeting and payload delivery steps.[2] This approach offers significant advantages over the administration of directly conjugated agents, particularly for macromolecules like antibodies which have slow clearance rates.[1] The typical workflow involves:

  • Administration of a modified targeting molecule: A biomolecule with affinity for a specific target, such as a tumor antigen, is first modified with a TCO group and administered to the subject. This TCO-modified molecule is allowed to accumulate at the target site and clear from systemic circulation.

  • Administration of the tetrazine-conjugated payload: Subsequently, a small, rapidly clearing molecule carrying the tetrazine moiety and a payload (e.g., an imaging agent or a therapeutic drug) is administered.

  • In vivo "click" reaction: The tetrazine rapidly and specifically reacts with the TCO-tagged targeting molecule at the target site, effectively concentrating the payload where it is needed. This results in an improved signal-to-background ratio for imaging or a higher therapeutic index for drug delivery.[1][2]

Applications

  • Pre-targeted Imaging: By conjugating an imaging agent (e.g., a near-infrared fluorophore or a PET isotope) to this compound, researchers can achieve highly sensitive and specific imaging of target tissues.[1][8][9] This is particularly valuable in oncology for visualizing tumors.[1]

  • Targeted Drug Delivery: Therapeutic agents can be conjugated to the tetrazine linker for targeted delivery to diseased tissues. This approach can enhance drug efficacy while minimizing off-target toxicity.

  • In Vivo Assembly of Biomolecules: The dual reactivity of this compound allows for the in vivo construction of more complex biological structures for various therapeutic or diagnostic purposes.

Quantitative Data Summary

The efficiency of in vivo bioconjugation is dependent on several factors, including the reaction kinetics of the bioorthogonal pair and the biodistribution and clearance rates of the components. The following table summarizes key quantitative parameters for tetrazine-TCO ligations.

ParameterValueContextReference
Second-order rate constant (k2) >50,000 M⁻¹s⁻¹A high rate constant is a strong indicator for successful pre-targeting, enabling efficient ligation even at low in vivo concentrations.[10]
Dimethyltetrazine half-life in PBS ~14 hoursProvides an indication of the stability of the tetrazine moiety in a physiological buffer.[7]
Calculated logD7.4 for successful pre-targeting < -3Lower lipophilicity (logD) of the tetrazine probe is correlated with better in vivo performance and successful ligation.[10]
Typical antibody dose for pre-targeting 10-100 µg per mouseThe dose of the TCO-modified antibody will depend on the specific antibody and animal model.[7]

Experimental Protocols

Protocol 1: Conjugation of a Payload to this compound

This protocol describes the conjugation of an amine-containing payload (e.g., a fluorescent dye with an amine handle) to the PFP ester of this compound.

Materials:

  • This compound

  • Amine-containing payload (e.g., fluorescent dye, drug molecule)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5, or an organic base like N,N-Diisopropylethylamine (DIPEA)

  • Analytical HPLC for reaction monitoring and purification

Procedure:

  • Preparation of Reagents:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

    • Dissolve the amine-containing payload in the reaction buffer or an appropriate solvent.

  • Conjugation Reaction:

    • Add a 1.2 to 2-fold molar excess of the this compound stock solution to the payload solution.

    • If using an organic solvent, add 2-4 equivalents of DIPEA.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing, protected from light if the payload is light-sensitive.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction by analytical HPLC or LC-MS.

    • Once the reaction is complete, purify the tetrazine-payload conjugate using preparative HPLC.

    • Lyophilize the purified product and store at -20°C, protected from light and moisture.

Protocol 2: Pre-targeted In Vivo Imaging

This protocol provides a general framework for a pre-targeted in vivo imaging experiment using a TCO-modified antibody and a tetrazine-conjugated imaging agent.

Part A: Preparation and Administration of TCO-Modified Antibody

Materials:

  • Targeting antibody (e.g., anti-HER2)

  • TCO-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) for injection

  • Animal model (e.g., tumor-bearing mice)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the Reaction Buffer.[7]

  • TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[7]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.[7]

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using desalting columns according to the manufacturer's protocol. Exchange the buffer to sterile PBS.

  • In Vivo Administration: Dilute the purified TCO-antibody conjugate in sterile PBS to the desired concentration. Administer the conjugate to the animal model (e.g., via intravenous injection). A typical dose is in the range of 10-100 µg per mouse.[7] Allow the antibody to accumulate at the target and clear from circulation (typically 24-72 hours).

Part B: Administration of Tetrazine-Imaging Agent and Imaging

Materials:

  • Purified tetrazine-imaging agent conjugate (from Protocol 1)

  • Sterile, pyrogen-free PBS for injection

  • Animal model from Part A

  • In vivo imaging system (e.g., IVIS, PET/CT scanner)

Procedure:

  • Preparation of Tetrazine-Imaging Agent: Dissolve the lyophilized tetrazine-imaging agent in sterile PBS to the desired concentration for injection.

  • In Vivo Administration: After the appropriate time for antibody clearance (determined empirically, e.g., 48 hours), administer the tetrazine-imaging agent to the animal model, typically via intravenous injection.

  • In Vivo Imaging: At various time points after injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours), perform in vivo imaging using the appropriate imaging modality.

  • Biodistribution Studies (Optional): After the final imaging time point, animals can be euthanized, and organs harvested to quantify the distribution of the imaging probe.

Visualizations

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Payload Administration cluster_2 Step 3: In Vivo Ligation & Imaging TCO_Ab TCO-Modified Antibody Admin_Ab Administer TCO-Ab (e.g., IV injection) TCO_Ab->Admin_Ab Accumulation Antibody Accumulates at Target (e.g., Tumor) Admin_Ab->Accumulation Clearance Unbound Antibody Clears from Circulation Accumulation->Clearance Click_Reaction In Vivo Click Reaction at Target Site Clearance->Click_Reaction Tz_Payload Methyltetrazine-Payload (e.g., Imaging Agent) Admin_Tz Administer Tetrazine-Payload Tz_Payload->Admin_Tz Admin_Tz->Click_Reaction Imaging Imaging and Analysis Click_Reaction->Imaging

Caption: Pre-targeted in vivo imaging workflow.

G cluster_her2 Cell Membrane cluster_nucleus Nucleus HER2 HER2 Receptor Grb2 Grb2 HER2->Grb2 PI3K PI3K HER2->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotes Survival Ligand Growth Factor Ligand->HER2 Activates Targeting Anti-HER2 Antibody (Pre-targeting) Targeting->HER2 Binds Drug Tetrazine-Drug Conjugate (Inhibitor) Drug->HER2 Delivered to Target

Caption: Simplified HER2 signaling pathway targeting.

References

Application Notes and Protocols for Amine-Reactive Labeling with Methyltetrazine-PEG8-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Methyltetrazine-PEG8-PFP ester for the amine-reactive labeling of biomolecules. This reagent is a valuable tool for creating bioconjugates for a wide range of applications, including antibody-drug conjugates (ADCs), fluorescent imaging probes, and targeted drug delivery systems.[1]

The this compound is a heterobifunctional linker that contains a methyltetrazine group for bioorthogonal "click" chemistry and a pentafluorophenyl (PFP) ester for reacting with primary and secondary amines.[1][2][3] The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility in aqueous solutions, provides steric accessibility, and increases hydrophilicity.[1][4]

Key Features and Benefits:
  • Dual Reactivity : The PFP ester efficiently couples with amines under mild conditions, while the methyltetrazine group enables ultrafast and highly specific inverse electron demand Diels-Alder (IEDDA) click reactions with trans-cyclooctene (B1233481) (TCO) modified molecules.[1][5][6]

  • Enhanced Stability : PFP esters are less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling reactions.[2][3][7][8][9][10]

  • Biocompatibility : The click reaction occurs efficiently under mild buffer conditions and does not require cytotoxic copper catalysts or reducing agents.[11][12]

  • Chemoselectivity : The methyltetrazine and TCO groups are highly selective for each other and do not interfere with other functional groups commonly found in biological systems.[11][12]

  • Versatility : This reagent is suitable for a variety of applications, including the development of ADCs, multifunctional probes for diagnostics and imaging, and enhancing drug delivery systems.[1]

Chemical Reaction and Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the PFP ester, which results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.[7]

Reaction_Mechanism R1_NH2 Biomolecule-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate R1_NH2->Intermediate + PFP_Ester Methyltetrazine-PEG8-O-PFP (PFP Ester) PFP_Ester->Intermediate Amide_Bond Biomolecule-NH-CO-PEG8-Methyltetrazine (Stable Amide Bond) Intermediate->Amide_Bond - Pentafluorophenol PFP_Leaving_Group Pentafluorophenol

Caption: Reaction of PFP ester with a primary amine.

Experimental Protocols

Materials
  • This compound (Store at -20°C, protected from light and moisture)[1][4][13]

  • Biomolecule to be labeled (e.g., antibody, protein, or amine-modified oligonucleotide)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2-8.5; PBS is also suitable)[2][7][9]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[2][7][9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[7]

  • Desalting column or dialysis equipment for purification[2][7][9]

General Protocol for Protein Labeling

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

  • Prepare the Protein Solution :

    • Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[7]

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer.[2][8][9]

  • Prepare the this compound Solution :

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[7][14] Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[2][8][9]

  • Reaction :

    • Add a 5- to 15-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.[7] The final concentration of the organic solvent should ideally be less than 10%.[7]

  • Incubation :

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[7][14]

  • Quenching (Optional) :

    • To terminate the reaction, a quenching buffer such as 1 M Tris-HCl can be added.

  • Purification :

    • Remove unreacted this compound and byproducts using a desalting column or dialysis.[2][9]

Experimental Workflow

Experimental_Workflow A Prepare Protein Solution (Amine-free buffer) C Mix Reagents (Add PFP ester to protein) A->C B Prepare this compound (Freshly in DMSO/DMF) B->C D Incubate (RT or 4°C) C->D E Quench Reaction (Optional) (e.g., Tris buffer) D->E F Purify Conjugate (Desalting column/Dialysis) E->F G Characterize Conjugate (e.g., SDS-PAGE, MS) F->G Signaling_Pathway_Application A Antibody labeled with Methyltetrazine-PEG8 C Antibody binds to cell surface receptor A->C B Target Cell (e.g., Cancer Cell) B->C E Click Reaction (IEDDA) C->E D Radiolabeled TCO-probe (e.g., with ⁶⁸Ga) D->E F PET Imaging Signal E->F

References

Application Notes: Optimizing Buffer Conditions for PFP Ester Reactions with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentafluorophenyl (PFP) esters are highly efficient amine-reactive crosslinkers used extensively in bioconjugation for creating stable amide bonds with proteins.[1][2] Their increased resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters often leads to more efficient and reproducible conjugations.[1][2][3][4][5] The success of a PFP ester-protein conjugation reaction is critically dependent on the buffer conditions, including pH, buffer composition, and temperature. These parameters directly influence reaction efficiency, the stability of the PFP ester, and the integrity of the protein.

Key Considerations for Buffer Conditions

  • pH: The optimal pH range for PFP ester reactions with primary amines is typically between 7.2 and 9.0.[1][3][6][7][8][9][10] Within this range, the targeted primary amines on the protein (e.g., the ε-amino group of lysine (B10760008) residues) are sufficiently deprotonated and thus more nucleophilic, facilitating the reaction.[8] Lower pH values can lead to the protonation of amines, reducing their reactivity, while pH values above 9.0 can significantly increase the rate of PFP ester hydrolysis, a competing reaction that reduces conjugation efficiency.[6][7][8][9][10]

  • Buffer Composition: It is crucial to use amine-free buffers, as primary amines in the buffer will compete with the protein for reaction with the PFP ester.[1][3][11] Commonly used buffers include phosphate-buffered saline (PBS), sodium carbonate, sodium bicarbonate, HEPES, and borate (B1201080) buffers.[6][9] Buffers containing Tris or glycine (B1666218) should be strictly avoided in the reaction mixture.[1][3][9][11]

  • PFP Ester Solubility and Stability: PFP esters are generally hydrophobic and require dissolution in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[1][3][7][11] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.[1][7] PFP esters are sensitive to moisture and should be stored with a desiccant at -20°C.[3][7][9][11] It is recommended to prepare the PFP ester solution immediately before use, as they are prone to hydrolysis in aqueous solutions.[3][11]

  • Temperature and Reaction Time: PFP ester-protein conjugations can be performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[1][6] Lower temperatures can be beneficial for sensitive proteins and can minimize hydrolysis of the PFP ester, though the reaction rate will be slower.[8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for PFP ester reactions with proteins based on a review of available protocols.

ParameterRecommended Range/ValueNotes
pH 7.2 - 9.0Optimal range for reactivity of primary amines and stability of the PFP ester.[1][3][6][7][8][9][10]
Buffer Systems Phosphate, Carbonate/Bicarbonate, HEPES, BorateMust be free of primary amines like Tris or glycine.[6][9]
Molar Excess of PFP Ester 5- to 50-foldThe optimal ratio depends on the protein concentration and desired degree of labeling.[1][7]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics but may increase the risk of aggregation.[1][8]
Reaction Temperature 4°C to 25°CLower temperatures may require longer incubation times.[6][8]
Reaction Time 1 - 4 hours at 25°C; up to 24 hours at 4°CLonger times may increase hydrolysis of the PFP ester.[1][6][8]
Organic Solvent (DMSO/DMF) < 10% (v/v)To ensure protein stability.[1][7]

Experimental Protocols

Protocol 1: General Protein Labeling with a PFP Ester

This protocol provides a general procedure for conjugating a PFP ester-activated molecule to a protein.

Materials:

  • Protein to be labeled

  • PFP ester-activated molecule

  • Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5 (or other amine-free buffer like PBS, pH 7.2-8.5).[1][6]

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 (or 1 M glycine).[1][9]

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1]

    • If the protein is already in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • Prepare the PFP Ester Solution:

    • Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[1][6]

  • Conjugation Reaction:

    • Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing.[1] Ensure the final concentration of the organic solvent is less than 10%.[1]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1][6]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[1]

  • Purification:

    • Remove excess, unreacted PFP ester and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[1][11]

Visualizations

PFP_Ester_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Conjugation Conjugation Reaction (1-4h at RT or overnight at 4°C) Protein_Prep->Conjugation PFP_Ester_Prep Prepare PFP Ester Solution (10-100 mM in DMSO/DMF) PFP_Ester_Prep->Conjugation Quenching Quenching (Optional) (e.g., Tris buffer) Conjugation->Quenching Purification Purification (Desalting column or dialysis) Conjugation->Purification Quenching->Purification Analysis Analysis (SDS-PAGE, HPLC, etc.) Purification->Analysis

Caption: Workflow for PFP ester-protein conjugation.

PFP_Ester_Reaction_Mechanism PFP_Ester PFP Ester (R-CO-OC6F5) Amide_Bond Stable Amide Bond (R-CO-NH-Protein) PFP_Ester->Amide_Bond + Primary_Amine Primary Amine (Protein-NH2) Primary_Amine->Amide_Bond Pentafluorophenol Pentafluorophenol (HOC6F5) Amide_Bond->Pentafluorophenol +

Caption: Reaction of a PFP ester with a primary amine.

References

Application Notes and Protocols for Methyltetrazine-PEG8-PFP Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methyltetrazine-PEG8-PFP ester in bioconjugation reactions, with a focus on calculating and optimizing molar excess for efficient and reproducible results. Detailed protocols for antibody modification and subsequent bioorthogonal ligation are provided, along with data presentation and visualizations to aid in experimental design and execution.

Introduction to this compound

This compound is a heterobifunctional linker possessing two distinct reactive moieties, making it a versatile tool in bioconjugation and drug delivery.[1][2][3] The molecule consists of:

  • A Methyltetrazine Group: This moiety reacts with exceptional speed and selectivity with trans-cyclooctene (B1233481) (TCO) functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][4] This bioorthogonal reaction is catalyst-free and proceeds efficiently in complex biological media.[4]

  • A Pentafluorophenyl (PFP) Ester: This amine-reactive group readily couples with primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[1][5] PFP esters are known for their high reactivity and greater resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugations.

  • A Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG linker enhances the solubility and hydrophilicity of the molecule and its conjugates, which can improve pharmacokinetic properties and reduce non-specific interactions.[1]

This dual functionality allows for a two-step conjugation strategy, which is particularly useful in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.[1]

Calculating Molar Excess: Principles and Recommendations

The molar excess of the this compound relative to the substrate is a critical parameter that influences the degree of labeling (DOL), reaction efficiency, and the potential for protein aggregation. The optimal molar excess is dependent on the specific biomolecule, its concentration, and the desired level of modification.

PFP Ester Reaction with Amines

For the initial reaction of the PFP ester with amine groups on a biomolecule (e.g., an antibody), a molar excess of the linker is required to drive the reaction to the desired completion.

General Recommendations:

  • Starting Range: A molar excess of 5:1 to 20:1 (linker:protein) is a common starting point for antibody conjugations.[6]

  • Optimization: The optimal ratio should be determined empirically for each specific antibody and application. Testing a range of molar excesses (e.g., 5:1, 10:1, 20:1) is recommended to find the balance between a high degree of labeling and the preservation of protein function and stability.[6]

  • Factors to Consider:

    • Protein Concentration: More dilute protein solutions may require a higher molar excess of the PFP ester to achieve the same degree of labeling.[7]

    • Number of Available Amines: The number of accessible lysine residues on the protein surface will influence the potential degree of labeling.

    • Protein Stability: High molar excesses can sometimes lead to protein aggregation or loss of activity.[6]

Quantitative Data Example: Degree of Labeling vs. Molar Excess

The following table provides representative data on the degree of labeling (DOL) achieved at different molar excesses of an amine-reactive ester with an antibody. While this data was generated with a DBCO-STP ester, it serves as a useful illustration of the expected trend for PFP esters.

Molar Excess of Amine-Reactive Ester (Ester:Antibody)Achieved Degree of Labeling (DOL)
1:1~1.1
2:1~1.8
3:1~2.5
4:1~3.1
5:1~3.6
6:1~4.0
7:1~4.4

(Data adapted from a study on Herceptin conjugation with DBCO-STP ester, which exhibits similar reactivity to PFP esters)[8]

Tetrazine Reaction with TCO (Bioorthogonal Ligation)

The subsequent reaction between the tetrazine-modified biomolecule and a TCO-functionalized molecule is typically very fast and efficient.

General Recommendations:

  • Stoichiometry: A slight molar excess of the tetrazine-functionalized molecule (1.05:1 to 1.5:1) is often recommended to ensure complete consumption of the TCO-modified component.[6]

  • Low Concentrations: Due to the extremely fast kinetics of the TCO-tetrazine ligation (rate constants can exceed 800 M⁻¹s⁻¹), this reaction can be performed at low micromolar or even nanomolar concentrations.[4]

Experimental Protocols

The following are detailed protocols for a two-step conjugation process: 1) modification of an antibody with this compound, and 2) subsequent ligation with a TCO-functionalized molecule.

Protocol 1: Antibody Modification with this compound

This protocol describes the labeling of an antibody with this compound via its amine-reactive PFP ester.

Materials:

  • Antibody of interest

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5. Crucially, avoid buffers containing primary amines such as Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-exclusion chromatography (e.g., desalting columns) or dialysis cassettes.

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.[9]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF. Do not store the stock solution for extended periods as the PFP ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess).

    • Add the calculated volume of the PFP ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted PFP ester.[9]

    • Incubate for 15-30 minutes at room temperature.[9]

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[9]

  • Characterization:

    • Determine the Degree of Labeling (DOL) by UV-Vis spectrophotometry (measuring absorbance at 280 nm for the antibody and, if possible, a characteristic absorbance for the tetrazine) or by mass spectrometry.[9]

Protocol 2: Bioorthogonal Ligation with a TCO-Functionalized Molecule

This protocol describes the reaction of the newly formed tetrazine-modified antibody with a TCO-functionalized molecule.

Materials:

  • Purified tetrazine-modified antibody from Protocol 1

  • TCO-functionalized molecule (e.g., a TCO-modified fluorescent dye or drug)

  • Reaction Buffer: PBS, pH 7.4 or other suitable biological buffer.

Procedure:

  • Reactant Preparation:

    • Prepare solutions of the tetrazine-modified antibody and the TCO-functionalized molecule in the Reaction Buffer.

  • Ligation Reaction:

    • Mix the tetrazine-modified antibody and the TCO-functionalized molecule at the desired molar ratio (e.g., 1:1.2 antibody:TCO molecule).

    • The reaction is typically rapid and can be incubated for 30-60 minutes at room temperature.[6] For very low concentrations, the incubation time can be extended.

  • Monitoring the Reaction (Optional):

    • The progress of the tetrazine-TCO ligation can be monitored by following the disappearance of the tetrazine's characteristic absorbance peak (typically around 520-540 nm) using a UV-Vis spectrophotometer.

  • Purification (if necessary):

    • If there is a significant excess of the TCO-functionalized molecule or other small molecule reagents, purify the final conjugate using size-exclusion chromatography or dialysis.

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Antibody Modification cluster_1 Protocol 2: Bioorthogonal Ligation Antibody Prep 1. Antibody Preparation (Buffer Exchange) PFP Ester Prep 2. Prepare Fresh Methyltetrazine-PEG8-PFP Ester Stock Solution Antibody Prep->PFP Ester Prep Conjugation 3. Conjugation Reaction (Vary Molar Excess) PFP Ester Prep->Conjugation Quenching 4. Quench Reaction (Tris Buffer) Conjugation->Quenching Purification1 5. Purification (Desalting Column) Quenching->Purification1 Characterization 6. Characterization (Determine DOL) Purification1->Characterization Reactant Prep 1. Prepare Tetrazine-Ab and TCO-Molecule Characterization->Reactant Prep Tetrazine-Modified Antibody Ligation 2. Ligation Reaction (Mix Components) Reactant Prep->Ligation Purification2 3. Purification (if necessary) Ligation->Purification2 Final Product Final Conjugate Purification2->Final Product

Caption: Workflow for two-step bioconjugation.

Targeted Drug Delivery via HER2 Signaling Pathway

This compound can be used to create antibody-drug conjugates that target specific cell surface receptors, such as HER2 in breast cancer. The antibody directs the conjugate to the cancer cell, and upon binding and internalization, the cytotoxic drug can exert its effect.

HER2_Signaling cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K/Akt Pathway HER2->PI3K 2. Downstream Signaling RAS RAS/MAPK Pathway HER2->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation ADC Antibody-Drug Conjugate (via Tetrazine Ligation) ADC->HER2 1. Targeting & Binding Drug Cytotoxic Drug ADC->Drug 3. Internalization & Drug Release Drug->Proliferation 4. Inhibition

Caption: Targeted drug delivery to HER2+ cells.

By carefully controlling the molar excess of this compound and following robust protocols, researchers can generate well-defined bioconjugates for a wide range of applications in targeted therapy, diagnostics, and fundamental research.

References

Purification of Methyltetrazine-PEG8-PFP Ester Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of biomolecules conjugated with Methyltetrazine-PEG8-PFP ester. The methodologies outlined are designed to ensure high purity of the final conjugate, a critical aspect for downstream applications in research, diagnostics, and therapeutics.

Introduction

This compound is a bifunctional linker that combines the highly efficient and bioorthogonal "click" chemistry of methyltetrazine with the amine-reactive pentafluorophenyl (PFP) ester. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces steric hindrance. PFP esters offer greater stability towards hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[1] Proper purification of the resulting conjugate is paramount to remove unreacted linker, byproducts, and unconjugated biomolecules, which can interfere with subsequent applications and compromise results.

The choice of purification strategy depends primarily on the size and physicochemical properties of the biomolecule being conjugated. This guide covers the two most common and effective techniques: Size Exclusion Chromatography (SEC) and Reverse Phase Chromatography (RPC).

Purification Strategies: An Overview

The optimal purification method is determined by the molecular weight and hydrophobicity of the target conjugate.

  • Size Exclusion Chromatography (SEC): Ideal for purifying large biomolecules such as antibodies, proteins, and other macromolecules (>10 kDa). SEC separates molecules based on their hydrodynamic radius, effectively removing smaller, unreacted this compound and its hydrolysis byproducts.[2][3]

  • Reverse Phase Chromatography (RPC): The method of choice for purifying smaller conjugates, including peptides, oligonucleotides, and small molecule drugs.[4][5] Separation is based on hydrophobicity. The conjugation of the Methyltetrazine-PEG8 moiety alters the hydrophobicity of the biomolecule, allowing for its separation from the unconjugated starting material.[6]

The following workflow illustrates the general steps involved in a typical conjugation and purification process.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Storage A Dissolve Biomolecule (amine-containing) C Mix and Incubate (pH 7.2-8.5, RT or 4°C) A->C B Dissolve this compound (in organic solvent, e.g., DMSO, DMF) B->C D Quench Reaction (Optional) (e.g., Tris buffer) C->D E Select Purification Method D->E F Size Exclusion Chromatography (SEC) (for large biomolecules) E->F Large MW G Reverse Phase Chromatography (RPC) (for small molecules, peptides, oligonucleotides) E->G Small MW H Analyze Purity and Characterize (e.g., HPLC, MS) F->H G->H I Store Purified Conjugate (-20°C or -80°C) H->I

General workflow for conjugation and purification.

Data Presentation: Purification Parameters and Expected Outcomes

The following tables summarize typical parameters and expected outcomes for the purification of various this compound conjugates.

Table 1: Size Exclusion Chromatography (SEC) Parameters for Large Biomolecule Conjugates

ParameterRecommendation for Antibody/Protein Conjugates
Column Type SEC column with appropriate molecular weight fractionation range (e.g., 10-300 kDa)
Mobile Phase Phosphate-buffered saline (PBS) or other physiological buffer
Flow Rate 0.5 - 1.0 mL/min for analytical columns
Detection UV at 280 nm
Expected Purity >95%
Typical Recovery >90%
Key Separation Conjugated antibody/protein from unreacted linker and hydrolysis byproducts

Table 2: Reverse Phase Chromatography (RPC) Parameters for Peptide and Oligonucleotide Conjugates

ParameterRecommendation for Peptide ConjugatesRecommendation for Oligonucleotide Conjugates
Column Type C18 or C8, 3-5 µm particle size, 100-300 Å pore sizeC18 or C8, with ion-pairing reagent
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
Mobile Phase B 0.1% TFA in acetonitrile (B52724)Acetonitrile
Gradient Linear gradient of 5-95% B over 20-40 minutesLinear gradient of 5-95% B over 30 minutes[5]
Flow Rate 0.8 - 1.2 mL/min for analytical columns1.0 mL/min for analytical columns[5]
Detection UV at 220 nm and/or 280 nmUV at 260 nm and absorbance maximum of tetrazine (~520 nm)[5]
Expected Purity >98%>95%
Typical Recovery >85%>80%

Table 3: Reverse Phase Chromatography (RPC) Parameters for Small Molecule Drug Conjugates

ParameterGeneral Recommendation
Column Type C18 or C8, 3-5 µm particle size
Mobile Phase A 0.1% Formic acid or TFA in water
Mobile Phase B 0.1% Formic acid or TFA in acetonitrile or methanol
Gradient Optimized based on the hydrophobicity of the small molecule
Flow Rate 0.8 - 1.2 mL/min for analytical columns
Detection UV-Vis at relevant wavelengths, ELSD, or Mass Spectrometry (MS)
Expected Purity >99%
Typical Recovery >90%

Experimental Protocols

General Conjugation Protocol

This protocol describes a general method for conjugating this compound to an amine-containing biomolecule.

Materials:

  • Biomolecule (e.g., antibody, peptide, or small molecule with a primary amine)

  • This compound

  • Amine-free buffer (e.g., PBS, HEPES, or borate (B1201080) buffer, pH 7.2-8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare Biomolecule Solution: Dissolve the biomolecule in the amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins).

  • Prepare Linker Solution: Immediately before use, dissolve this compound in DMF or DMSO to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add the desired molar excess of the linker solution to the biomolecule solution. The optimal molar ratio should be determined empirically but typically ranges from 2 to 20 equivalents of linker per equivalent of biomolecule.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light.

  • Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

Purification Protocol 1: Size Exclusion Chromatography (SEC) for Large Biomolecules

Materials:

  • SEC column with an appropriate molecular weight cutoff

  • HPLC or FPLC system

  • Mobile phase (e.g., PBS, pH 7.4)

  • Conjugation reaction mixture

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the quenched conjugation reaction mixture onto the column. The injection volume should not exceed 2-5% of the column volume to ensure optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions corresponding to the peaks detected by the UV detector. The first major peak typically corresponds to the high molecular weight conjugate, while later peaks correspond to the unreacted linker and byproducts.

  • Analysis: Analyze the collected fractions by SDS-PAGE, HPLC, and/or mass spectrometry to confirm the purity and identity of the conjugate.

  • Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary using an appropriate method (e.g., centrifugal filtration).

Purification Protocol 2: Reverse Phase Chromatography (RPC) for Peptides, Oligonucleotides, and Small Molecules

Materials:

  • C8 or C18 reverse-phase HPLC column

  • HPLC system with a gradient pump and UV-Vis detector

  • Mobile Phase A (e.g., 0.1% TFA in water)

  • Mobile Phase B (e.g., 0.1% TFA in acetonitrile)

  • Conjugation reaction mixture

Procedure:

  • System Equilibration: Equilibrate the RPC column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is observed.

  • Sample Preparation: If necessary, acidify the reaction mixture with a small amount of TFA to ensure compatibility with the mobile phase. Centrifuge the sample to remove any particulates.

  • Sample Injection: Inject the prepared sample onto the column.

  • Elution and Fraction Collection: Apply a linear gradient of increasing Mobile Phase B to elute the bound components. The specific gradient will depend on the hydrophobicity of the conjugate and should be optimized (see Table 2 and 3 for starting points). Collect fractions corresponding to the eluting peaks.

  • Analysis: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to determine purity and confirm the identity of the conjugate.

  • Solvent Removal: Pool the pure fractions and remove the organic solvent and water, typically by lyophilization.

Stability of Methyltetrazine Moiety During Purification

The methyltetrazine group exhibits good stability under standard RPC conditions. Studies have shown that methyl-substituted tetrazines are more stable than their unsubstituted counterparts, particularly in basic conditions.[7] While prolonged exposure to strongly basic conditions (pH > 10) should be avoided, the mildly acidic conditions (e.g., 0.1% TFA) commonly used in RPC are well-tolerated.[7][8] For sensitive applications, it is advisable to keep the purification time to a minimum and to store the purified conjugate in a neutral or slightly acidic buffer at low temperatures.

Troubleshooting

The following diagram outlines a logical approach to troubleshooting common issues encountered during the purification of this compound conjugates.

G Start Purification Issue Q1 Low Yield? Start->Q1 Q2 Low Purity? Start->Q2 A1 Incomplete Reaction: - Optimize molar ratio - Increase reaction time/temp Q1->A1 Yes A2 Loss during Purification: - Check column recovery - Reduce number of steps Q1->A2 Yes A3 Inefficient Separation: - Optimize gradient (RPC) - Change column (SEC/RPC) Q2->A3 Yes A4 Presence of Aggregates: - Add solubilizing agents - Filter sample before injection Q2->A4 Yes

Troubleshooting purification issues.

References

Application Notes and Protocols for Labeling Oligonucleotides with Methyltetrazine-PEG8-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry provides powerful tools for the specific labeling of biomolecules in complex biological systems. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction kinetics and high specificity.[1] This application note provides a detailed protocol for the labeling of amine-modified oligonucleotides with Methyltetrazine-PEG8-PFP ester, a key step in preparing probes for bioorthogonal applications in research and drug development.

The this compound reagent contains three key components:

  • Methyltetrazine: The bioorthogonal reactive moiety that participates in the IEDDA reaction. The methyl group enhances the stability of the tetrazine in aqueous environments.[2]

  • PEG8 Spacer: An eight-unit polyethylene (B3416737) glycol (PEG) linker that increases the hydrophilicity and solubility of the labeled oligonucleotide and provides steric separation between the oligonucleotide and the tetrazine.

  • Pentafluorophenyl (PFP) Ester: A highly efficient amine-reactive functional group for conjugation to a primary amine on the oligonucleotide. PFP esters are generally more stable to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, leading to potentially higher and more reproducible conjugation yields.[3][4]

These labeled oligonucleotides can be used in a variety of applications, including fluorescence imaging, in-situ hybridization, and the construction of targeted therapeutic agents.

Quantitative Data Summary

The following table summarizes typical quantitative data for the labeling of amine-modified oligonucleotides with active esters like this compound. Actual results may vary depending on the specific oligonucleotide sequence, purity, and reaction conditions.

ParameterTypical ValueNotes
Labeling Efficiency > 80%Refers to the percentage of the initial amine-modified oligonucleotide that is successfully conjugated with the this compound. PFP esters generally offer higher efficiency due to their increased stability against hydrolysis compared to NHS esters.[3][4]
Final Yield (after purification) 70-90%The final yield of the purified, labeled oligonucleotide. This is dependent on the efficiency of the purification method (e.g., HPLC).[5]
Purity (after HPLC) > 95%The purity of the final labeled oligonucleotide as determined by analytical HPLC.
Stability of Labeled Oligonucleotide Stable for at least 6 months at -20°CWhen stored properly in a nuclease-free environment, the methyltetrazine-labeled oligonucleotide is highly stable.[6]

Experimental Protocols

This section provides detailed protocols for the preparation, labeling, purification, and characterization of methyltetrazine-labeled oligonucleotides.

Materials and Equipment
  • Amine-modified oligonucleotide (5' or 3' modified)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

  • Nuclease-free water

  • Ethanol (B145695) (100% and 70%)

  • 3 M Sodium Acetate (B1210297)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • C18 reverse-phase HPLC column

  • Mass spectrometer (ESI-MS or MALDI-TOF)

  • Lyophilizer or centrifugal evaporator

  • Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, etc.)

Protocol 1: Labeling of Amine-Modified Oligonucleotide
  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.

  • PFP Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 20-30 nmol of the amine-modified oligonucleotide solution with an equal volume of 0.1 M conjugation buffer (pH 8.5).

    • Add a 5-15 fold molar excess of the dissolved this compound to the oligonucleotide solution.

    • Gently vortex the mixture. The final DMSO concentration should ideally be kept below 20% to maintain oligonucleotide solubility.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light if the tetrazine is conjugated to a fluorophore.

Protocol 2: Purification of Labeled Oligonucleotide

Purification is critical to remove unreacted this compound and any unconjugated oligonucleotide. RP-HPLC is the recommended method for achieving high purity.

  • HPLC System Setup:

    • Column: C18 reversed-phase HPLC column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point and can be optimized.

    • Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and at the specific wavelength for the tetrazine if it has a distinct absorbance.

  • Purification Procedure:

    • Dilute the reaction mixture with Mobile Phase A.

    • Inject the diluted sample onto the HPLC column.

    • Collect the fractions corresponding to the main peak of the labeled oligonucleotide. The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the methyltetrazine and PEG linker.

    • Combine the fractions containing the pure, labeled product.

  • Desalting: Remove the TEAA buffer from the purified product by either ethanol precipitation or using a desalting column.

    • Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the oligonucleotide. Wash the pellet with cold 70% ethanol and air dry or use a centrifugal evaporator.

  • Final Product Preparation: Resuspend the purified, desalted methyltetrazine-labeled oligonucleotide in a nuclease-free buffer of choice and determine the concentration using UV-Vis spectrophotometry at 260 nm.

Protocol 3: Characterization of Labeled Oligonucleotide
  • Purity Analysis by HPLC: Inject a small aliquot of the final product onto an analytical RP-HPLC column to confirm purity. A single, sharp peak is indicative of a pure product.

  • Mass Spectrometry: Confirm the successful conjugation and the identity of the final product by mass spectrometry (ESI-MS or MALDI-TOF). The observed molecular weight should correspond to the calculated molecular weight of the methyltetrazine-labeled oligonucleotide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Desalting cluster_analysis Characterization Oligo Amine-Modified Oligonucleotide Reaction Conjugation (pH 8.5, RT, 2-4h) Oligo->Reaction Reagent This compound Reagent->Reaction HPLC RP-HPLC Purification Reaction->HPLC Desalt Ethanol Precipitation / Desalting HPLC->Desalt Analysis Purity (HPLC) & Identity (Mass Spec) Desalt->Analysis Final_Product Purified Methyltetrazine- labeled Oligonucleotide Analysis->Final_Product

Caption: Experimental workflow for labeling oligonucleotides.

bioorthogonal_reaction cluster_reactants Reactants cluster_product Product Oligo_Tetrazine Methyltetrazine-labeled Oligonucleotide Conjugate Stable Conjugate Oligo_Tetrazine->Conjugate IEDDA Reaction TCO_Molecule TCO-modified Biomolecule TCO_Molecule->Conjugate

Caption: Bioorthogonal ligation of a tetrazine-labeled oligonucleotide.

References

Application Notes and Protocols for Creating Fluorescent Probes using Methyltetrazine-PEG8-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG8-PFP ester is a heterobifunctional linker designed for the versatile and efficient creation of fluorescent probes for biological applications. This reagent leverages the power of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, to enable the precise labeling of biomolecules.[1][2][3][4][5][6][7]

This linker possesses three key components:

  • Methyltetrazine: A highly reactive and stable moiety that rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO) group. This reaction, often referred to as tetrazine ligation, is one of the fastest bioorthogonal reactions known, proceeding with exceptional kinetics even at low concentrations.[4][7][8]

  • Pentafluorophenyl (PFP) Ester: A highly reactive amine-specific functional group. It readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[6][9] PFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient labeling.[3][10]

  • PEG8 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer consisting of eight ethylene (B1197577) glycol units. This spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces potential steric hindrance, and can help prevent aggregation of the labeled biomolecule.[9]

The dual functionality of this compound allows for a two-step labeling strategy. First, a biomolecule of interest (e.g., an antibody, protein, or amine-modified oligonucleotide) is functionalized with the tetrazine moiety via the PFP ester. In the second step, this tetrazine-modified biomolecule can be selectively reacted with a fluorescent probe that has been functionalized with a TCO group. This modular approach provides flexibility in the choice of fluorophore and allows for the creation of a wide range of custom fluorescent probes for various applications, including cellular imaging, flow cytometry, and in vivo imaging.[1][2][5]

Key Applications

  • Pretargeted Imaging: Labeling a target-specific antibody with tetrazine allows for in vivo administration and clearance of the unbound antibody before introducing a TCO-linked fluorescent probe for imaging. This can significantly improve signal-to-background ratios.[1][2][5][11]

  • Fluorescent Probe Synthesis: Creation of custom fluorescently labeled proteins, antibodies, and other biomolecules for various research and diagnostic applications.[12][13][14][15][16]

  • Antibody-Drug Conjugate (ADC) Development: While this note focuses on fluorescent probes, the same chemistry can be applied to link cytotoxic drugs to antibodies.

Chemical Properties and Storage

PropertyValue
Molecular Weight 778.73 g/mol
Formula C₃₄H₄₃F₅N₄O₁₁
Appearance Solid
Solubility Soluble in anhydrous DMSO, DMF
Storage Conditions Store at -20°C, desiccated and protected from light.[5]
Handling Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions in anhydrous solvents immediately before use.[17][18][19][20]

Experimental Protocols

Protocol 1: Labeling of an Amine-Containing Biomolecule (e.g., Antibody) with this compound

This protocol describes the first step in creating a fluorescent probe: the modification of a biomolecule with the tetrazine handle.

Materials:

  • Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column, size-exclusion chromatography column)

Procedure:

  • Prepare the Biomolecule Solution:

    • Dissolve the biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.[3][6]

    • If the biomolecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.[18][19][20]

  • Prepare the this compound Stock Solution:

    • Important: The PFP ester is moisture-sensitive.[17] Allow the vial to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.[3][6]

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the biomolecule solution. The optimal molar excess should be determined empirically for each biomolecule.[3][6]

    • Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.[3][6][17]

  • Quench the Reaction (Optional but Recommended):

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PFP ester.[3][6]

    • Incubate for 30 minutes at room temperature.[3][6]

  • Purification of the Tetrazine-Modified Biomolecule:

    • Remove the unreacted this compound and reaction byproducts using a desalting column or size-exclusion chromatography.[17]

    • The purified tetrazine-modified biomolecule is now ready for conjugation to a TCO-containing fluorescent probe or for storage.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of tetrazine molecules per biomolecule. This can be achieved using mass spectrometry (for precise measurement) or UV-Vis spectrophotometry by measuring the absorbance of the biomolecule (e.g., at 280 nm for proteins) and the tetrazine (if it has a distinct absorbance).[17] A shift in molecular weight on an SDS-PAGE gel can also indicate successful conjugation.[17][21]

Quantitative Data for Protocol 1 (Typical Starting Conditions)

ParameterRecommended RangeNotes
Biomolecule Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.[3][6]
Molar Excess of PFP Ester 5 to 20-foldThe optimal ratio depends on the number of available amines on the biomolecule and the desired degree of labeling. Empirical optimization is recommended.[3][6]
Reaction pH 8.0 - 8.5PFP esters react efficiently with unprotonated primary amines. Higher pH increases the rate of hydrolysis.[9]
Reaction Temperature 4°C to Room TemperatureRoom temperature for 1-4 hours is common. 4°C overnight can be used for sensitive biomolecules.[3][6][17]
Incubation Time 1 - 4 hours (or overnight at 4°C)Reaction progress can be monitored by analytical chromatography if necessary.[3][6][17]
Quenching Agent Concentration 20-50 mMSufficient to consume excess PFP ester.[3][6]
Protocol 2: Ligation of a Tetrazine-Modified Biomolecule to a TCO-Functionalized Fluorescent Probe

This protocol describes the second step: the bioorthogonal reaction to form the final fluorescent probe.

Materials:

  • Purified tetrazine-modified biomolecule (from Protocol 1)

  • TCO-functionalized fluorescent probe

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO or DMF (if the TCO-probe is not water-soluble)

  • Purification column (optional, depending on the application)

Procedure:

  • Prepare the Reactant Solutions:

    • Prepare the tetrazine-modified biomolecule in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).[8]

    • Dissolve the TCO-functionalized fluorescent probe in anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mM).[8] If the probe is water-soluble, it can be dissolved directly in the Reaction Buffer.

  • Ligation Reaction:

    • Add a 1.5 to 5-fold molar excess of the TCO-functionalized fluorescent probe to the solution of the tetrazine-modified biomolecule.[6]

    • The reaction is typically very fast and can be complete in under 30-60 minutes at room temperature.[6][8] For dilute solutions, the reaction time can be extended.

    • Protect the reaction from light if the fluorophore is photosensitive.[8]

  • Purification (Optional):

    • For many in vitro applications, purification may not be necessary due to the high specificity and efficiency of the reaction.

    • If required, excess TCO-functionalized probe can be removed by a desalting column or size-exclusion chromatography.[6][8]

  • Analysis and Storage:

    • The final fluorescent probe can be characterized by UV-Vis spectroscopy to confirm the presence of both the biomolecule and the fluorophore.

    • Store the fluorescent probe under conditions appropriate for the biomolecule and the fluorophore, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage, protected from light.

Quantitative Data for Protocol 2 (Typical Starting Conditions)

ParameterRecommended RangeNotes
Molar Excess of TCO-Probe 1.5 to 5-foldA slight excess of the TCO-probe is typically used to ensure complete reaction with the tetrazine-modified biomolecule.[6]
Reaction pH 6.5 - 7.5The tetrazine-TCO ligation is efficient at physiological pH.[4]
Reaction Temperature Room TemperatureThe reaction is rapid at room temperature.[4][6]
Incubation Time 30 - 60 minutesThe reaction is often complete in a shorter time.[6][8] Reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by chromatography.
Second-Order Rate Constant ~1,000 - 30,000 M⁻¹s⁻¹The reaction between methyltetrazine and TCO is extremely fast, allowing for efficient ligation at low concentrations.[7]

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Biomolecule Modification cluster_step2 Step 2: Fluorescent Probe Ligation biomolecule Amine-Containing Biomolecule (e.g., Antibody) reaction1 Amine Labeling (pH 8.0-8.5, RT, 1-4h) biomolecule->reaction1 linker This compound linker->reaction1 purification1 Purification (Desalting Column) reaction1->purification1 tetrazine_biomolecule Tetrazine-Modified Biomolecule purification1->tetrazine_biomolecule reaction2 Tetrazine-TCO Ligation (pH 7.4, RT, 30-60 min) tetrazine_biomolecule->reaction2 tco_probe TCO-Functionalized Fluorescent Probe tco_probe->reaction2 purification2 Purification (Optional) reaction2->purification2 final_probe Final Fluorescent Probe purification2->final_probe

Caption: Experimental workflow for creating a fluorescent probe.

Representative Signaling Pathway Application

G cluster_cell Target Cell cluster_probe Fluorescent Probe Complex cluster_detection Detection receptor Cell Surface Receptor (e.g., HER2) membrane antibody Antibody antibody->receptor Binding linker Methyltetrazine- PEG8 Linker antibody->linker fluorophore Fluorophore linker->fluorophore detection Fluorescence Signal (Imaging/Flow Cytometry) fluorophore->detection Excitation/ Emission

Caption: Antibody-based fluorescent probe targeting a cell surface receptor.

References

Application Notes and Protocols: Methyltetrazine-PEG8-PFP Ester for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG8-PFP ester is a heterobifunctional linker designed for the development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][][3] This linker features two key reactive moieties: a methyltetrazine group for bioorthogonal "click chemistry" and a pentafluorophenyl (PFP) ester for efficient amine conjugation.[1][][3] The inclusion of an 8-unit polyethylene (B3416737) glycol (PEG8) spacer enhances solubility, reduces aggregation, and improves the pharmacokinetic profile of the resulting conjugate.[1][][4]

The PFP ester provides a stable and efficient means of attaching the linker to primary or secondary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, under mild conditions.[1] PFP esters are known for their higher resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which can lead to improved conjugation efficiency. The methyltetrazine group enables an extremely fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) tagged molecule.[1][][4] This bioorthogonal reaction is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for a two-step pre-targeting approach in drug delivery.[]

These application notes provide an overview of the properties of this compound, protocols for its use in generating antibody-drug conjugates, and representative data for characterization.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. These properties are essential for designing and executing conjugation experiments.

PropertyValueReference(s)
Chemical Formula C34H43F5N4O11[3]
Molecular Weight 778.7 g/mol [3]
Purity Typically ≥95%[1]
Solubility Soluble in DMSO, DMF, DCM[3]
Storage Conditions Store at -20°C, protected from light and moisture[1][3]
Reactive Groups Methyltetrazine, Pentafluorophenyl (PFP) Ester[1]
Spacer Arm PEG8 (8 polyethylene glycol units)[1]

Key Applications in Drug Delivery

The unique dual-reactivity of this compound makes it a versatile tool for a range of drug delivery applications:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where the PFP ester is used to attach the linker to an antibody, and the methyltetrazine is subsequently reacted with a TCO-modified cytotoxic drug. This allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).[1]

  • Pre-targeted Drug Delivery: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing drug molecule conjugated with this compound is administered. The fast click reaction between the methyltetrazine and TCO ensures that the drug is delivered specifically to the target site, minimizing systemic toxicity.

  • PROTAC Development: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.[5][6]

  • Development of Multifunctional Probes: The bioorthogonal nature of the tetrazine ligation allows for the construction of complex probes for imaging and diagnostic applications.[1]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the preparation and characterization of an antibody-drug conjugate.

Protocol 1: Conjugation of a TCO-Modified Drug to this compound

This protocol describes the initial step of attaching a trans-cyclooctene (TCO) modified drug to the methyltetrazine group of the linker via an IEDDA click reaction.

Materials:

  • This compound

  • TCO-modified drug

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Reaction vessel

  • Analytical HPLC system for monitoring

Procedure:

  • Reagent Preparation:

    • Dissolve the TCO-modified drug in the anhydrous solvent to a final concentration of 10 mM.

    • Dissolve the this compound in the same anhydrous solvent to a final concentration of 12 mM (1.2 molar equivalents).

  • Reaction:

    • Add the this compound solution to the TCO-modified drug solution.

    • Incubate the reaction at room temperature for 1-2 hours. The reaction is typically rapid and can be monitored by analytical HPLC for the disappearance of the starting materials and the appearance of the product peak.

  • Purification (if necessary):

    • If unreacted starting materials remain, the product can be purified using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity of the drug-linker conjugate by mass spectrometry (LC-MS).

Protocol 2: Conjugation of the Drug-Linker Construct to an Antibody

This protocol details the conjugation of the pre-formed drug-linker construct to an antibody via the PFP ester reacting with lysine residues.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Drug-linker construct from Protocol 1

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns for purification

  • UV-Vis spectrophotometer

  • SDS-PAGE and HPLC systems for characterization

Procedure:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 5-10 mg/mL in the reaction buffer.

  • Drug-Linker Solution:

    • Immediately before use, dissolve the drug-linker construct in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the drug-linker stock solution to the antibody solution. The exact molar ratio may need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted PFP esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted drug-linker and other small molecules using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the DAR using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at a wavelength corresponding to the drug's absorbance maximum. Alternatively, use mass spectrometry for a more precise determination.

    • Purity and Aggregation: Analyze the purified ADC by size-exclusion HPLC (SEC-HPLC) to assess purity and the presence of aggregates.

    • Confirmation of Conjugation: Run SDS-PAGE under reducing and non-reducing conditions to confirm the covalent attachment of the drug-linker to the antibody, which will result in a shift in molecular weight.

Data Presentation

The following tables present hypothetical but representative data that would be generated during the characterization of an ADC created using this compound.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Characterization

Molar Excess of Drug-LinkerResulting DAR (by UV-Vis)Resulting DAR (by Mass Spec)Aggregation (by SEC-HPLC)
3x2.12.3< 2%
5x3.84.1< 3%
10x6.56.8~ 5%
20x7.88.2> 10%

Table 2: Representative In Vitro Cytotoxicity Data

Cell LineADC (IC50 in nM)Unconjugated Drug (IC50 in nM)Control Antibody
SK-BR-35.21.5> 1000 nM
BT-4748.91.8> 1000 nM
MCF-7> 5002.5> 1000 nM
MDA-MB-231> 5003.1> 1000 nM

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the two-step conjugation process to generate an antibody-drug conjugate.

G cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Antibody Conjugation cluster_2 Characterization drug TCO-Modified Drug mix1 Mix and Incubate (1-2 hours, RT) drug->mix1 linker This compound linker->mix1 product1 Drug-Linker Construct mix1->product1 mix2 Add Drug-Linker (1-4 hours, RT) product1->mix2 antibody Antibody antibody->mix2 quench Quench Reaction (Tris Buffer) mix2->quench purify Purify (Desalting Column) quench->purify adc Antibody-Drug Conjugate (ADC) purify->adc dar DAR Determination (UV-Vis, Mass Spec) adc->dar purity Purity & Aggregation (SEC-HPLC) adc->purity sds SDS-PAGE adc->sds activity In Vitro Cytotoxicity Assay adc->activity

Caption: Workflow for ADC generation using this compound.

Pre-targeting Drug Delivery Mechanism

This diagram illustrates the principle of a pre-targeted drug delivery strategy.

G cluster_0 Step 1: Targeting cluster_1 Step 2: Drug Delivery cluster_2 Step 3: Bioorthogonal Ligation at Target Site tco_ab TCO-Modified Antibody tumor_cell Tumor Cell tco_ab->tumor_cell Binds to Tumor Antigen click_reaction IEDDA Click Reaction tumor_cell->click_reaction TCO on surface tz_drug Methyltetrazine-Drug Conjugate circulation Systemic Circulation tz_drug->circulation circulation->click_reaction Rapid Diffusion tumor_cell2 Tumor Cell click_reaction->tumor_cell2 drug_delivery Localized Drug Release and Cell Killing tumor_cell2->drug_delivery

Caption: Pre-targeted drug delivery using TCO-antibody and tetrazine-drug.

References

Application Notes and Protocols for Live Cell Imaging using Methyltetrazine-PEG8-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG8-PFP ester is a versatile, heterobifunctional linker that enables a powerful two-step strategy for labeling biomolecules in live-cell imaging applications. This reagent combines the high reactivity and stability of a pentafluorophenyl (PFP) ester for amine coupling with the rapid and bioorthogonal reactivity of a methyltetrazine moiety. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and minimizes steric hindrance, making it an ideal tool for advanced bioconjugation and cellular imaging.[1]

This two-step labeling approach, often referred to as pre-targeting, allows for the precise visualization of cellular components.[2] First, a biomolecule of interest, such as a cell-surface protein or an antibody target, is functionalized with a trans-cyclooctene (B1233481) (TCO) group. Subsequently, a fluorescent probe conjugated to this compound is introduced. The methyltetrazine and TCO groups undergo a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, resulting in stable, covalent labeling of the target.[3][4] This bioorthogonal reaction is exceptionally fast and does not interfere with native biological processes, making it ideal for studying dynamic events in living cells.[2]

Chemical Properties and Reactivity

This compound is a click chemistry reagent that contains a methyltetrazine group for bioorthogonal ligation and a PFP ester for amine conjugation.[1][5] The PFP ester reacts with primary amines, such as the lysine (B10760008) residues on proteins, at a neutral or slightly basic pH to form stable amide bonds.[5] PFP esters are known to be less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and reproducible conjugations.[6][7]

Key Features:

  • Methyltetrazine Group: Enables ultrafast and highly specific iEDDA click reactions with TCO.[1]

  • PFP Ester: Efficiently couples with primary amines under mild conditions with enhanced stability against hydrolysis.[1][8]

  • PEG8 Spacer: A hydrophilic spacer that improves solubility and provides steric accessibility for efficient reactions.[1]

  • Dual Reactivity: Allows for a two-step labeling strategy, combining bioorthogonal and amine-reactive chemistries.[1]

Data Presentation

Quantitative Data Summary
ParameterValueReference
PFP Ester Reaction pH 7.2 - 8.5[8]
PFP Ester to Amine Molar Ratio 2:1 to 10:1 (optimization recommended)[8]
PFP Ester Reaction Time 1-4 hours at room temperature or overnight at 4°C[8]
Tetrazine-TCO Ligation 2nd Order Rate Constant Up to 3.3 x 10⁶ M⁻¹s⁻¹[3]
Typical Tetrazine-Fluorophore Concentration for Labeling 1-10 µM[2]
Typical TCO-Antibody Concentration for Pre-targeting 10-100 nM
Tetrazine-TCO Ligation Time in Live Cells 10-30 minutes[2]
Comparison of Amine-Reactive Esters
FeaturePFP EsterNHS Ester
Hydrolytic Stability More stableProne to hydrolysis, especially at higher pH
Reaction Efficiency Potentially more efficient due to higher stabilityCan be lower due to hydrolysis
Solubility Generally requires an organic co-solvent (e.g., DMSO, DMF)Water-soluble versions (Sulfo-NHS) are available
Optimal pH Range 7.2 - 9.07.2 - 8.5

Experimental Protocols

Protocol 1: Two-Step Labeling of Live Cells for Fluorescence Microscopy

This protocol outlines the general workflow for labeling live cells using a TCO-modified targeting molecule (e.g., an antibody) followed by a this compound conjugated to a fluorescent dye.

Materials:

  • Live cells cultured on glass-bottom dishes

  • TCO-functionalized antibody targeting a cell surface protein

  • This compound

  • Amine-reactive fluorescent dye (e.g., with a succinimidyl ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging medium

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

Procedure:

Step 1: Preparation of Methyltetrazine-Fluorophore Conjugate

  • Dissolve the amine-reactive fluorescent dye and a 1.5 to 5-fold molar excess of this compound in anhydrous DMSO or DMF.

  • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • The resulting Methyltetrazine-Fluorophore conjugate can be used directly or purified via chromatography if necessary.

Step 2: Pre-targeting Cells with TCO-functionalized Antibody

  • Incubate the live cells with the TCO-functionalized antibody in a live-cell imaging medium. The optimal concentration and incubation time should be determined empirically but typically range from 10-100 nM for 30-60 minutes at 37°C.

  • Wash the cells 2-3 times with a warm imaging medium to remove any unbound TCO-antibody.

Step 3: Labeling with Methyltetrazine-Fluorophore

  • Dilute the Methyltetrazine-Fluorophore conjugate in the imaging medium to a final concentration of 1-5 µM.[9]

  • Add the tetrazine solution to the pre-targeted cells and incubate for 10-30 minutes at 37°C, protected from light.

  • For fluorogenic probes, imaging can be performed immediately. For non-fluorogenic probes, wash the cells 2-3 times with a warm imaging medium to reduce background fluorescence.

Step 4: Live Cell Imaging

  • Mount the imaging dish on a fluorescence microscope equipped for live-cell imaging.

  • Acquire images using the appropriate filter sets for the chosen fluorophore.

  • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[10]

Protocol 2: Labeling an Antibody with TCO-NHS Ester

This protocol describes the modification of a targeting antibody with a TCO moiety using a TCO-NHS ester.

Materials:

  • Targeting antibody (e.g., anti-EGFR)

  • TCO-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the Reaction Buffer.

  • TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column, exchanging the buffer to sterile PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (280 nm) and the TCO group (if it has a characteristic absorbance) or by using mass spectrometry.

Visualizations

experimental_workflow Experimental Workflow for Two-Step Live Cell Imaging cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Fluorophore Conjugation cluster_step3 Step 3: Live Cell Labeling & Imaging antibody Targeting Antibody conjugation1 Amine Reaction (pH 8.5, RT, 1-2h) antibody->conjugation1 tco_nhs TCO-NHS Ester tco_nhs->conjugation1 tco_antibody TCO-Antibody Conjugate conjugation1->tco_antibody pre_targeting Pre-targeting (37°C, 30-60 min) tco_antibody->pre_targeting pfp_ester This compound conjugation2 Amine Reaction (pH 7.2-8.5, RT, 1-2h) pfp_ester->conjugation2 fluorophore Amine-Reactive Fluorophore fluorophore->conjugation2 tz_fluorophore Tetrazine-Fluorophore Conjugate conjugation2->tz_fluorophore labeling Tetrazine Ligation (37°C, 10-30 min) tz_fluorophore->labeling live_cells Live Cells with Surface Antigen live_cells->pre_targeting wash1 Wash pre_targeting->wash1 wash1->labeling wash2 Wash (optional) labeling->wash2 imaging Fluorescence Microscopy wash2->imaging

Caption: A diagram illustrating the two-step experimental workflow for live cell imaging.

signaling_pathway PI3K-AKT-mTOR Signaling Pathway Imaging cluster_cell Cell Membrane cluster_labeling Bioorthogonal Labeling Strategy RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation downstream Downstream Effects (Cell Growth, Proliferation) mTORC1->downstream TCO_Antibody TCO-anti-EGFR Antibody Labeled_RTK Labeled EGFR TCO_Antibody->Labeled_RTK Pre-targeting & Ligation TZ_Fluorophore Tetrazine-Fluorophore TZ_Fluorophore->Labeled_RTK

Caption: A diagram showing how to visualize the PI3K-AKT-mTOR pathway using this labeling method.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive PFP ester due to hydrolysis.Prepare the this compound solution immediately before use. Do not store in solution.
Insufficient molar excess of the reagent.Increase the molar ratio of the PFP ester to the amine-containing molecule.
Presence of amine-containing buffers (e.g., Tris).Ensure all buffers used for the PFP ester reaction are amine-free (e.g., PBS, HEPES).
High Background Fluorescence Non-specific binding of the tetrazine-fluorophore conjugate.Optimize washing steps after the labeling incubation. Consider using a fluorogenic tetrazine probe that fluoresces upon reaction with TCO.
Insufficient washing after pre-targeting with TCO-antibody.Increase the number and duration of washes after the TCO-antibody incubation.
Cell Death or Stress High concentration of DMSO/DMF.Keep the final concentration of the organic solvent in the cell culture medium below 1%.
Phototoxicity from imaging.Use the lowest possible laser power and exposure time. Consider using far-red fluorophores which are generally less phototoxic.[10]
No or Weak Fluorescent Signal Inefficient ligation between tetrazine and TCO.Confirm the successful conjugation of TCO to the antibody. Ensure the tetrazine-fluorophore conjugate is active.
Incorrect filter sets for the fluorophore.Verify that the microscope's filter sets are appropriate for the excitation and emission spectra of the chosen fluorophore.[11]

References

Application Note and Protocol: A Comprehensive Guide to Post-Conjugation Sample Processing and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that merge the specific targeting capabilities of monoclonal antibodies (mAbs) with the potent cytotoxic effects of small-molecule drugs.[1][2][3] This targeted delivery mechanism enhances therapeutic efficacy, particularly in oncology, by minimizing systemic toxicity to healthy tissues.[2] An ADC's structure, comprising a mAb, a cytotoxic payload, and a chemical linker, presents considerable analytical challenges.[2] The production of ADCs results in a heterogeneous mixture with variable drug-to-antibody ratios (DAR), which can significantly influence the product's efficacy and safety.[2][4]

Consequently, robust and detailed post-conjugation processing and analysis are critical to ensure the safety, efficacy, and consistency of the final ADC product.[2][5] This document provides a comprehensive overview of the essential purification and analytical techniques for the characterization of ADCs, including detailed experimental protocols and data presentation guidelines. Key quality attributes (CQAs) that are monitored include the drug-to-antibody ratio (DAR), the presence of aggregates and fragments, and endotoxin (B1171834) levels.[6]

Post-Conjugation Sample Processing and Purification

Following the conjugation reaction, the sample is a heterogeneous mixture containing the desired ADC, unconjugated antibodies, excess drug-linker, and potentially aggregates.[7][8] Purification is therefore a critical step to isolate the ADC and remove process-related impurities.

Purification Strategies

Several chromatographic and filtration techniques are employed for ADC purification, often in combination, to achieve the desired level of purity.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used technique for separating molecules based on their hydrophobicity.[9] Since the cytotoxic payloads are typically hydrophobic, ADCs with different DAR values exhibit varying degrees of hydrophobicity, allowing for their separation.[9][10] HIC is performed under non-denaturing conditions, which preserves the native structure of the ADC.[11][12] It is particularly effective for purifying cysteine-conjugated ADCs.[10]

  • Ion-Exchange Chromatography (IEX): Cation-exchange chromatography can be utilized in a flow-through mode to remove high molecular weight species (HMWS) or aggregates.[8][13] Mixed-mode cation exchange chromatography, operated in a bind-and-elute mode, can also separate ADC species with different DARs.[14]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[15] It is effective for removing aggregates and smaller impurities like unconjugated drug-linkers.

  • Tangential Flow Filtration (TFF): TFF, specifically ultrafiltration/diafiltration (UF/DF), is widely used for buffer exchange and the removal of small molecule impurities and unconjugated drug-linkers.[]

The overall purification workflow is depicted in the diagram below.

G cluster_0 Post-Conjugation Purification Workflow start Crude Conjugation Mixture tff1 Tangential Flow Filtration (TFF) (Impurity Removal & Buffer Exchange) start->tff1 Initial Cleanup hic Hydrophobic Interaction Chromatography (HIC) (DAR Species Separation) tff1->hic Primary Purification iex Ion-Exchange Chromatography (IEX) (Aggregate & Charge Variant Removal) hic->iex Polishing Step tff2 Tangential Flow Filtration (TFF) (Final Formulation & Concentration) iex->tff2 Final Processing end Purified ADC tff2->end Final Product

A typical workflow for the purification of ADCs post-conjugation.

Post-Conjugation Sample Analysis

Thorough analytical characterization is imperative to ensure the quality, consistency, and safety of the ADC product. A suite of orthogonal analytical methods is employed to assess various critical quality attributes.[2]

Drug-to-Antibody Ratio (DAR) Determination

The average DAR is a critical quality attribute as it directly impacts the ADC's potency and therapeutic window.[10][17][18] Several techniques are used for DAR determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for analyzing the drug distribution and average DAR of cysteine-conjugated ADCs.[10] Different DAR species are separated based on their hydrophobicity, and the average DAR is calculated from the peak areas.[10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another technique used to estimate the average DAR.[10] Unlike HIC, proteins are denatured under RPLC conditions.[10]

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for ADC characterization, providing information on the DAR and drug load distribution.[1][18] Native MS allows for the analysis of intact ADCs and can be coupled with SEC for online buffer exchange.[19][20]

  • UV/Vis Spectroscopy: This is a straightforward method for determining the average DAR, provided the antibody and the drug have distinct maximum absorbance wavelengths.[10]

The relationship between these analytical techniques is illustrated in the following diagram.

G cluster_1 DAR Analysis Techniques adc ADC Sample hic HIC adc->hic rphplc RP-HPLC adc->rphplc ms Mass Spectrometry adc->ms uvvis UV/Vis Spectroscopy adc->uvvis dar Average DAR & Drug Distribution hic->dar rphplc->dar ms->dar uvvis->dar

Orthogonal methods for the determination of the Drug-to-Antibody Ratio.
Aggregate and Fragment Analysis

Protein aggregation is a common issue in biopharmaceutical development and can impact product safety and efficacy.[6][21] The conjugation process itself can sometimes induce aggregation.[22]

  • Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying aggregates (high molecular weight species) and fragments (low molecular weight species).[15]

Endotoxin Testing

Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, are pyrogenic and must be controlled to ensure patient safety.[23][24]

  • Limulus Amebocyte Lysate (LAL) Assay: The LAL assay is the standard method for endotoxin detection.[24][25] It is a highly sensitive and specific test that can be performed in several ways: gel-clot, turbidimetric, and chromogenic methods.[24]

  • Recombinant Factor C (rFC) Assay: The rFC assay is an alternative to the LAL test that uses a recombinant form of Factor C, the first component in the LAL coagulation cascade.[23][25] It offers high sensitivity and accuracy.[23]

Analytical TechniqueParameter MeasuredKey Information Provided
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR)Average DAR, drug load distribution, unconjugated antibody content.[10][11]
Reversed-Phase HPLC (RP-HPLC) Drug-to-Antibody Ratio (DAR)Average DAR and drug load distribution on light and heavy chains (after reduction).[10][18]
Mass Spectrometry (MS) Molecular WeightPrecise mass of ADC species, confirmation of DAR, identification of modifications.[1][19]
UV/Vis Spectroscopy AbsorbanceQuick estimation of average DAR.[10]
Size Exclusion Chromatography (SEC) Hydrodynamic RadiusQuantification of aggregates, monomer, and fragments.[15]
Limulus Amebocyte Lysate (LAL) Assay Endotoxin LevelsEnsures product safety by detecting and quantifying bacterial endotoxins.[24][25]
Recombinant Factor C (rFC) Assay Endotoxin LevelsAlternative, highly sensitive method for endotoxin quantification.[23]

Experimental Protocols

Protocol for DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

This protocol describes a generic method for the analysis of ADCs using HIC.[11][12]

4.1.1 Materials

  • HIC column (e.g., Butyl, Phenyl, or Polyamide chemistry)[26]

  • High-Performance Liquid Chromatography (HPLC) system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[9]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • ADC sample

4.1.2 Method

  • Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min for at least 10 column volumes.

  • Inject 10-50 µg of the ADC sample onto the column.

  • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Monitor the elution profile at 280 nm.

  • Calculate the average DAR by determining the relative peak area of each DAR species and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

Protocol for Aggregate Analysis by Size Exclusion Chromatography (SEC)

This protocol outlines a standard method for quantifying aggregates and fragments.[15]

4.2.1 Materials

  • SEC column suitable for monoclonal antibody analysis

  • HPLC system

  • Mobile Phase: Isocratic buffer (e.g., 150 mM Sodium Phosphate, pH 7.0)

  • ADC sample

4.2.2 Method

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Inject 20-100 µg of the ADC sample.

  • Run the analysis under isocratic conditions for a sufficient time to allow for the elution of all species (typically 15-30 minutes).

  • Monitor the absorbance at 280 nm.

  • Identify and integrate the peaks corresponding to aggregates (eluting earliest), the monomer, and fragments (eluting latest).

  • Calculate the percentage of each species based on the peak area relative to the total peak area.

Protocol for Endotoxin Testing by Chromogenic LAL Assay

This protocol describes a quantitative kinetic chromogenic LAL assay for endotoxin detection.[24]

4.3.1 Materials

  • Kinetic Chromogenic LAL assay kit

  • Endotoxin-free tubes and pipette tips

  • Microplate reader capable of incubating at 37°C and reading absorbance at 405 nm

  • Control Standard Endotoxin (CSE)

  • LAL Reagent Water (LRW)

  • ADC sample

4.3.2 Method

  • Prepare a standard curve of CSE in LRW, typically ranging from 0.005 to 50 EU/mL.

  • Prepare sample dilutions in LRW. It is crucial to determine the appropriate dilution to overcome any potential product inhibition.

  • Add 100 µL of standards, samples, and negative controls (LRW) to the wells of a microplate in duplicate.

  • Reconstitute the LAL reagent according to the manufacturer's instructions.

  • Add 100 µL of the LAL reagent to all wells.

  • Immediately place the plate in the microplate reader and start the kinetic assay at 37°C, monitoring the absorbance at 405 nm over time.

  • The time it takes for the absorbance to reach a predetermined level (the onset time) is inversely proportional to the amount of endotoxin present.

  • Generate a standard curve by plotting the log of the onset time against the log of the endotoxin concentration.

  • Determine the endotoxin concentration in the samples by interpolating their onset times from the standard curve.

Conclusion

The complex nature of Antibody-Drug Conjugates necessitates a multi-faceted approach to post-conjugation processing and analysis.[27] A combination of chromatographic purification techniques is essential to ensure the removal of impurities and to isolate the desired ADC product. Furthermore, a suite of orthogonal analytical methods, including HIC, SEC, and MS, is required to thoroughly characterize the final product and ensure that critical quality attributes such as DAR, aggregate content, and endotoxin levels are within the specified limits. The detailed protocols provided in this application note serve as a guide for researchers and scientists in the development and quality control of these promising biotherapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methyltetrazine-PEG8-PFP Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered when using Methyltetrazine-PEG8-PFP ester. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to optimize your reaction yields.

Core Concepts: Reaction Workflow

The use of this compound typically involves a two-step process. First, the amine-reactive Pentafluorophenyl (PFP) ester forms a stable amide bond with a primary or secondary amine on the target molecule. Second, the methyltetrazine group undergoes a rapid, bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction, commonly known as tetrazine ligation, with a trans-cyclooctene (B1233481) (TCO) functionalized molecule.[1][2]

Reaction_Workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Tetrazine Ligation (Click Chemistry) Amine_Molecule Amine-containing Molecule (e.g., Protein) Labeled_Intermediate Methyltetrazine-PEG8-labeled Molecule Amine_Molecule->Labeled_Intermediate pH 7.2 - 8.5 PFP_Reagent Methyltetrazine-PEG8-PFP Ester PFP_Reagent->Labeled_Intermediate Final_Conjugate Final Conjugate Labeled_Intermediate->Final_Conjugate TCO_Molecule TCO-containing Molecule TCO_Molecule->Final_Conjugate Catalyst-free

Caption: Two-step workflow for this compound conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional crosslinker used in bioconjugation.[2] It contains three key components:

  • Methyltetrazine group: This enables extremely fast, catalyst-free "click" reactions with trans-cyclooctene (TCO) groups.[1][2]

  • Pentafluorophenyl (PFP) ester: This is an amine-reactive group that forms stable amide bonds with primary or secondary amines (e.g., lysine (B10760008) residues in proteins).[3][4] PFP esters are generally more resistant to spontaneous hydrolysis than N-hydroxysuccinimide (NHS) esters.[3][5][6][7]

  • PEG8 Spacer: This is a hydrophilic polyethylene (B3416737) glycol spacer that improves solubility and provides distance between the conjugated molecules.[2]

Q2: How should the this compound reagent be stored and handled?

Proper storage and handling are critical to prevent degradation.

  • Storage: Store the reagent at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[2][5][8][9]

  • Handling: Before opening, always allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture inside.[4][9][10] Use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolution.[2][5]

Q3: Can I prepare and store stock solutions of this reagent?

No, it is strongly recommended to prepare solutions of PFP esters immediately before use.[4][5] The PFP ester group is susceptible to hydrolysis, and storing it in solution (especially with any trace amounts of water) will lead to its degradation into a non-reactive carboxylic acid.[4][5]

Q4: What is the optimal pH for the PFP ester reaction with amines?

The optimal pH range for reacting PFP esters with primary amines is between 7.2 and 8.5.[5][6][11] In this range, the amine is sufficiently deprotonated and reactive.[5] A pH below this range can slow the reaction, while a higher pH significantly increases the rate of PFP ester hydrolysis, which competes with the desired conjugation reaction.[5][11]

Q5: Are there any buffers I should avoid?

Yes. Avoid buffers that contain primary amines, such as Tris or glycine (B1666218).[4][9][10] These buffer components will compete with your target molecule for reaction with the PFP ester, leading to low or no conjugation efficiency.[4] Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[6][10] If your sample is in an amine-containing buffer, a buffer exchange step is necessary before starting the reaction.[4][11]

Troubleshooting Guide

This guide addresses the most common causes of low reaction yield.

Troubleshooting_Flowchart cluster_step1_issues Step 1 Troubleshooting (PFP Ester Reaction) cluster_step2_issues Step 2 Troubleshooting (Tetrazine Ligation) cluster_workup_issues Workup & Purification Troubleshooting start Low Final Yield check_step1 Analyze Step 1 Product (Amine Conjugation) via SDS-PAGE / LC-MS start->check_step1 hydrolysis Issue: PFP Ester Hydrolysis - Improper storage/handling? - pH too high (>8.5)? - Reagent solution not fresh? check_step1->hydrolysis No / Low Labeling stoichiometry Issue: Incorrect Stoichiometry - Molar ratio of Tetrazine:TCO not optimized? check_step1->stoichiometry Labeling OK, Low Final Yield workup Issue: Product Loss - Used basic aqueous wash (e.g., NaHCO3)? - Product unstable on silica (B1680970)? check_step1->workup Product forms, then disappears buffer Issue: Competing Reagents - Buffer contains amines (e.g., Tris, Glycine)? conditions Issue: Suboptimal Conditions - Molar ratio too low? - Reactant concentration too low? - Incorrect pH?

Caption: Logic flowchart for troubleshooting low yield reactions.

Problem: I am seeing low or no conjugation of the methyltetrazine group to my amine-containing molecule.

This indicates an issue with the first step of the reaction involving the PFP ester.

  • Question: Could my PFP ester reagent be inactive?

    • Answer: Yes, this is a primary cause of low efficiency. The PFP ester is highly susceptible to hydrolysis if exposed to moisture.[5] Ensure the reagent was stored at -20°C with a desiccant and warmed to room temperature before opening to prevent condensation.[5][9] It is critical to prepare the PFP ester solution in an anhydrous solvent like DMF or DMSO immediately before you intend to use it.[5][11] Do not store it in solution.[4]

  • Question: Why would the reaction fail if my reagent is active?

    • Answer: The presence of competing primary amines in your reaction buffer is a common problem. Buffers like Tris and glycine will react with the PFP ester, consuming the reagent before it can label your target molecule.[4][10] Always use an amine-free buffer (e.g., PBS, HEPES) in the pH range of 7.2-8.5.[5][10] Additionally, ensure your reaction parameters are optimized. Low reactant concentrations can slow the desired reaction, allowing the competing hydrolysis reaction to dominate.[11]

Problem: The amine labeling appears successful, but the final yield after the tetrazine ligation is low.

This points to an issue with the second "click chemistry" step.

  • Question: What are the key parameters for the tetrazine-TCO reaction?

    • Answer: While the tetrazine ligation is very fast and robust, its efficiency still depends on the stoichiometry of the reactants.[12] An incorrect molar ratio can lead to an incomplete reaction. It is recommended to start with a slight molar excess (e.g., 1.05 to 1.5-fold) of the tetrazine-labeled molecule relative to the TCO-functionalized molecule, but the optimal ratio should be determined empirically for your specific system.[12]

Problem: I can confirm product formation, but I lose it during workup and purification.

  • Question: Can my product be degrading during purification?

    • Answer: Yes, PFP esters can be unstable in aqueous basic conditions that might be used during an extraction. For instance, washing with a sodium bicarbonate (NaHCO₃) solution can cause hydrolysis and loss of product.[5] If possible, avoid aqueous basic workups.[5] If a wash is required, perform it quickly with cold solutions.[5] Some users have also reported that PFP-ester containing molecules can be unstable on silica gel during chromatography.[13]

Quantitative Data and Recommended Parameters

For successful and reproducible results, it is crucial to control the reaction parameters.

Table 1: Recommended Reaction Parameters for PFP Ester Conjugation to Proteins [11]

Parameter Recommended Range Effect of Being Too Low Effect of Being Too High
pH 7.2 - 8.5 Slower reaction rate due to amine protonation. Increased hydrolysis of PFP ester, lowering efficiency.[11]
Molar Ratio (PFP:Protein) 5:1 to 20:1 Incomplete conjugation, low degree of labeling. Increased risk of protein aggregation and difficult purification.
Reaction Temperature 4°C to 25°C Slower reaction rate. Faster hydrolysis of PFP ester.
Reaction Time 1 to 4 hours at 25°C; up to 24 hours at 4°C Incomplete conjugation. Increased hydrolysis and potential for side reactions.
Protein Concentration 1 - 10 mg/mL Slower reaction kinetics. Increased risk of aggregation for some proteins.

| Co-solvent (DMSO/DMF) | 0% - 10% (v/v) | Poor solubility of the PFP reagent. | May impact protein stability and activity. |

Table 2: Comparative Stability of PFP vs. NHS Esters in Aqueous Solution [5]

Active Ester Relative Stability to Hydrolysis Key Advantage
Pentafluorophenyl (PFP) Ester More Stable Less susceptible to spontaneous hydrolysis during conjugation reactions.[3][5]

| N-hydroxysuccinimide (NHS) Ester | Less Stable | More prone to hydrolysis, which competes with the amine reaction.[5] |

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol is a starting point and should be optimized for your specific protein and application.

  • Prepare Protein Solution: Perform a buffer exchange to place your protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[10][12] Adjust the protein concentration to 1-10 mg/mL.[11]

  • Prepare PFP Ester Solution: Immediately before use, allow the vial of this compound to warm to room temperature.[4] Dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[11] Do not store this solution.[4]

  • Initiate Conjugation: Add a calculated volume of the PFP ester stock solution to the protein solution to achieve the desired molar excess (e.g., starting with a 10-fold molar excess).[11] Add the ester solution slowly while gently mixing.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[11]

  • Remove Excess Reagent: Remove the unreacted PFP ester reagent using a desalting column or dialysis.[4] The resulting tetrazine-labeled protein is now ready for the subsequent ligation reaction.

Protocol 2: General Procedure for Tetrazine-TCO Protein-Protein Ligation [12]

  • Preparation: Prepare the tetrazine-labeled protein (from Protocol 1) and the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[12]

  • Reactant Calculation: Determine the volumes of each protein solution needed to achieve the desired molar ratio (e.g., 1:1 or a slight excess of the tetrazine-labeled protein).[12]

  • Conjugation: Mix the two protein solutions.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[12] The reaction is often complete within this timeframe but can be extended if necessary.[12]

  • Purification: Purify the final conjugate from any unreacted starting material using an appropriate method, such as size-exclusion chromatography.[12]

  • Storage: Store the final conjugate at 4°C or as appropriate for the specific protein.[12]

Protocol 3: Monitoring PFP Ester Stability by HPLC [5]

This protocol can be used to assess the quality of your PFP ester reagent or to determine its stability in a new buffer system.

  • Preparation: Prepare a stock solution of the this compound in anhydrous acetonitrile. Prepare your aqueous buffer of interest.

  • Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer at a known concentration and temperature.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.

  • Quench and Analyze: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase. Analyze the sample by HPLC, monitoring for the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.[5]

Caption: The primary degradation pathway for PFP esters in aqueous solutions.[5]

References

Technical Support Center: Methyltetrazine-PEG8-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the handling and use of Methyltetrazine-PEG8-PFP ester, with a focus on preventing its hydrolysis.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, with potential causes and recommended solutions to mitigate the hydrolysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation Efficiency Degraded this compound: The ester has hydrolyzed due to improper storage or handling.Always store the reagent at -20°C with a desiccant.[1][2][3] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][3]
Hydrolysis during reaction: The reaction buffer pH is too high, or the reaction time is excessively long.Maintain the reaction pH within the optimal range of 7.2 to 8.5 for amine coupling.[1][2][4] Avoid unnecessarily long reaction times, especially at higher pH and temperatures.[2]
Presence of competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[1][5]
Poor reagent dissolution/mixing: The PFP ester, dissolved in an organic solvent, is not dispersing well in the aqueous reaction mixture.Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[1]
Inconsistent Results Between Experiments Batch-to-batch variability or degradation of the PFP ester: The quality of the PFP ester may vary or may have degraded over time.Always store the PFP ester properly at -20°C with a desiccant.[1][2] It is good practice to qualify a new batch with a small-scale control reaction.[1]
Introduction of moisture: Larger scale reactions may have a higher chance of moisture contamination.Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture.[1]
Loss of Product During Workup Hydrolysis during aqueous workup: PFP esters can be unstable in aqueous basic conditions used during extraction (e.g., washing with sodium bicarbonate).If possible, avoid aqueous basic workups.[1] If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step.[1] Consider non-aqueous workup methods like silica (B1680970) gel chromatography if the product is compatible.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the PFP ester important?

This compound is a chemical reagent used in bioconjugation.[6][7] It contains a methyltetrazine group for "click chemistry" reactions and a pentafluorophenyl (PFP) ester for reacting with primary and secondary amines to form stable amide bonds.[6][8][9] PFP esters are favored over other active esters, like N-hydroxysuccinimide (NHS) esters, because they are less susceptible to spontaneous hydrolysis in aqueous solutions, which can lead to more efficient and reliable conjugation reactions.[8][9][10][11][12][13]

Q2: How should I properly store this compound to prevent hydrolysis?

To ensure long-term stability and prevent hydrolysis, this compound should be stored at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[1][2][3][14] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing on the reagent.[2][3][14]

Q3: Can I prepare stock solutions of this compound for later use?

It is strongly recommended to prepare solutions of PFP esters immediately before use.[1][3][5][14] Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade over time into a non-reactive carboxylic acid.[1][3][5]

Q4: What are the recommended solvents for dissolving this compound?

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their use in aqueous reaction mixtures.[1][3][5][14] It is important to use high-quality, anhydrous solvents to minimize the risk of hydrolysis.[10]

Q5: What is the optimal pH for conducting reactions with this compound?

For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal.[1][2][4] In this range, the amine nucleophile is sufficiently deprotonated and reactive.[1] Higher pH values can significantly increase the rate of hydrolysis of the PFP ester, which reduces the efficiency of the desired conjugation reaction.[1][4][14]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.

  • Prepare the Protein Solution: Dissolve or dialyze the protein sample into an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.[1][5]

  • Prepare the PFP Ester Solution: Immediately before use, allow the vial of this compound to warm to room temperature.[2][3] Dissolve the required amount in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[4][8]

  • Perform the Conjugation: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing.[2][8] The final concentration of the organic solvent should ideally be less than 10%.[8]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4][8]

  • Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) can be added to a final concentration of 20-50 mM and incubated for 30 minutes at room temperature.[4][8]

  • Purification: Remove the excess, unreacted PFP ester and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer.[3][8]

Protocol 2: Monitoring PFP Ester Hydrolysis by HPLC

This protocol outlines a method to determine the hydrolytic stability of this compound in a specific buffer.

  • Prepare PFP Ester Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a known concentration.[1]

  • Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer of interest (e.g., PBS, pH 7.4) at a defined concentration and temperature.[1]

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

  • Quench and Analyze: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase. Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding hydrolyzed carboxylic acid peak.[1]

Visualizations

Hydrolysis_Pathway Methyltetrazine_PEG8_PFP This compound Hydrolyzed_Product Hydrolyzed Product (Inactive Carboxylic Acid) Methyltetrazine_PEG8_PFP->Hydrolyzed_Product Hydrolysis Water H₂O (Moisture) Water->Hydrolyzed_Product Pentafluorophenol Pentafluorophenol

Figure 1. Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Low Conjugation Efficiency Check_Storage Check Reagent Storage (-20°C with desiccant?) Start->Check_Storage Check_Handling Check Reagent Handling (Equilibrate before opening?) Check_Storage->Check_Handling No Improve_Storage Action: Improve Storage Conditions Check_Storage->Improve_Storage Yes Check_pH Check Reaction pH (7.2 - 8.5?) Check_Handling->Check_pH No Improve_Handling Action: Improve Handling Protocol Check_Handling->Improve_Handling Yes Check_Buffer Check Buffer Composition (Amine-free?) Check_pH->Check_Buffer No Adjust_pH Action: Adjust Buffer pH Check_pH->Adjust_pH Yes Change_Buffer Action: Use Amine-Free Buffer Check_Buffer->Change_Buffer Yes Success Successful Conjugation Check_Buffer->Success No Improve_Storage->Success Improve_Handling->Success Adjust_pH->Success Change_Buffer->Success

Figure 2. Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Optimizing Conjugation with Methyltetrazine-PEG8-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Methyltetrazine-PEG8-PFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide robust protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful execution of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the two-step reaction mechanism for this compound?

This reagent is a heterobifunctional crosslinker used in a two-step conjugation strategy.[1]

  • Amine Reaction: The Pentafluorophenyl (PFP) ester group reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on an antibody) to form a stable amide bond.[1][2] This step attaches the methyltetrazine-PEG8 moiety to your molecule of interest.

  • Bioorthogonal "Click" Reaction: The methyltetrazine group then specifically and rapidly reacts with a trans-cyclooctene (B1233481) (TCO) modified molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4][5] This "click" reaction is known for its high speed and selectivity, proceeding efficiently in complex biological media without the need for a catalyst.[4][5]

Q2: What are the main advantages of using a PFP ester over a more common NHS ester?

PFP esters offer a significant advantage due to their increased stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[2][6][7] NHS esters are highly susceptible to hydrolysis, especially at neutral to basic pH, which can lead to lower conjugation efficiency.[8] The higher hydrolytic resistance of PFP esters can result in more efficient and reproducible conjugations.[1][2]

Q3: What are the recommended storage and handling conditions for this compound?

  • Storage: Store the reagent at –20°C in a sealed container, protected from light and moisture.[9][10] It is advisable to use a container with a desiccant.[7][11]

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the PFP ester.[7][11] Prepare stock solutions in anhydrous organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before the experiment.[6][9] Do not prepare and store stock solutions in aqueous buffers.[7]

Q4: What is the role of the PEG8 spacer arm?

The polyethylene (B3416737) glycol (PEG8) spacer enhances the aqueous solubility and hydrophilicity of the molecule.[1][9] This can help to reduce aggregation of the labeled biomolecule and minimizes steric hindrance, potentially improving the efficiency of the subsequent tetrazine-TCO ligation.[1]

Q5: How can I monitor the progress of the tetrazine-TCO ligation reaction?

The reaction between tetrazine and TCO can be monitored spectrophotometrically. The characteristic red color of the tetrazine disappears as the reaction proceeds, which corresponds to the disappearance of the tetrazine absorption band between 510 and 550 nm.[3]

Experimental Protocols & Data

Protocol 1: Labeling a Primary Amine-Containing Protein with this compound

This protocol provides a general framework for conjugating the this compound to a protein. Optimization may be required for your specific application.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification tools (e.g., desalting column or dialysis cassette)

Procedure:

  • Prepare Protein Solution:

    • Dissolve or exchange your protein into an amine-free buffer (pH 7.2-8.5) at a concentration of 1-10 mg/mL.[2]

    • Crucial: Avoid buffers containing primary amines like Tris or glycine, as they will compete with your protein for reaction with the PFP ester.[6][7][11]

  • Prepare Reagent Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[1]

  • Conjugation Reaction:

    • Add a 5- to 15-fold molar excess of the dissolved this compound to the protein solution.[2][12] Add the reagent dropwise while gently mixing.

    • The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.[2]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][2][13]

  • Quench Reaction (Optional but Recommended):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-100 mM.[1][14][15]

    • Incubate for 15-30 minutes at room temperature.[14] This step neutralizes any unreacted PFP ester.

  • Purification:

    • Remove excess, unreacted reagent and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[1][2]

Protocol 2: Tetrazine-TCO Bioorthogonal Ligation

This protocol describes the "click" reaction between your newly synthesized tetrazine-modified protein and a TCO-containing molecule.

Materials:

  • Purified Tetrazine-modified protein (from Protocol 1)

  • TCO-containing molecule

  • Reaction Buffer (e.g., PBS, pH 6.0-9.0)[3]

Procedure:

  • Prepare Reactants:

    • Prepare the tetrazine-modified protein and the TCO-modified molecule in a suitable reaction buffer like PBS.

  • Ligation Reaction:

    • Mix the tetrazine- and TCO-containing molecules. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[16]

    • Incubate the reaction for 30-60 minutes at room temperature.[15][16] The reaction is often complete within this timeframe due to the exceptionally fast kinetics.[5]

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[16]

  • Storage:

    • Store the final conjugate at 4°C until further use. For long-term storage, consider appropriate cryoprotectants and storage at -20°C or -80°C.[5][16]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for PFP Ester Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 9.0[2]A slightly basic pH is required to deprotonate primary amines, making them nucleophilic. Higher pH increases the rate of PFP ester hydrolysis.[11]
Buffer PBS, HEPES, Borate (B1201080), Carbonate[11]Must be free of primary amines (e.g., Tris, Glycine).[6][7]
Molar Excess 5- to 15-fold excess of PFP esterOptimal ratio should be determined empirically for each specific biomolecule.[2][12]
Temperature Room Temperature or 4°C[2][13]Lower temperatures can be used for sensitive biomolecules, but may require longer incubation times.[13]
Incubation Time 1 - 4 hours (RT) or Overnight (4°C)Reaction progress can be monitored by analytical methods like HPLC or mass spectrometry.[2][13]

Table 2: Recommended Reaction Conditions for Tetrazine-TCO Ligation

ParameterRecommended RangeNotes
pH 6.0 - 9.0[3]The reaction is robust and proceeds efficiently across a broad pH range.
Buffer PBS is commonly used.[3]The reaction is compatible with a wide variety of aqueous buffers.
Stoichiometry 1.05:1 to 1.5:1 (Tetrazine:TCO)[16]A slight excess of one component is often beneficial but can be optimized.[16]
Temperature Room TemperatureThe reaction is exceptionally fast and typically does not require heating.[16]
Incubation Time 30 - 60 minutes[16]Reaction kinetics are extremely fast (up to 10⁶ M⁻¹s⁻¹), allowing for rapid conjugation.[5]
Catalyst Not required[4]This is a bioorthogonal reaction that proceeds without a catalyst, making it ideal for biological systems.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling with PFP Ester Hydrolysis of PFP ester: The reagent is sensitive to moisture.• Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[7][11]• Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Do not store reagent in solution.[6][7][9]
Suboptimal pH: The primary amines on the biomolecule are protonated and not sufficiently nucleophilic.• Ensure the reaction buffer pH is between 7.2 and 9.0.[2]
Competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).• Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer before starting the conjugation.[6][7]
Low biomolecule concentration: Dilute solutions favor the competing hydrolysis reaction.• Increase the concentration of the biomolecule if possible (e.g., 1-10 mg/mL).[2]
Low or No Tetrazine-TCO Ligation Degradation of tetrazine reagent: Some tetrazines have limited stability in aqueous media.• Ensure proper storage of the this compound at -20°C, protected from light.[9]• Use the tetrazine-modified biomolecule in the ligation reaction as soon as possible after purification.
Incorrect stoichiometry: An improper molar ratio of tetrazine to TCO can lead to an incomplete reaction.• Empirically optimize the molar ratio of your reactants. A slight excess of the tetrazine reagent (1.05-1.5 fold) is a good starting point.[16]
Inadequate incubation time: Although the reaction is fast, insufficient time may be an issue at very low concentrations.• Extend the incubation period. A time-course experiment can determine the optimal duration.
Precipitation of Protein During Conjugation High concentration of organic solvent: The addition of the reagent in DMSO/DMF denatures the protein.• Keep the final concentration of the organic solvent below 10%.[2] Add the reagent stock solution slowly while mixing.
Change in protein solubility: The addition of the hydrophobic PFP and tetrazine moieties alters the protein's properties.• If aggregation occurs, consider adding 5-10% DMSO or DMF to the reaction buffer to improve solubility.[13]
Inconsistent Results Between Batches Variable Reagent Activity: Inconsistent handling and storage of the PFP ester.• Standardize the handling procedure. Always allow the vial to warm to room temperature before opening and use freshly prepared stock solutions.[7]
Variable Purity of Biomolecule: Contaminants in the protein solution may interfere with the reaction.• Ensure the starting biomolecule is of high purity and in the correct buffer.

Visualized Workflows and Pathways

cluster_0 Step 1: PFP Ester-Amine Conjugation cluster_1 Step 2: Tetrazine-TCO Ligation prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) react_pfp Conjugation Reaction (1-4h at RT or overnight at 4°C) prep_protein->react_pfp prep_reagent Prepare Fresh Methyltetrazine-PEG8-PFP Ester in Anhydrous DMSO/DMF prep_reagent->react_pfp quench Quench Reaction (e.g., Tris or Glycine) react_pfp->quench purify_tet Purify Tetrazine-Labeled Protein (Desalting/Dialysis) quench->purify_tet react_tco Bioorthogonal Ligation (30-60 min at RT) purify_tet->react_tco tco_mol TCO-Modified Molecule tco_mol->react_tco final_product Final Conjugate react_tco->final_product

Caption: Experimental workflow for two-step bioconjugation.

cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: iEDDA Cycloaddition reagent This compound Methyltetrazine PEG8 Spacer PFP Ester intermediate Tetrazine-PEG8-Protein Stable Amide Bond reagent:f2->intermediate reacts with pfp_byproduct Pentafluorophenol reagent:f2->pfp_byproduct released protein Protein Primary Amine (-NH₂) protein:f0->intermediate tco Molecule TCO Group final_conjugate Final Conjugate (Stable Dihydropyridazine) tco:f0->final_conjugate intermediate->final_conjugate reacts with n2 N₂ Gas intermediate->n2 released

Caption: Chemical reaction pathway for the two-step conjugation.

References

How to address non-specific binding with Methyltetrazine-PEG8-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding when using Methyltetrazine-PEG8-PFP ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker used in bioconjugation.[1] It consists of three key components:

  • Methyltetrazine group: This moiety participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) group.[1]

  • Pentafluorophenyl (PFP) ester: This is an amine-reactive group that forms a stable amide bond with primary and secondary amines, such as the lysine (B10760008) residues on an antibody.[2][3]

  • PEG8 spacer: This polyethylene (B3416737) glycol linker, consisting of eight ethylene (B1197577) oxide units, enhances the hydrophilicity and solubility of the molecule and the resulting conjugate.[4][5]

Q2: What causes non-specific binding when using this compound?

Non-specific binding can arise from several factors related to the components of the reagent and the experimental conditions:

  • Hydrophobic Interactions: The methyltetrazine moiety can be hydrophobic, potentially leading to non-specific binding to proteins and other biomolecules.[6]

  • Electrostatic Interactions: At a given pH, both the protein/antibody and the conjugate can have charged regions that lead to non-specific electrostatic interactions with other molecules or surfaces.

  • PFP Ester Hydrolysis: The PFP ester is sensitive to moisture and can hydrolyze, especially at higher pH.[2][6] While more stable than N-hydroxysuccinimide (NHS) esters, hydrolysis can still occur, and the resulting carboxylic acid can contribute to non-specific binding.[2][6]

  • Excess Reagent: Insufficient removal of unreacted this compound after the conjugation reaction can lead to its non-specific binding in subsequent steps of the experiment.

Q3: How does the PEG8 spacer help in reducing non-specific binding?

The PEG8 spacer is a hydrophilic polyethylene glycol chain that offers several advantages in minimizing non-specific binding:

  • Increased Hydrophilicity: The PEG8 linker increases the overall water solubility of the conjugate, which can reduce non-specific binding driven by hydrophobic interactions.[5][7][8]

  • Steric Hindrance: The PEG spacer creates a hydrophilic cloud around the conjugated molecule, which can sterically hinder non-specific interactions with other surfaces and biomolecules.

  • Improved Pharmacokinetics: In the context of antibody-drug conjugates (ADCs), a PEG linker can improve the pharmacokinetic profile, leading to reduced non-specific uptake by tissues and lower toxicity.[5][7][9]

Troubleshooting Guide: Non-Specific Binding

Problem: High background or non-specific binding observed in downstream applications (e.g., ELISA, flow cytometry, in vivo imaging).

Below are potential causes and recommended solutions to troubleshoot and minimize non-specific binding when working with this compound.

Possible Cause Recommended Solution
Hydrophobic nature of the methyltetrazine group - Blocking Agents: Use blocking agents such as Bovine Serum Albumin (BSA) or casein in your buffers to block non-specific binding sites.[8] For cell-based assays, consider using a protein-free blocking buffer. - Surfactants: Add a non-ionic surfactant like Tween-20 or Triton X-100 (typically at 0.05-0.1%) to your washing buffers to disrupt hydrophobic interactions.
Suboptimal Reaction Buffer Conditions - pH Control: Maintain the pH of the conjugation reaction between 7.2 and 8.5 for optimal reaction with primary amines while minimizing hydrolysis of the PFP ester.[2] - Salt Concentration: Increase the salt concentration (e.g., 150-500 mM NaCl) in your binding and washing buffers to reduce non-specific electrostatic interactions.
Excess Unreacted Reagent - Purification: It is crucial to remove excess, unreacted this compound after the conjugation step. Use size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) for efficient removal.[3][10]
PFP Ester Hydrolysis - Reagent Handling: this compound is moisture-sensitive. Store it at -20°C with a desiccant.[1][3] Warm the vial to room temperature before opening to prevent condensation. Prepare solutions immediately before use and do not store stock solutions.[3] - Solvent Choice: Dissolve the reagent in an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[3]
Antibody/Protein Aggregation - Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the conjugate, leading to aggregation.[11] Reduce the molar excess of the linker used in the conjugation reaction to achieve a lower DAR. - Minimize Organic Solvent: Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture low (ideally below 5-10%) to avoid protein precipitation.[11]

Quantitative Data Summary

Table 1: Comparison of PFP Ester and NHS Ester Stability

FeaturePFP EsterNHS Ester
Hydrolytic Stability More stable than NHS esters, especially at slightly basic pH.[2][6]Prone to hydrolysis, with a half-life that can be as short as 10 minutes at pH 8.6.[2][6]
Optimal pH Range for Amine Reaction 7.2 - 9.0[2]7.2 - 8.5[2]
Relative Hydrophobicity Can be more hydrophobic than NHS esters.[2][6]Generally less hydrophobic than PFP esters.[2]

Table 2: Effect of PEG Linker Length on Non-Specific Uptake of Antibody-Drug Conjugates (ADCs)

PEG Linker LengthEffect on Non-Specific Cellular UptakeImpact on ADC Properties
No PEGRapid non-specific cellular uptake.[5][7]Rapid payload release, potential for higher off-target toxicity.[5][7]
PEG4Slower uptake compared to no PEG.[5][7]Reduced peak concentrations of payload in tissues.[5][7]
PEG8 Significantly slower uptake. [5][7]Lower peak payload concentrations, reduced hematological toxicity, and improved tolerability. [5][7][9]
PEG12Similar slow uptake to PEG8.[5][7]Continued improvement in reducing non-specific uptake.[5][7]

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound

  • Buffer Exchange: Prepare the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0. Avoid buffers containing primary amines like Tris, as they will compete with the reaction.[3] A typical antibody concentration is 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.[3][11]

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the antibody solution. It is recommended to keep the final concentration of the organic solvent below 10%.[11]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted this compound and any byproducts using a desalting column (size-exclusion chromatography), dialysis, or tangential flow filtration.[3][10]

Protocol 2: Downstream Application with Blocking to Reduce Non-Specific Binding (Example: ELISA)

  • Coating: Coat the ELISA plate with the target antigen as per your standard protocol.

  • Blocking: After washing the plate, block the unoccupied sites on the well surface by incubating with a blocking buffer (e.g., 1-3% BSA in PBS or a commercial protein-free blocking buffer) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Dilute the purified this compound conjugated antibody in a buffer containing a blocking agent (e.g., 1% BSA) and a non-ionic surfactant (e.g., 0.05% Tween-20). Incubate the plate with the diluted antibody for the desired time.

  • Washing: Wash the plate thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibodies.

  • Detection: Proceed with the subsequent steps of your ELISA protocol for detection.

Visualizations

experimental_workflow cluster_conjugation Antibody Conjugation cluster_application Downstream Application (e.g., ELISA) Buffer Exchange Buffer Exchange Reagent Prep Reagent Prep Conjugation Reaction Conjugation Reaction Buffer Exchange->Conjugation Reaction Reagent Prep->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Blocking Blocking Purification->Blocking Purified Conjugate Primary Ab Incubation Primary Ab Incubation Blocking->Primary Ab Incubation Washing Washing Primary Ab Incubation->Washing Detection Detection Washing->Detection troubleshooting_logic High Non-Specific Binding High Non-Specific Binding Check Buffer Conditions Check Buffer Conditions High Non-Specific Binding->Check Buffer Conditions Verify Purification Verify Purification High Non-Specific Binding->Verify Purification Review Reagent Handling Review Reagent Handling High Non-Specific Binding->Review Reagent Handling Optimize pH (7.2-8.0) Optimize pH (7.2-8.0) Check Buffer Conditions->Optimize pH (7.2-8.0) Increase Salt Concentration Increase Salt Concentration Check Buffer Conditions->Increase Salt Concentration Add Blocking Agents/Surfactants Add Blocking Agents/Surfactants Check Buffer Conditions->Add Blocking Agents/Surfactants Use SEC, Dialysis, or TFF Use SEC, Dialysis, or TFF Verify Purification->Use SEC, Dialysis, or TFF Confirm Removal of Excess Reagent Confirm Removal of Excess Reagent Verify Purification->Confirm Removal of Excess Reagent Store at -20°C with Desiccant Store at -20°C with Desiccant Review Reagent Handling->Store at -20°C with Desiccant Prepare Fresh Solutions Prepare Fresh Solutions Review Reagent Handling->Prepare Fresh Solutions

References

Technical Support Center: Optimizing Methyltetrazine-PEG8-PFP Ester and TCO Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Methyltetrazine-PEG8-PFP ester and trans-cyclooctene (B1233481) (TCO) for bioconjugation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you improve your reaction rates and achieve successful conjugations.

Troubleshooting Guide

This guide addresses common issues encountered during the two-step conjugation process: (1) labeling a primary amine-containing molecule with this compound and (2) the subsequent inverse-electron-demand Diels-Alder (iEDDA) click reaction with a TCO-modified molecule.

IssuePotential CauseRecommended Solution
Low or No Labeling with this compound Hydrolysis of PFP ester: The pentafluorophenyl (PFP) ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1][2] PFP esters are generally more stable in aqueous media than N-hydroxysuccinimide (NHS) esters.[2][3]- Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.[1] - Prepare stock solutions in anhydrous, water-miscible organic solvents (e.g., DMSO or DMF) immediately before use.[1][4]
Suboptimal pH: The reaction of PFP esters with primary amines is pH-dependent.- Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0, such as PBS, HEPES, or borate (B1201080) buffer.[1][5]
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule for the PFP ester.[1]- Buffer exchange the molecule to be labeled into an amine-free buffer (e.g., PBS or HEPES) before starting the reaction.[5]
Low protein/molecule concentration: Dilute solutions can lead to inefficient labeling due to competing hydrolysis.- If possible, concentrate your target molecule solution before labeling.
Slow or Incomplete Tetrazine-TCO Reaction Suboptimal Stoichiometry: An incorrect molar ratio of tetrazine to TCO can result in an incomplete reaction.- Empirically optimize the molar ratio of your reactants. A slight excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often beneficial.[6]
Low Reactant Concentrations: The reaction rate is dependent on the concentration of both reactants.- If possible, increase the concentration of the reactants to accelerate the reaction.
Steric Hindrance: Bulky groups near the tetrazine or TCO moieties can sterically hinder the reaction.[7]- The PEG8 spacer in this compound is designed to minimize steric hindrance.[5][8] If issues persist, consider a longer PEG spacer.
Isomerization of TCO: TCO can isomerize to its less reactive cis-isomer, especially in the presence of thiols or certain metal ions.[9]- Store TCO reagents protected from light. Prepare solutions fresh and use them promptly.[10] Consider using more stable TCO derivatives if working in complex biological media.[9][11]
Protein Precipitation During Labeling High Concentration of Organic Solvent: Adding a large volume of the reagent stock solution (in DMSO or DMF) can denature proteins.- Keep the volume of the organic solvent below 10% of the total reaction volume.[2]
Aggregation Upon Modification: The conjugation of the linker may alter the protein's properties, leading to aggregation.- Optimize reaction conditions such as lowering the temperature or shortening the reaction time.[2] The hydrophilic PEG spacer is intended to reduce aggregation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Methyltetrazine-TCO reaction?

A1: The reaction between a methyltetrazine and a trans-cyclooctene (TCO) is a bioorthogonal reaction that proceeds through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), resulting in a stable dihydropyridazine (B8628806) linkage.[1] This reaction is catalyst-free and highly efficient.[1]

Q2: How fast is the Tetrazine-TCO ligation?

A2: The Tetrazine-TCO ligation is one of the fastest bioorthogonal reactions currently known, with second-order rate constants that can range from approximately 800 M⁻¹s⁻¹ to over 30,000 M⁻¹s⁻¹.[1] The exact rate is dependent on the specific structures of the tetrazine and TCO derivatives.[1][12]

Q3: What factors can influence the speed of the Tetrazine-TCO reaction?

A3: The kinetics of the reaction are primarily influenced by the electronic properties of the reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can increase the reaction rate.[7] Additionally, increased ring strain in the TCO molecule leads to faster kinetics.[7][11] Steric hindrance around the reactive moieties can slow the reaction down.[7]

Q4: What is the optimal pH for the Tetrazine-TCO ligation?

A4: The Tetrazine-TCO ligation itself is generally tolerant of a wide pH range, typically from pH 6 to 9.[6][13] However, the initial labeling step of a primary amine with the this compound should be performed at a pH of 7.2-9 to ensure efficient acylation while minimizing hydrolysis of the PFP ester.[1][5]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the Tetrazine-TCO reaction can be monitored by UV-Vis spectrophotometry by observing the disappearance of the characteristic absorbance of the tetrazine moiety, which is typically between 510 and 550 nm.[13]

Q6: What are the storage conditions for this compound and TCO reagents?

A6: this compound should be stored at –20 °C in a sealed container, protected from light and moisture.[4][8] TCO reagents should also be stored at low temperatures (e.g., -20°C) and protected from light to prevent isomerization.

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol provides a general framework for labeling a protein containing primary amines (e.g., lysine (B10760008) residues) with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 1X PBS, pH 7.4) at 1-5 mg/mL.

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column.

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.[5]

  • Reagent Preparation: Immediately before use, allow the this compound vial to warm to room temperature. Prepare a 10 mM stock solution of the ester in anhydrous DMSO or DMF.[2][5]

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution.[2][5]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.[2][5]

  • Purification: Remove excess, unreacted this compound using a desalting column, exchanging the buffer to a suitable buffer for the next step (e.g., sterile PBS).

Protocol 2: Tetrazine-TCO Ligation

This protocol describes the "click" reaction between the tetrazine-labeled protein and a TCO-functionalized molecule.

Materials:

  • Purified tetrazine-labeled protein from Protocol 1.

  • TCO-functionalized molecule.

  • Reaction buffer (e.g., 1X PBS, pH 7.4).

Procedure:

  • Reactant Preparation:

    • Ensure the tetrazine-labeled protein is in the desired reaction buffer at a known concentration.

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO, water) to a known concentration.

  • Ligation Reaction:

    • Add a 1.05 to 1.5-fold molar excess of the TCO-functionalized molecule to the tetrazine-labeled protein solution.[5][6]

    • Incubate the reaction for 30 to 60 minutes at room temperature.[6] For more dilute solutions, the reaction time can be extended up to 2 hours.[5][6]

  • Purification (Optional): If necessary, remove the excess TCO-functionalized molecule and the reaction byproducts using size-exclusion chromatography (SEC) or dialysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the two-step conjugation process. Note that optimal conditions may vary depending on the specific biomolecules involved.

Table 1: Recommended Reaction Conditions for Amine Labeling with PFP Ester

ParameterRecommended RangeNotes
pH 7.2 - 9.0Balances amine reactivity and ester hydrolysis.[1][5]
Temperature 4°C to Room TemperatureLower temperatures can be used to minimize protein degradation.[2]
Reaction Time 1 - 4 hoursCan be extended overnight at 4°C.[2]
Molar Excess of PFP Ester 10 - 20 foldShould be optimized for the specific protein.[2][5]
Solvent for Stock Solution Anhydrous DMSO or DMFEssential to prevent premature hydrolysis.[1][4]

Table 2: Recommended Reaction Conditions for Tetrazine-TCO Ligation

ParameterRecommended RangeNotes
pH 6.0 - 9.0The reaction is generally robust across this pH range.[6][13]
Temperature Room Temperature to 40°CThe reaction is very fast at room temperature. Higher temperatures can further accelerate the reaction.[6]
Reaction Time 30 - 60 minutesCan be extended for dilute samples.[5][6]
Molar Ratio (Tetrazine:TCO) 1.05:1 to 1.5:1A slight excess of tetrazine is often recommended.[6]
Catalyst None requiredThis is a catalyst-free bioorthogonal reaction.[6][14]

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Tetrazine-TCO Ligation protein Protein with Primary Amines (e.g., Lysine) mix1 Mix in Amine-Free Buffer (pH 7.2-9.0) protein->mix1 reagent This compound reagent->mix1 incubate1 Incubate (1-4h, RT or 4°C) mix1->incubate1 quench1 Quench Reaction incubate1->quench1 purify1 Purify (Desalting Column) quench1->purify1 labeled_protein Tetrazine-Labeled Protein purify1->labeled_protein mix2 Mix Labeled Protein and TCO Molecule (pH 6.0-9.0) labeled_protein->mix2 tco_molecule TCO-Functionalized Molecule tco_molecule->mix2 incubate2 Incubate (30-60 min, RT) mix2->incubate2 purify2 Purify (Optional) incubate2->purify2 final_conjugate Final Bioconjugate purify2->final_conjugate

Caption: Experimental workflow for a two-step bioconjugation.

troubleshooting_logic start Low Reaction Yield check_labeling Check Labeling Step start->check_labeling check_ligation Check Ligation Step start->check_ligation ester_hydrolysis PFP Ester Hydrolyzed? check_labeling->ester_hydrolysis Poor Labeling wrong_ph_labeling Incorrect pH for Labeling? check_labeling->wrong_ph_labeling Poor Labeling amine_buffer Amine Buffer Used? check_labeling->amine_buffer Poor Labeling wrong_stoichiometry Incorrect Stoichiometry? check_ligation->wrong_stoichiometry Poor Ligation tco_isomerized TCO Isomerized? check_ligation->tco_isomerized Poor Ligation low_concentration Reactants too Dilute? check_ligation->low_concentration Poor Ligation solution_hydrolysis Use Anhydrous Solvents, Prepare Fresh Solutions ester_hydrolysis->solution_hydrolysis Yes solution_ph_labeling Adjust pH to 7.2-9.0 wrong_ph_labeling->solution_ph_labeling Yes solution_amine_buffer Use Amine-Free Buffer amine_buffer->solution_amine_buffer Yes solution_stoichiometry Optimize Molar Ratios wrong_stoichiometry->solution_stoichiometry Yes solution_tco Store TCO Properly, Use Fresh tco_isomerized->solution_tco Yes solution_concentration Increase Reactant Concentration low_concentration->solution_concentration Yes

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Troubleshooting Protein Conjugate Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein conjugate aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein conjugate aggregation?

Protein conjugate aggregation is a complex issue arising from factors that destabilize the protein during and after the conjugation process. Key causes include:

  • Increased Hydrophobicity: The introduction of hydrophobic linkers and drug payloads can expose the protein's own hydrophobic regions, leading to self-association to minimize interaction with the aqueous environment.[1]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability.[2] Deviations from the optimal conditions for a specific protein can alter its surface charge and electrostatic interactions, promoting aggregation.[1][3][4][5] Conjugation chemistries may require a pH that is not ideal for the protein's solubility, potentially nearing its isoelectric point where it is least soluble.[5]

  • High Protein Concentration: Increased proximity between protein molecules enhances the likelihood of intermolecular interactions that can lead to aggregation.[1][2][6]

  • Over-labeling: Attaching too many linker-payload molecules can significantly alter the protein's surface charge and isoelectric point (pI), reducing its solubility.[7] For some chemistries, a molar ratio of reagent to antibody above 5 has been shown to result in precipitation.[2]

  • Mechanical Stress: Physical stresses introduced by agitation, stirring, pumping, or filtration can cause shear stress, potentially leading to protein denaturation and aggregation.[1][8]

  • Temperature: Elevated temperatures can induce partial unfolding of the protein, exposing its hydrophobic core and making it prone to aggregation.[1][4] Conversely, freeze-thaw cycles can also denature proteins and lead to aggregation, especially in suboptimal buffers like PBS.[1][9]

  • Presence of Impurities: Contaminants from expression or purification steps, or even leachables from containers, can act as nucleation sites, initiating the aggregation process.[1]

Q2: How do the choices of antibody, linker, and payload impact aggregation?

The intrinsic properties of each component of a bioconjugate are critical to its propensity to aggregate.

  • Antibody: The specific amino acid sequence and 3D structure of the antibody determine its inherent stability. Some antibodies are naturally more prone to aggregation.[5] Regions within the antigen-binding fragments (Fab) are often susceptible to aggregation.[1]

  • Linker: The linker's properties play a major role. Hydrophobic linkers are a significant contributor to aggregation.[1][5][10] Employing hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or charged groups, can help mitigate this issue.[10][11] The linker's design is crucial for the stability of the final conjugate in circulation.[10][12][]

  • Payload: The drug or payload itself is often hydrophobic. Conjugating it to the antibody surface increases the overall hydrophobicity of the conjugate, making it more likely to aggregate.[5]

Q3: What is the difference between soluble and insoluble aggregates?

Protein aggregates can be broadly classified into two types:

  • Insoluble Aggregates: These are large, visible particles that cause turbidity or precipitation in the solution. They are typically removed by centrifugation or filtration. Their presence often indicates significant protein instability under the current conditions.[1]

  • Soluble Aggregates: These are smaller, non-covalent oligomers (dimers, trimers, etc.) that remain dissolved in the buffer and are not visible to the naked eye.[14][15] While not causing precipitation, they are a critical quality attribute to monitor as they can impact the product's efficacy and immunogenicity.[16][17] These are typically detected by analytical techniques like SEC or DLS.[15][17]

Q4: How can I detect and quantify protein conjugate aggregation?

Several analytical techniques are used to detect, quantify, and characterize protein aggregates. No single method is sufficient for all aggregate sizes, so orthogonal approaches are recommended.[17]

  • Visual Inspection: The simplest method is to check for visible precipitates or turbidity, which indicates the formation of large, insoluble aggregates.[7]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[1][18]

  • Size Exclusion Chromatography (SEC): This is the most common and robust method for quantifying soluble aggregates (dimers and higher-order oligomers).[17][19][20] It separates molecules based on their hydrodynamic size.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of a wide range of aggregate sizes in a solution and measuring their hydrodynamic radius.[20] It is particularly useful for identifying the early onset of aggregation.[21]

  • Native Mass Spectrometry (MS): Native MS can be used to characterize soluble aggregates by preserving non-covalent interactions and providing information on oligomeric states.[14]

Troubleshooting Guides

Issue 1: Visible Precipitation or Turbidity Observed During Conjugation

This issue indicates severe instability of the protein under the reaction conditions. The following workflow can help diagnose and solve the problem.

G cluster_0 Troubleshooting Visible Precipitation A Visible Precipitation/ Turbidity Observed B Step 1: Centrifuge Sample (5 min, >10,000 x g) A->B C Analyze Supernatant & Pellet. Is protein in the pellet? B->C D Yes C->D E No C->E F Precipitate is the protein conjugate. Proceed to optimize reaction conditions. D->F G Precipitate is unreacted reagent. Optimize reagent solubility and addition. E->G H Optimization Strategies I 1. Decrease Protein Concentration [1-5 mg/mL] F->I J 2. Decrease Molar Excess of Reagent [5-20x] F->J K 3. Optimize Buffer (pH, Stabilizers) F->K L 4. Lower Reaction Temperature (e.g., 4°C) F->L G->J

Troubleshooting workflow for visible protein precipitation.
Issue 2: Increased Soluble Aggregates Detected by SEC or DLS

Even without visible precipitation, the formation of soluble aggregates can compromise the quality of the conjugate. This workflow guides the optimization process to minimize their formation.

G cluster_1 Troubleshooting Soluble Aggregates A High Soluble Aggregates (SEC/DLS) B Step 1: Screen Buffer Conditions A->B C Vary pH & Ionic Strength. Test Stabilizing Excipients (Arginine, Sugars, Surfactants) B->C D Step 2: Optimize Conjugation Parameters C->D E Reduce Molar Excess of Reagent. Lower Protein Concentration. Reduce Reaction Temperature/Time. D->E F Step 3: Evaluate Linker Chemistry E->F G Consider more hydrophilic linkers (e.g., PEGylated) F->G H Step 4: Purify Conjugate G->H I Use IEX, HIC, or SEC to remove existing aggregates. H->I J Monitor with SEC/DLS I->J

Troubleshooting workflow for soluble aggregate formation.

Data Presentation: Optimization Parameters

Summarizing key parameters can provide a clear starting point for experiments.

Table 1: Recommended Starting Conditions for NHS-Ester Conjugation

Parameter Recommended Range Notes
Molar Excess of Reagent 5-20 fold For sensitive proteins, start at the lower end. A molar excess of 5-10 is often optimal to maximize yield while avoiding aggregation.[2]
Protein Concentration 1-5 mg/mL Higher concentrations can improve reaction efficiency but may increase aggregation risk. If aggregation occurs, try reducing the concentration.[2][7]
Reaction pH 7.2 - 8.5 For NHS-ester reactions targeting lysines. Must be balanced with the optimal stability pH for the specific protein.
Temperature 4°C - 25°C (RT) Lower temperatures (4°C) for longer incubation times (2-4 hours or overnight) can reduce aggregation.[2][7]

| Reaction Time | 1 - 4 hours | Longer times may be needed at lower temperatures. Monitor reaction progress to avoid over-labeling. |

Table 2: Common Stabilizing Excipients to Prevent Aggregation

Excipient Class Examples Typical Concentration Mechanism of Action
Amino Acids Arginine, Glycine (B1666218) 50-250 mM Suppress aggregation by binding to hydrophobic patches and increasing protein solubility.[6]
Sugars/Polyols Sucrose, Trehalose, Glycerol 5-10% (w/v) / 5-20% (v/v) Stabilize the native protein structure through preferential exclusion.[7]
Surfactants Polysorbate 20/80 0.01-0.1% (v/v) Prevent surface-induced aggregation and can help solubilize proteins.[7]
Reducing Agents TCEP, DTT 1-5 mM Prevent the formation of non-native disulfide bonds that can lead to aggregation.[2][6]

| Chelating Agents | EDTA | Varies | Can prevent metal-catalyzed oxidation, which may trigger aggregation.[1] |

Experimental Protocols

Protocol 1: General Method for Amine-Reactive Protein Conjugation (NHS-Ester)

This protocol provides a general guideline for conjugating a molecule to a protein via primary amines (e.g., lysine (B10760008) residues).

  • Protein Preparation:

    • Dialyze or buffer-exchange the protein into an amine-free buffer, such as PBS (Phosphate Buffered Saline) or HEPES, at a pH of 7.2-8.0.[7]

    • Adjust the final protein concentration to 1-5 mg/mL.[2][7]

  • Reagent Preparation:

    • Immediately before use, dissolve the NHS-ester reagent in a small amount of an organic co-solvent (e.g., anhydrous DMSO or DMF) to a concentration of 10-20 mM.[7]

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently mixing.[7]

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours (or overnight) at 4°C.[2][7]

  • Quenching:

    • (Optional) Add a quenching reagent like Tris or glycine (to a final concentration of 20-50 mM) to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[2]

  • Purification:

    • Remove excess, unreacted reagent and byproducts using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis against the desired final storage buffer.[2][7]

  • Characterization:

    • Determine the protein concentration (e.g., A280 nm).

    • Assess the degree of labeling (if the payload has a distinct absorbance).

    • Analyze the sample for aggregation using SEC (Protocol 2) and/or DLS (Protocol 3).[2]

Protocol 2: Quantification of Aggregates using Size Exclusion Chromatography (SEC)

This protocol outlines the analysis of protein conjugates to quantify monomers and soluble aggregates.

  • System Preparation:

    • Equilibrate a suitable SEC column (e.g., TSKgel G3000SWXL) with a filtered and degassed mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[19]

    • Ensure a stable baseline is achieved on the UV detector (typically monitoring at 280 nm or 215 nm for higher sensitivity).[19]

  • Sample Preparation:

    • Filter the protein conjugate sample through a low-protein-binding 0.22 µm filter.

    • Adjust the concentration to fall within the linear range of the detector (typically 0.1 - 1.0 mg/mL).

  • Analysis:

    • Inject 10-50 µL of the prepared sample onto the equilibrated column.

    • Run the separation at a constant flow rate (e.g., 0.5 - 1.0 mL/min).

  • Data Analysis:

    • Identify the peaks corresponding to high molecular weight (HMW) species (aggregates), the main monomer peak, and low molecular weight (LMW) species (fragments).

    • Integrate the area of each peak.

    • Calculate the percentage of each species relative to the total peak area to determine the purity and aggregate content.[1]

Protocol 3: Analysis of Particle Size Distribution using Dynamic Light Scattering (DLS)

This protocol provides a general method for analyzing the size distribution of protein conjugates to detect aggregation.

  • Sample Preparation:

    • Filter the sample as described in the SEC protocol to remove dust and extraneous particulates.

    • Dilute the sample in the formulation buffer to an appropriate concentration (typically 0.5-1.0 mg/mL).

    • Transfer the sample to a clean, dust-free cuvette.

  • Instrument Setup:

    • Allow the sample to equilibrate to the instrument's temperature before measurement.[1]

    • Set the appropriate parameters for the protein and solvent (e.g., refractive index, viscosity).[1]

  • Measurement:

    • Perform multiple acquisitions to ensure data reproducibility. The instrument measures the time-dependent fluctuations in scattered light intensity.

  • Data Analysis:

    • The instrument's software uses an autocorrelation function to calculate the diffusion coefficient and, subsequently, the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation.

    • Analyze the size distribution plot to identify the main population (monomer) and any larger populations (aggregates).

    • The polydispersity index (PDI) provides an indication of the width of the size distribution; a higher PDI suggests a more heterogeneous sample, which may indicate the presence of aggregates.

Visualization of Aggregation Factors

The decision-making process and underlying causes of protein aggregation can be visualized to better understand the interplay of different factors.

G cluster_2 Interplay of Factors Causing Protein Conjugate Aggregation A Protein Conjugate System B Intrinsic Factors F Extrinsic Factors (Process Conditions) C Antibody Stability B->C D Linker Hydrophobicity B->D E Payload Properties B->E L Aggregation C->L D->L E->L G Buffer (pH, Ionic Str.) F->G H Temperature F->H I Protein Concentration F->I J Mechanical Stress F->J K Over-Labeling F->K G->L H->L I->L J->L K->L

Factors influencing protein conjugate aggregation.

References

Choosing the right solvent for Methyltetrazine-PEG8-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper handling and use of Methyltetrazine-PEG8-PFP ester, with a specific focus on solvent selection and preparation for bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[1] It is crucial to use anhydrous solvents to prevent hydrolysis of the PFP ester.[2][3][4]

Q2: Can I dissolve this compound in aqueous buffers?

A2: No, you should not dissolve this compound directly in aqueous buffers. The PFP ester moiety is susceptible to hydrolysis in aqueous environments, which would render the compound inactive for conjugation to primary amines.[3][4][5][6] The recommended procedure is to first dissolve the compound in a minimal amount of a suitable anhydrous organic solvent (e.g., DMSO or DMF) and then add this stock solution to your aqueous reaction mixture.[4][6][7]

Q3: I observed a precipitate when I added the dissolved this compound to my aqueous buffer. What should I do?

A3: Precipitation can occur if the organic solvent concentration is too high in the final aqueous mixture or if the compound's solubility limit is exceeded. To address this, you can try gentle heating and/or sonication to aid dissolution.[8][9] If the problem persists, consider adjusting the ratio of the organic co-solvent in your final reaction volume, typically keeping it between 5-10%.[7]

Q4: Can I prepare a stock solution of this compound and store it for future use?

A4: It is strongly advised not to prepare and store stock solutions of this compound.[3][4][6] The PFP ester is moisture-sensitive and will degrade over time, even in anhydrous solvents, leading to the formation of the non-reactive carboxylic acid.[3][4] For optimal results, always prepare fresh solutions immediately before use.[2][4][6]

Q5: How should I handle and store the solid this compound?

A5: Store the solid compound at -20°C in a sealed container, protected from light and moisture.[1][2] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation onto the product.[4][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving the Reagent Inappropriate solvent selection.Use anhydrous DMSO, DMF, or DCM.[1]
Insufficient mixing.Vortex or sonicate briefly to ensure complete dissolution.[8][9]
Precipitation in Aqueous Buffer High concentration of organic co-solvent.Keep the final concentration of the organic co-solvent (e.g., DMSO, DMF) in the aqueous reaction mixture low (typically 5-10%).[7]
Low aqueous solubility of the conjugate.The PEG8 spacer is designed to enhance aqueous solubility, but if issues persist, consider optimizing buffer conditions (pH, salt concentration).[10]
Low Conjugation Efficiency Hydrolysis of the PFP ester.Use anhydrous solvents for initial dissolution and prepare the solution immediately before use.[2][3][4] Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) and has a pH between 7.2 and 8.5.[3][7]
Degraded reagent.Ensure the reagent has been stored properly at -20°C and protected from moisture.[1][2]

Experimental Protocol: Solubilization of this compound

This protocol describes the recommended procedure for dissolving this compound for subsequent use in a bioconjugation reaction.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate the Reagent: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature before opening. This prevents moisture from condensing on the cold powder.[4][6]

  • Weigh the Reagent: Weigh the desired amount of the ester in a microcentrifuge tube.

  • Add Anhydrous Solvent: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Dissolve the Reagent: Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used to facilitate dissolution if necessary.[8][9]

  • Immediate Use: Proceed immediately to add the freshly prepared solution to your reaction mixture containing the molecule to be conjugated. Do not store the solution for later use.[3][4][6]

Solvent Selection Workflow

Solvent_Selection_Workflow Solvent Selection for this compound start Start: Need to dissolve This compound solvent_choice Select an anhydrous organic solvent start->solvent_choice recommended_solvents Recommended: DMSO, DMF, or DCM solvent_choice->recommended_solvents dissolution Dissolve ester in selected solvent solvent_choice->dissolution check_dissolution Is the ester fully dissolved? dissolution->check_dissolution troubleshoot Troubleshoot: Gently warm or sonicate check_dissolution->troubleshoot No add_to_reaction Add freshly prepared solution to aqueous reaction buffer check_dissolution->add_to_reaction Yes troubleshoot->dissolution end End: Proceed with bioconjugation add_to_reaction->end

Caption: A workflow diagram illustrating the decision-making process for selecting a suitable solvent and preparing this compound for a bioconjugation reaction.

References

Technical Support Center: Methyltetrazine-PEG8-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted Methyltetrazine-PEG8-PFP ester in experimental workflows. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success and reproducibility of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound is a dual-functionality reagent used in bioconjugation and chemical biology.[1][2] It contains two key reactive groups:

  • A pentafluorophenyl (PFP) ester , which is an amine-reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[3][4]

  • A methyltetrazine group, which participates in a highly selective and rapid bioorthogonal "click chemistry" reaction with trans-cyclooctene (B1233481) (TCO).[1][2]

The polyethylene (B3416737) glycol (PEG8) spacer enhances the solubility and reduces aggregation of the resulting conjugate.[2] This reagent is commonly used for developing antibody-drug conjugates (ADCs), creating multifunctional probes for imaging, and in drug delivery systems.[2]

Q2: Why is it necessary to quench unreacted this compound?

Quenching is a critical step to stop the reaction and deactivate any excess, unreacted reagent. Failing to quench unreacted this compound can lead to several issues:

  • Non-specific labeling: The unreacted PFP ester can continue to react with other primary amines in your sample, leading to off-target labeling and heterogeneous products.

  • Increased background signal: In applications like fluorescence imaging, unreacted tetrazine can contribute to a higher background signal.[5]

  • Formation of undesired side products: Uncontrolled reactions can lead to the formation of complex and difficult-to-characterize side products.

Q3: What are the recommended quenching agents for the unreacted PFP ester group?

The PFP ester group is reactive towards primary amines.[3][4] Therefore, small molecules containing primary amines are effective quenching agents. Commonly used quenching agents include:

  • Tris (tris(hydroxymethyl)aminomethane): A buffer component that contains a primary amine and is widely used for quenching amine-reactive crosslinkers.[6][7]

  • Glycine: A simple amino acid with a primary amine that effectively quenches PFP and other active esters.[8]

  • Ethanolamine: Another small molecule with a primary amine that can be used for quenching.[8]

These quenching agents react with the PFP ester to form a stable amide bond, rendering the ester group inactive.

Q4: How can I quench the unreacted methyltetrazine group?

The methyltetrazine group is specifically reactive with TCO.[5] To quench unreacted methyltetrazine, you can add a small molecule containing a TCO group. This is particularly important in applications where residual tetrazine could interfere with subsequent detection steps, such as in fluorescence-based assays.[5]

Q5: When is the optimal time to perform the quenching step?

The quenching step should be performed after the desired conjugation reaction has reached completion. The incubation time for the primary reaction will depend on factors such as the concentration of reactants, temperature, and pH.[6] Once the desired level of conjugation is achieved, the quenching agent should be added to stop the reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal in Assays Unreacted this compound is still present.After the primary conjugation reaction, add a quenching agent. For the PFP ester, use a primary amine like Tris or glycine.[6][7][8] For the tetrazine group, especially in fluorescence assays, add a small molecule TCO reagent.[5] Ensure thorough purification after quenching to remove the quenched reagent and byproducts.
Low Yield of Desired Conjugate The PFP ester was prematurely hydrolyzed or quenched.PFP esters are moisture-sensitive.[4] Ensure the reagent is equilibrated to room temperature before opening to prevent condensation.[4] Prepare solutions in anhydrous solvents like DMSO or DMF immediately before use.[4] Avoid using buffers that contain primary amines (e.g., Tris, glycine) during the conjugation reaction itself, as they will compete with your target molecule.[4][6]
Formation of Unexpected Side Products The reaction was not effectively quenched, leading to continued, non-specific reactions.Add the quenching agent at the end of the intended reaction time. Ensure a sufficient molar excess of the quenching agent is used to consume all unreacted PFP ester.
Difficulty in Purifying the Final Conjugate The quenching agent or its byproducts are co-eluting with the desired product.Choose a quenching agent that has significantly different physicochemical properties from your desired conjugate to facilitate easier separation by methods like size exclusion chromatography or dialysis.[6]

Experimental Protocols

Protocol 1: Quenching Unreacted PFP Ester

Objective: To deactivate any remaining PFP ester on the this compound after conjugation to a primary amine-containing biomolecule.

Materials:

  • Reaction mixture containing the biomolecule and this compound.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.

Procedure:

  • Once the conjugation reaction is complete, add the Quenching Buffer to the reaction mixture. The final concentration of the quenching agent should typically be in the range of 20-100 mM.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Proceed with the purification of your conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or tangential flow filtration, to remove the unreacted, quenched reagent and byproducts.[6]

Protocol 2: Quenching Unreacted Methyltetrazine

Objective: To eliminate unreacted methyltetrazine groups to minimize background in subsequent detection steps.

Materials:

  • Reaction mixture containing the tetrazine-modified biomolecule.

  • TCO-containing small molecule (e.g., (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol).

  • Solvent compatible with the reaction (e.g., DMSO, PBS).

Procedure:

  • Following the initial conjugation and PFP ester quenching, add a 5- to 10-fold molar excess of the TCO-containing small molecule to the reaction mixture.

  • Incubate for 30-60 minutes at room temperature.

  • Purify the final conjugate to remove the quenched tetrazine product and excess TCO reagent.

Data Presentation

Table 1: Comparison of Common Quenching Agents for PFP Esters

Quenching AgentChemical StructureKey Features
Tris (HOCH₂)₃CNH₂- Commonly available in labs.[6]- Can be prepared as a high concentration stock solution.[7]
Glycine H₂NCH₂COOH- Simple amino acid.[8]- Structurally similar to a lysine side chain.
Ethanolamine HOCH₂CH₂NH₂- Small and highly reactive primary amine.[8]

Visualizations

PFP_Ester_Quenching Reagent Unreacted This compound Product Quenched Product (Stable Amide Bond) Reagent->Product Reaction Quencher Primary Amine Quencher (e.g., Tris, Glycine) Quencher->Product Byproduct Pentafluorophenol Product->Byproduct Release

Caption: Quenching of the PFP ester with a primary amine.

Tetrazine_Quenching Tetrazine Unreacted Methyltetrazine Dihydropyridazine Stable Dihydropyridazine Adduct Tetrazine->Dihydropyridazine IEDDA Cycloaddition TCO TCO-containing Small Molecule TCO->Dihydropyridazine Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Release

Caption: Quenching of the methyltetrazine with a TCO reagent.

Experimental_Workflow cluster_0 Bioconjugation cluster_1 Quenching cluster_2 Purification & Analysis Start 1. Prepare Biomolecule and This compound React 2. Mix and Incubate (Amine-PFP Ester Reaction) Start->React QuenchPFP 3. Add Primary Amine (e.g., Tris) to Quench PFP Ester React->QuenchPFP QuenchTet 4. (Optional) Add TCO Reagent to Quench Tetrazine QuenchPFP->QuenchTet Purify 5. Purify Conjugate (e.g., SEC, Dialysis) QuenchTet->Purify Analyze 6. Analyze Final Product Purify->Analyze

Caption: General workflow for bioconjugation and quenching.

References

Side reactions of PFP esters and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pentafluorophenyl (PFP) esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of PFP esters in bioconjugation, peptide synthesis, and other crosslinking applications.

Frequently Asked Questions (FAQs)

Q1: What are PFP esters and why are they used for amine-reactive conjugation?

Pentafluorophenyl (PFP) esters are a class of active esters used to form stable amide bonds by reacting with primary and secondary amines.[1] They are widely used in bioconjugation and peptide synthesis due to their high reactivity and, most notably, their increased resistance to hydrolysis in aqueous solutions compared to other common active esters like N-hydroxysuccinimide (NHS) esters.[2][3][4] The electron-withdrawing nature of the pentafluorophenyl group makes the ester's carbonyl carbon highly electrophilic and an excellent target for nucleophilic attack by an amine.[2]

Q2: What is the primary side reaction when using PFP esters?

The main competing side reaction is hydrolysis, where the PFP ester reacts with water instead of the intended amine.[5][6][7] This reaction converts the active ester into a non-reactive carboxylic acid, reducing the efficiency of the desired conjugation.[1][8] The rate of hydrolysis is significantly influenced by the pH of the reaction buffer.[1][3]

Q3: How do PFP esters compare to NHS esters in terms of stability?

PFP esters are demonstrably more stable and less susceptible to hydrolysis than their NHS counterparts, particularly in aqueous buffers.[2][9][10][11] This enhanced stability can lead to more efficient and reproducible conjugation reactions, as more of the reagent remains active and available to react with the target molecule over the course of the experiment.[2][6]

Q4: What is the optimal pH for PFP ester conjugation reactions?

The optimal pH range for the reaction of PFP esters with primary amines is typically between 7.2 and 9.0.[5][8][9] Below this range, the amine nucleophile becomes increasingly protonated and less reactive.[6] Above this range, the rate of PFP ester hydrolysis increases significantly, which can lower the overall yield of the desired conjugate.[3][5][6]

Q5: How should PFP ester reagents be stored and handled?

PFP esters are moisture-sensitive.[1][8] For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant.[1][5] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing onto the product.[8][12]

Q6: Can I prepare and store stock solutions of PFP esters?

It is strongly recommended to prepare solutions of PFP esters immediately before use.[1][8] Due to their susceptibility to hydrolysis, even in anhydrous organic solvents if trace amounts of water are present, preparing stock solutions for storage is not advised. The ester will degrade over time, leading to reduced activity in subsequent experiments.[1][8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with PFP esters.

Issue 1: Low or No Conjugation Efficiency

  • Possible Cause 1: Degraded PFP Ester Reagent.

    • Solution: The reagent may have degraded due to improper storage or handling, leading to exposure to moisture. Ensure the PFP ester is stored at -20°C with a desiccant and warmed to room temperature before opening.[1][5] It is best practice to use a fresh vial of the reagent or qualify a new batch with a small-scale control reaction.[1]

  • Possible Cause 2: Hydrolysis of the PFP Ester.

    • Solution: The reaction pH may be too high, or the reaction time may be excessively long, favoring hydrolysis.[6] Optimize the pH to be within the 7.2-8.5 range.[3][6] Monitor the reaction progress to avoid unnecessarily long incubation times.

  • Possible Cause 3: Competing Nucleophiles in the Buffer.

    • Solution: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the PFP ester.[5][8] Perform a buffer exchange using dialysis or a desalting column to move your sample into an amine-free buffer like phosphate-buffered saline (PBS).[8][12]

  • Possible Cause 4: Low Concentration of Reactants.

    • Solution: Dilute protein or biomolecule solutions can lead to slow reaction kinetics, allowing hydrolysis to become a more dominant competing reaction.[6] If possible, increase the concentration of your target molecule (e.g., > 2 mg/mL).[6]

Issue 2: Protein Aggregation During Conjugation

  • Possible Cause 1: High Molar Ratio of PFP Ester Reagent.

    • Solution: A large excess of the PFP ester reagent can lead to over-modification of the protein surface, which may cause aggregation.[6] Reduce the molar ratio of the PFP ester to the protein by performing a titration experiment to find the optimal ratio.[6]

  • Possible Cause 2: Use of Organic Co-solvent.

    • Solution: While PFP esters need to be dissolved in an organic solvent like DMSO or DMF, high final concentrations of these solvents can destabilize some proteins.[6] Minimize the amount of organic co-solvent used, ensuring the final concentration is ideally below 10%.[5][9] Test the stability of your protein in the presence of the co-solvent beforehand.[6]

Issue 3: Difficulty Purifying the Final Conjugate

  • Possible Cause 1: Large Excess of Unreacted PFP Ester.

    • Solution: Using a high molar excess of the reagent can make purification challenging. Optimize the molar ratio to use the minimum amount of reagent necessary to achieve the desired degree of labeling.[6] Use an appropriate purification method, such as size exclusion chromatography (SEC) or dialysis, to efficiently remove the excess reagent and the pentafluorophenol (B44920) byproduct.[8][9][12]

Quantitative Data

The stability of active esters against hydrolysis is a critical factor for successful conjugation in aqueous media.

Table 1: Comparative Hydrolytic Stability of Active Esters

Active Ester TypeRelative Stability to HydrolysisKey Characteristics
Pentafluorophenyl (PFP) Ester HighMore stable than NHS esters, leading to potentially more efficient reactions.[2][4][9][11]
N-Hydroxysuccinimide (NHS) Ester ModerateProne to hydrolysis, especially at higher pH values, which can reduce conjugation efficiency.[9][10]
Tetrafluorophenyl (TFP) Ester HighStability is comparable to or greater than NHS esters.[7]

Note: Direct quantitative comparisons of half-lives can vary significantly based on specific buffer conditions, pH, and temperature. However, the general trend of PFP esters being more stable than NHS esters is well-documented.[1][2][9]

Diagrams

Reaction_Pathway cluster_main Desired Reaction: Aminolysis cluster_side Side Reaction: Hydrolysis PFP_Ester PFP Ester (R-CO-OPFP) Amide_Bond Stable Amide Bond (R-CO-NH-R') PFP_Ester->Amide_Bond Nucleophilic Attack Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Amide_Bond PFP_Ester_H2O PFP Ester (R-CO-OPFP) Carboxylic_Acid Inactive Carboxylic Acid (R-COOH) PFP_Ester_H2O->Carboxylic_Acid Nucleophilic Attack Water Water (H2O) (especially at high pH) Water->Carboxylic_Acid Troubleshooting_Workflow Start Low Conjugation Efficiency? Check_Reagent Is PFP ester reagent fresh? Stored properly at -20°C with desiccant? Start->Check_Reagent Check_Buffer Is buffer amine-free? (e.g., PBS) Check_Reagent->Check_Buffer Yes Fail_Reagent Use fresh reagent. Warm to RT before opening. Check_Reagent->Fail_Reagent No Check_pH Is pH in optimal range (7.2-8.5)? Check_Buffer->Check_pH Yes Fail_Buffer Buffer exchange to an amine-free buffer. Check_Buffer->Fail_Buffer No Check_Concentration Are reactant concentrations adequate? Check_pH->Check_Concentration Yes Fail_pH Adjust pH. Higher pH increases hydrolysis. Check_pH->Fail_pH No Success Problem Solved Check_Concentration->Success Yes Fail_Concentration Increase protein/ biomolecule concentration. Check_Concentration->Fail_Concentration No Fail_Reagent->Success Fail_Buffer->Success Fail_pH->Success Fail_Concentration->Success Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-7.5) C Add PFP Ester Solution to Protein Solution (5-15x molar excess) A->C B Prepare Fresh PFP Ester Solution in Anhydrous DMSO or DMF B->C D Incubate (1-4h at RT or overnight at 4°C) C->D E Quench Reaction (Optional) with Tris Buffer D->E F Purify Conjugate (Dialysis or SEC) E->F G Analyze and Store Conjugate F->G

References

Storage and handling best practices to maintain reagent activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals maintain the activity and integrity of their laboratory reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for maintaining reagent activity?

The most critical factors for maintaining reagent activity are proper storage temperature, protection from light, and ensuring the integrity of the container.[1][2][3][4] Adhering to the manufacturer's specific instructions for each reagent is paramount.[1][3]

Q2: How should I store different types of reagents?

Reagents should be stored based on their chemical and physical properties.[3] Incompatible chemicals, such as acids and bases or flammable liquids and oxidizers, should never be stored together to prevent hazardous reactions.[3][5] It is recommended to use designated and properly ventilated cabinets for different chemical classes, such as separate cabinets for acids, bases, and flammable materials.[3][5]

Q3: What is the importance of proper labeling?

Clear and accurate labeling is crucial for preventing mistakes, ensuring user safety, and maintaining the quality of experiments.[3][4][6] Labels should include the reagent name, concentration, preparation and expiration dates, and any relevant hazard symbols.[3][7]

Q4: Can I use a reagent after its expiration date?

It is strongly advised not to use expired reagents.[1] Even if a reagent appears visually unchanged, its chemical properties may have degraded, leading to inaccurate and unreliable experimental results.[1][8] Using expired reagents can also pose safety risks as degradation may produce hazardous byproducts.[8]

Q5: How can I minimize the risk of contamination?

To minimize contamination, always use clean labware, wear appropriate personal protective equipment (PPE) such as gloves and lab coats, and never return unused reagents to the original container.[4][8] It is also important to avoid leaving reagent containers open to the air for extended periods.[3][8] When dispensing a reagent, a small amount should be poured into a separate container, such as a beaker, to prevent contamination of the stock solution.[8]

Reagent Storage Conditions

Proper storage is essential for preserving reagent activity. The following table summarizes recommended storage conditions for various common reagent types.

Reagent TypeStorage TemperatureAdditional Storage Considerations
General Chemicals (thermally stable)Room TemperatureStore on shelves in a clean, dry, and organized area.[3][9]
Volatile or Heat-Sensitive Reagents2°C to 8°C (Refrigerate)Store in a designated refrigerator; do not store flammable liquids in a standard refrigerator.[5][9]
Unconjugated Antibodies & some Proteins-20°C or -80°C (Freeze)Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[10]
Conjugated Antibodies (e.g., fluorescent)2°C to 8°C (Refrigerate)Protect from light.[10]
Light-Sensitive ReagentsVaries (check datasheet)Store in amber-colored or opaque containers, or in dark cabinets.[1][3][9]
Hygroscopic & Air-Sensitive ReagentsVaries (check datasheet)Store in a desiccator or under an inert atmosphere (e.g., nitrogen).[8][9]
Biological Samples (long-term)≤ -150°C (Cryogenic Storage)Use cryoprotectants like glycerol (B35011) or DMSO when applicable.[10]

Troubleshooting Guide for Reagent Inactivity

If you suspect a reagent has lost its activity, follow this troubleshooting workflow to diagnose the issue.

Reagent_Troubleshooting start Experiment Yields Unexpected Results (e.g., no signal, weak signal) check_protocol Step 1: Verify Experimental Protocol - Were all steps followed correctly? - Were correct volumes and concentrations used? start->check_protocol check_reagents Step 2: Inspect Reagents - Check expiration dates. - Visually inspect for precipitation/discoloration. check_protocol->check_reagents Protocol is correct protocol_issue Conclusion: Issue is Likely in the Protocol or Execution check_protocol->protocol_issue Error found check_storage Step 3: Review Storage & Handling - Was the reagent stored at the correct temperature? - Was it protected from light? - Were there freeze-thaw cycles? check_reagents->check_storage Reagents appear fine reagent_issue Conclusion: Reagent Activity is Compromised check_reagents->reagent_issue Expired or visibly degraded positive_control Step 4: Run a Positive Control - Use a new lot of the reagent if available. - Test with a sample known to work. check_storage->positive_control Stored correctly check_storage->reagent_issue Improper storage positive_control->reagent_issue Control fails positive_control->protocol_issue Control works order_new Action: Discard old reagent and order a new lot. reagent_issue->order_new review_protocol Action: Revise protocol and re-train on procedures. protocol_issue->review_protocol

Caption: Troubleshooting workflow for diagnosing reagent inactivity.

Experimental Protocol: Validating Reagent Activity Using a Positive Control

This protocol outlines a general procedure for testing the activity of a questionable reagent against a positive control. This example is for an antibody in a Western Blot application, but the principles can be adapted for other reagent types and assays.

Objective: To determine if a primary antibody has retained its antigen-binding activity.

Materials:

  • Questionable primary antibody

  • A new lot or a previously validated lot of the same primary antibody (if available)

  • Positive control lysate or protein sample known to express the target antigen

  • All other necessary reagents and equipment for a standard Western Blot (e.g., secondary antibody, substrate, membranes, buffers)

Methodology:

  • Sample Preparation: Prepare at least two identical lanes of the positive control lysate for SDS-PAGE.

  • Electrophoresis and Transfer:

    • Load the positive control samples onto a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Cut the membrane to separate the lanes that will be incubated with the different antibodies.

    • Lane 1 (Test): Incubate with the questionable primary antibody at its recommended dilution.

    • Lane 2 (Control): Incubate with the new/validated primary antibody at its recommended dilution.

    • Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membranes three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate both membranes with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 5).

  • Detection: Add the chemiluminescent substrate and image the blot using a suitable imager.

Interpreting the Results:

  • Successful Validation: If the questionable antibody (Lane 1) produces a band of similar intensity and at the correct molecular weight as the control antibody (Lane 2), it is likely still active.

  • Failed Validation: If the questionable antibody produces no band or a significantly weaker band compared to the control, its activity is likely compromised.[11]

Best Practices for Reagent Handling Workflow

Following a consistent workflow for handling reagents from receipt to disposal is critical for ensuring experimental success and laboratory safety.

Reagent_Handling_Workflow receive Receive New Reagent inspect Inspect - Check for damage - Verify correct item receive->inspect label_log Log & Label - Record lot #, date - Add user initials inspect->label_log store Store Immediately - Follow datasheet for temp/light conditions label_log->store use In Use - Wear PPE - Aliquot if needed - Avoid contamination store->use use->store Return to storage dispose Dispose Properly - Follow safety guidelines use->dispose Empty or expired

Caption: Workflow for proper reagent handling from receipt to disposal.

References

Technical Support Center: Methyltetrazine-PEG8-PFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of temperature on Methyltetrazine-PEG8-PFP ester conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general role of temperature in the conjugation of this compound to an amine-containing molecule?

Temperature is a critical parameter that influences both the rate of the desired conjugation reaction and the rate of competing side reactions, such as hydrolysis of the PFP ester. Generally, increasing the temperature will increase the rate of the aminolysis (the desired reaction with the amine), but it will also accelerate the rate of hydrolysis, which deactivates the reagent. Therefore, an optimal temperature must be chosen to maximize conjugation efficiency.

Q2: What are the recommended incubation temperatures for this conjugation?

Typical incubation temperatures for PFP ester conjugations range from 4°C to 37°C.[1] The most common conditions are room temperature (20-25°C) for 1-4 hours or 4°C overnight, especially for sensitive biomolecules.[2][3] Shorter incubations of around 30 minutes can be performed at 37°C.[1]

Q3: How does temperature affect the stability of the this compound?

The this compound is sensitive to moisture, and the PFP ester moiety can hydrolyze.[1] The rate of this hydrolysis is temperature-dependent, increasing at higher temperatures.[4][5] The methyltetrazine group itself is relatively stable under physiological conditions.[6] For optimal stability, the reagent should be stored at -20°C with a desiccant and solutions should be prepared immediately before use.[7]

Q4: Can temperature influence the selectivity of the conjugation reaction?

Yes, in some cases, lower temperatures can enhance the selectivity of PFP ester conjugations. For certain proteins, performing the reaction at 4°C has been shown to increase the site-selectivity of the labeling.[8]

Data Summary

TemperatureReaction RatePFP Ester HydrolysisRecommended Incubation TimeConsiderations
4°C SlowerMinimalOvernight (12-24 hours)[2]Ideal for sensitive biomolecules; may improve site-selectivity.[8]
Room Temperature (20-25°C) ModerateModerate1-4 hours[2][9]A good starting point for most applications, balancing reaction speed and reagent stability.
37°C FasterIncreased30-60 minutes[1]Useful for rapid conjugations, but the risk of PFP ester hydrolysis and potential impact on biomolecule stability is higher.

Experimental Protocols

Standard Protocol for Conjugation of this compound to a Protein

This protocol provides a general procedure. Optimal conditions may vary depending on the specific biomolecule.

Materials:

  • This compound

  • Protein with primary amine groups (e.g., lysine (B10760008) residues)

  • Amine-free reaction buffer (e.g., PBS, pH 7.2-8.5)[7]

  • Anhydrous DMSO or DMF[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[2]

  • Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution.[7] The final concentration of the organic solvent should ideally be less than 10%.

  • Incubation: Incubate the reaction mixture at the desired temperature for the appropriate time (see Data Summary table).

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[2]

  • Purification: Remove the excess, unreacted PFP ester and byproducts by gel filtration using a desalting column or by dialysis.

Troubleshooting Guide

Issue Possible Cause Related to Temperature Recommended Solution
Low Conjugation Yield Reaction temperature is too low: The reaction rate is too slow for the given incubation time.Increase the incubation time or consider increasing the temperature to room temperature.
Reaction temperature is too high: The PFP ester is hydrolyzing faster than it is reacting with the amine.Decrease the reaction temperature. Perform the conjugation at room temperature or 4°C.
Degradation of temperature-sensitive biomolecule: High reaction temperatures may be denaturing the protein or other biomolecule.Perform the reaction at a lower temperature (4°C) for a longer duration.
Protein Aggregation High reaction temperature: Elevated temperatures can sometimes induce aggregation of proteins, especially at high concentrations.Perform the conjugation at a lower temperature (4°C). You may also need to optimize the protein concentration.
Inconsistent Results Fluctuations in ambient temperature: If performing the reaction at "room temperature," variations in the lab environment can lead to inconsistent reaction rates.Use a temperature-controlled incubator or water bath to ensure a consistent reaction temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) conjugation Conjugation Reaction (Add PFP ester to protein) prep_protein->conjugation prep_pfp Prepare this compound (Anhydrous DMSO/DMF) prep_pfp->conjugation incubation Incubation (4°C, RT, or 37°C) conjugation->incubation quenching Quenching (Optional, e.g., Tris buffer) incubation->quenching purification Purification (e.g., Desalting column) quenching->purification analysis Analysis purification->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_temp Temperature Check cluster_solutions Solutions start Low Conjugation Yield temp_check What was the reaction temperature? start->temp_check temp_low Too Low (e.g., 4°C with short incubation) temp_check->temp_low Low temp_high Too High (e.g., 37°C or higher) temp_check->temp_high High temp_ok Optimal (e.g., RT for 1-4h) temp_check->temp_ok Optimal sol_low Increase incubation time or increase temperature to RT temp_low->sol_low sol_high Decrease reaction temperature to RT or 4°C to minimize PFP ester hydrolysis temp_high->sol_high sol_other Investigate other factors: pH, reagent molar ratio, buffer composition temp_ok->sol_other

References

Removing excess Methyltetrazine-PEG8-PFP ester after reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG8-PFP ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the removal of excess reagent after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It contains two reactive ends:

  • PFP (pentafluorophenyl) ester: This is an amine-reactive group that forms a stable amide bond with primary amines, such as those found on lysine (B10760008) residues of proteins.[2][3] The PFP ester is known for being more stable in aqueous solutions compared to more common NHS esters, which can lead to more efficient and reproducible conjugations.[3][4]

  • Methyltetrazine: This group is used for bioorthogonal "click chemistry." It reacts with high specificity and speed with a trans-cyclooctene (B1233481) (TCO) group.[1][2]

The PEG8 linker is an eight-unit polyethylene (B3416737) glycol spacer that increases the reagent's solubility in aqueous buffers and provides distance between the conjugated molecules.[1][5] This reagent is commonly used to attach a tetrazine moiety to a biomolecule (like an antibody or drug) for subsequent, highly specific labeling or crosslinking reactions.[1][6]

Q2: Why is it critical to remove excess this compound after my reaction?

A2: Removing excess, unreacted this compound is a critical purification step for several reasons:

  • Preventing Side Reactions: The unreacted PFP ester remains active and can conjugate to other amine-containing molecules in subsequent experimental steps, leading to non-specific labeling and unpredictable results.

  • Reducing Interference in Downstream Assays: Excess reagent can interfere with analytical techniques used to characterize the conjugate, such as HPLC, mass spectrometry, or spectrophotometry.

  • Minimizing Background Signal: In application-based assays (e.g., immunoassays, cellular imaging), unbound tetrazine linkers can lead to high background signals, reducing the sensitivity and accuracy of the experiment.

  • Avoiding Potential Cytotoxicity: For applications involving live cells or in vivo models, high concentrations of unreacted crosslinkers can be toxic.

Q3: What are the most common and effective methods for removing the excess reagent?

A3: The most effective methods separate the large, labeled biomolecule from the small, unreacted crosslinker (MW: 778.7 g/mol ) based on size differences.[2] Common techniques include:

  • Size Exclusion Chromatography (SEC) / Desalting: This is a fast and highly effective method. The reaction mixture is passed through a column packed with a porous resin.[7][8][9] The large conjugate molecules are excluded from the pores and elute quickly, while the small excess reagent molecules enter the pores and are retarded, eluting later.[8][10][11]

  • Dialysis / Diafiltration: This technique involves placing the sample in a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[12][13][14] The large conjugate is retained inside the membrane, while the small excess reagent diffuses out into a large volume of buffer, which is changed several times to ensure complete removal.[12][15]

  • Tangential Flow Filtration (TFF): This is a more rapid and scalable version of diafiltration, often used for larger sample volumes in industrial or drug development settings.[16][17]

Q4: How can I confirm that the excess reagent has been successfully removed?

A4: Successful removal can be verified using a few analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Running the purified sample on an analytical SEC column is a direct way to visualize the separation. The chromatogram should show a high molecular weight peak for your conjugate and the absence of a low molecular weight peak corresponding to the free reagent.

  • Mass Spectrometry (LC-MS): This method can confirm the mass of the final conjugate and will show the absence of the 778.7 Da mass of the unreacted reagent.

  • Functional Assay: You can perform a functional check. For example, after purification, you can test the reactivity of the tetrazine-labeled protein with a TCO-containing fluorescent probe and analyze the result by SDS-PAGE. The absence of labeling on a control protein that was not part of the initial reaction confirms the removal of the free linker.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High background signal in downstream applications. Incomplete removal of the excess this compound.• Increase the number of buffer exchanges if using dialysis.[12] • Use a desalting column with a longer bed volume for better separation. • Re-purify the conjugate using a fresh desalting column or repeat the dialysis procedure.
Low recovery of my labeled protein after purification. For SEC/Desalting: • The protein may be interacting non-specifically with the column resin. • The chosen column has an inappropriate pore size for the protein. For Dialysis: • The MWCO of the dialysis membrane is too high, allowing the protein to leak out.For SEC/Desalting: • Ensure the buffer contains a low concentration of salt (e.g., 150 mM NaCl) to minimize ionic interactions.[7] • Select a resin with an exclusion limit well below the molecular weight of your protein.[8] For Dialysis: • Use a dialysis membrane with an MWCO that is at least 2-3 times smaller than the molecular weight of your protein to ensure high recovery.
My protein conjugate precipitates during purification. • The buffer conditions (pH, ionic strength) are not optimal for protein stability. • The conjugation reaction resulted in over-labeling (aggregation), which becomes apparent during the purification process.• Perform all purification steps at 4°C to improve protein stability. • Screen different buffer conditions to find one that maintains protein solubility. • In the reaction step, reduce the molar excess of the tetrazine reagent to avoid over-labeling and aggregation.[3]
HPLC analysis still shows a peak for the free reagent. The purification method was not efficient enough for the amount of excess reagent used.For SEC/Desalting: Do not overload the column; the sample volume should not exceed the manufacturer's recommendation (typically <30% of the column bed volume).[7] • For Dialysis: Ensure the volume of the dialysis buffer (dialysate) is very large compared to the sample volume (200-500 times) and perform at least 3-4 buffer changes over 24 hours.[12]
Comparison of Common Removal Methods
MethodPrincipleTypical ScaleTime RequiredTypical RecoveryProsCons
Size Exclusion Chromatography (Desalting Column) Separation based on molecular size. Large molecules elute first.[7][9]50 µL - 5 mL5 - 15 minutes>90%Fast, high recovery, excellent removal efficiency.[18]Can lead to sample dilution; potential for non-specific binding to resin.
Dialysis / Diafiltration Passive diffusion of small molecules across a semi-permeable membrane.[12][14]100 µL - 1 L+12 - 48 hours>85%Gentle on proteins, handles large volumes well.[13][19]Very slow, requires large volumes of buffer, risk of sample loss due to leaks.[13]
Ultrafiltration (Spin Filters) Centrifugal force is used to pass small molecules through a semi-permeable membrane while retaining large ones.100 µL - 20 mL30 - 60 minutes>90%Fast, concentrates the sample, good for buffer exchange.Risk of membrane fouling or protein aggregation on the membrane surface.

Experimental Protocols

Protocol 1: Removal Using a Desalting Column (Size Exclusion Chromatography)

This protocol is ideal for rapid cleanup of small-volume reactions (e.g., 0.1 to 2.5 mL).

Materials:

  • Pre-packed desalting column (e.g., Zeba™ Spin Desalting Columns, PD-10 Desalting Columns). Choose a column with a Molecular Weight Cut-Off (MWCO) appropriate for your biomolecule (e.g., 7K MWCO for a >20 kDa protein).

  • Equilibration/Elution Buffer: An amine-free buffer suitable for your protein (e.g., PBS, pH 7.4).

  • Collection tubes.

  • Centrifuge (for spin columns) or column stand (for gravity-flow columns).

Methodology (Spin Column Example):

  • Prepare the Column: Remove the column's bottom closure and loosen the cap. Place the column in a collection tube.

  • Equilibrate: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage solution.

  • Wash: Add your chosen equilibration buffer to the top of the resin bed. Centrifuge again for 2 minutes at 1,500 x g. Discard the flow-through. Repeat this wash step 2-3 times.

  • Load Sample: Place the column in a fresh collection tube. Slowly apply your reaction mixture to the center of the resin bed.

  • Elute Conjugate: Centrifuge the column for 2 minutes at 1,500 x g. The flow-through in the collection tube is your purified, desalted conjugate. The excess this compound is retained in the column resin.[10]

  • Assess Recovery: Measure the protein concentration of your purified sample (e.g., using A280 absorbance) to determine recovery.

Protocol 2: Removal Using Dialysis

This protocol is suitable for larger sample volumes or for proteins that are particularly sensitive.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K MWCO for a >30 kDa protein).

  • Dialysis Buffer: A large volume (200-500x the sample volume) of an appropriate amine-free buffer.

  • Large beaker or container.

  • Stir plate and stir bar.

Methodology:

  • Prepare Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This often involves rinsing with water to remove any preservatives.[13]

  • Load Sample: Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace for potential buffer influx. Securely close the ends with clamps.[13]

  • First Dialysis: Immerse the sealed sample in a beaker containing the dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C or room temperature.[13] Dialyze for 2-4 hours.

  • Buffer Exchange: Discard the dialysis buffer and replace it with a fresh, equal volume of buffer.

  • Subsequent Exchanges: Continue dialysis, changing the buffer at least two more times over a period of 24-48 hours. An overnight dialysis step is common.[15]

  • Recover Sample: Carefully remove the tubing or cassette from the buffer. Open it and pipette the purified conjugate into a clean tube.

Visualized Workflows

experimental_workflow cluster_reaction Step 1: Conjugation cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis & Use biomolecule Biomolecule (e.g., Antibody) reaction Reaction (pH 7.2-8.5) biomolecule->reaction reagent Methyltetrazine-PEG8-PFP ester reagent->reaction purify Removal of Excess Reagent (SEC or Dialysis) reaction->purify product Purified Tetrazine-labeled Biomolecule purify->product Desired Product waste Excess Reagent (Removed) purify->waste Waste analysis QC Analysis (HPLC, MS) product->analysis application Downstream Application analysis->application

Caption: General workflow for bioconjugation, purification, and analysis.

troubleshooting_workflow start Problem: Low Protein Recovery After Purification check_method Which purification method was used? start->check_method sec_causes Possible Causes (SEC): 1. Non-specific binding 2. Inappropriate MWCO check_method->sec_causes SEC/ Desalting dialysis_causes Possible Causes (Dialysis): 1. Membrane MWCO too high 2. Sample leak check_method->dialysis_causes Dialysis sec_solution Solution: - Add 150 mM NaCl to buffer - Choose resin with lower  exclusion limit sec_causes->sec_solution dialysis_solution Solution: - Use membrane with lower MWCO - Check clamps/seals for leaks dialysis_causes->dialysis_solution

References

Technical Support Center: Strategies to Reduce Steric Hindrance in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges posed by steric hindrance during bioconjugation experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during bioconjugation that may be attributed to steric hindrance.

Issue 1: Low or No Conjugation Yield

Question: I am observing a very low yield or complete failure of my bioconjugation reaction. Could steric hindrance be the cause, and how can I address it?

Answer:

Low conjugation yield is a frequent issue where steric hindrance can be a primary contributor. Steric hindrance occurs when the three-dimensional structure of the biomolecule or the conjugating partner physically obstructs the reactive groups, preventing them from coming into close enough proximity to react.[1]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inaccessible Reactive Sites: The target functional groups (e.g., lysines, cysteines) on the biomolecule are buried within the protein's structure.1. Optimize Reaction Conditions: Adjusting pH or temperature can induce conformational changes in the protein, potentially exposing the reactive sites.[2] 2. Use a Linker with a Spacer Arm: Introduce a linker with a flexible spacer (e.g., PEG) to increase the distance between the biomolecule and the label, overcoming the physical barrier.[3][4] 3. Site-Specific Mutagenesis: If the target site is known, consider engineering the protein to introduce a reactive handle (e.g., a cysteine residue) in a more accessible location.[5]
Bulky Conjugation Reagents: The label or drug molecule is large and sterically demanding, preventing its approach to the reactive site on the biomolecule.1. Select a Linker with Optimal Length: A longer, more flexible linker can provide the necessary reach for the bulky molecule to access the conjugation site.[6] However, excessively long linkers can sometimes decrease binding affinity.[3] 2. Choose a Different Conjugation Chemistry: Some chemistries are less susceptible to steric hindrance. For example, "click chemistry" reactions are often very efficient and can proceed even in sterically crowded environments.
High Degree of Labeling (DOL): As more molecules are conjugated to the biomolecule, the increasing crowding on the surface can hinder further reactions.1. Optimize Molar Ratios: Reduce the molar excess of the labeling reagent to target a lower, more achievable DOL.[7] 2. Purify Intermediates: If performing a multi-step conjugation, purify the singly or doubly labeled species before proceeding to the next step to reduce the complexity of the reaction mixture.
Antibody Aggregation: High concentrations of proteins or a high degree of conjugation with hydrophobic molecules can lead to aggregation, which can mask reactive sites.1. Optimize Protein Concentration: Avoid excessively high protein concentrations during the reaction.[8] 2. Use Hydrophilic Linkers: Employ linkers containing hydrophilic moieties like PEG to improve the solubility of the conjugate and reduce aggregation.[9]
Issue 2: Non-Specific Binding or Altered Biological Activity of the Conjugate

Question: My bioconjugate shows high non-specific binding or has reduced biological activity (e.g., decreased antigen binding for an antibody). How can I mitigate this?

Answer:

Steric hindrance can not only affect the conjugation reaction itself but also the functional properties of the final conjugate. The attached molecule can physically block active sites or binding interfaces.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Conjugation at or near the Active Site: The label has been attached to an amino acid that is critical for the biomolecule's function (e.g., in the antigen-binding site of an antibody).1. Site-Specific Conjugation: This is the most effective strategy. By engineering a specific conjugation site away from the active region, you can ensure that the functionality of the biomolecule is preserved.[5][10] 2. Use a Linker to Distance the Label: A longer linker can move the bulky label away from the functional domain, reducing its interfering effect.
Conformational Changes Induced by the Conjugate: The attached molecule may cause a change in the overall shape of the biomolecule, thereby affecting its activity.1. Vary the Conjugation Site: Test different conjugation sites to find one that does not induce detrimental conformational changes.[10] 2. Modify the Linker: The composition and flexibility of the linker can influence how the attached molecule is presented and can be optimized to minimize structural perturbations.
Steric Hindrance Between Labeled Antibodies in an Assay: In applications like flow cytometry, if multiple labeled antibodies target epitopes in close proximity, one can sterically hinder the binding of another.[11]1. Sequential Incubation: Incubate the sample with the different antibodies sequentially rather than simultaneously.[11] 2. Choose Antibodies Targeting Distant Epitopes: If possible, select antibodies that bind to well-separated regions of the target protein.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: In bioconjugation, steric hindrance refers to the spatial arrangement of atoms within molecules that prevents a chemical reaction from occurring. This is due to the physical bulk of the molecules or parts of the molecules, which blocks the reactive sites from interacting.[1]

Q2: How does the length of a linker affect steric hindrance?

A2: The length of a linker plays a crucial role in overcoming steric hindrance. A longer, flexible linker can act as a spacer arm, increasing the distance between the biomolecule and the molecule to be conjugated. This allows the reactive groups to bypass the steric shields of the parent molecules and interact more freely.[4][6] However, an excessively long linker might have negative effects on the conjugate's properties, so the optimal length often needs to be determined experimentally.[3]

Q3: What are the advantages of site-specific conjugation for reducing steric hindrance?

A3: Site-specific conjugation allows for the precise placement of a label or drug at a predetermined location on the biomolecule. This offers several advantages in mitigating steric hindrance:

  • Preservation of Function: By choosing a conjugation site distant from the active or binding sites, the biological activity of the biomolecule can be preserved.[5][10]

  • Homogeneous Products: It produces a uniform population of conjugates with a defined drug-to-antibody ratio (DAR), leading to more consistent and predictable pharmacological properties.[5]

  • Improved Pharmacokinetics: The specific location of the conjugate can significantly impact its stability and clearance in vivo.[10]

Q4: Can the choice of conjugation chemistry influence the impact of steric hindrance?

A4: Yes, the choice of conjugation chemistry is important. Some reactions are more robust and less susceptible to steric hindrance than others. For example, bioorthogonal "click chemistry" reactions, such as copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), are known for their high efficiency and specificity, even in complex biological environments where steric crowding is a concern.

Q5: How does PEGylation help in reducing steric hindrance?

A5: Polyethylene glycol (PEG) linkers are commonly used in bioconjugation. Their flexible and hydrophilic nature provides several benefits related to steric hindrance:

  • Spacer Effect: The PEG chain acts as a flexible spacer, increasing the distance between the conjugated molecules and allowing them to overcome steric clashes.[4]

  • Improved Solubility: PEGylation can enhance the solubility of the conjugate, which can help prevent aggregation that might otherwise mask reactive sites or functional domains.[9]

  • Shielding Effect: While beneficial for increasing in vivo half-life, the "shielding" effect of PEG can also introduce its own form of steric hindrance if the PEG chain is too long or dense, potentially masking the activity of the conjugated molecule. Therefore, the length of the PEG linker needs to be carefully optimized.[12]

Data Presentation

Table 1: Impact of PEG Linker Length on Bioconjugate Properties

This table summarizes the effects of different PEG linker lengths on the properties of an affibody-based drug conjugate targeting the HER2 receptor.

ConjugatePEG Linker MW (kDa)In Vitro Cytotoxicity Reduction (fold change vs. no PEG)In Vivo Half-Life Extension (fold change vs. no PEG)
ZHER2-SMCC-MMAE (HM)011
ZHER2-PEG4K-MMAE (HP4KM)44.52.5
ZHER2-PEG10K-MMAE (HP10KM)102211.2

Data adapted from a study on affibody-drug conjugates, illustrating the trade-off between cytotoxicity and half-life with increasing PEG linker length.[12]

Table 2: Pharmacokinetic Parameters of Site-Specific Antibody-Drug Conjugates (ADCs)

This table compares the pharmacokinetic (PK) parameters of ADCs with different conjugation sites, highlighting how the location of the drug can influence clearance.

Antibody-Drug ConjugateConjugation SiteAverage DARClearance Rate in Rats (% loss at 24h)
Traditional anti-Muc1 ADCLysine (non-specific)~3High
THIOMAB anti-Muc1 ADCEngineered Cysteine2Low
C16-LCC-terminus of Light Chain2Low
C16-HCC-terminus of Heavy Chain283%
anti-Her2-IgG-nAFUnnatural Amino Acid2Indistinguishable from naked antibody

DAR: Drug-to-Antibody Ratio. Data compiled from studies on site-specific ADCs, demonstrating the significant impact of conjugation site on in vivo clearance.[10]

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol outlines the steps for conjugating a maleimide-activated molecule to a protein containing free thiol groups.

Materials:

  • Protein with free sulfhydryl groups (or protein with disulfides to be reduced)

  • Maleimide-activated reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: Free cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL.[13]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[14]

  • Maleimide (B117702) Reagent Preparation:

    • Dissolve the maleimide-activated reagent in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[15]

    • Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[14][15]

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., free cysteine) in excess to react with any unreacted maleimide groups.

  • Purification:

    • Purify the conjugate from unreacted reagents and byproducts using size-exclusion chromatography or dialysis.

Protocol 2: Enzymatic Conjugation using Transglutaminase

This protocol describes a site-specific conjugation method using microbial transglutaminase (MTGase), which catalyzes the formation of an isopeptide bond between a glutamine-containing tag and a primary amine.[16]

Materials:

  • Antibody engineered with a glutamine-containing tag (e.g., LLQG)

  • Amine-containing payload or linker

  • Microbial Transglutaminase (MTGase)

  • Reaction Buffer: Tris buffer, pH 7.5-8.5

  • Purification column

Procedure:

  • Reactant Preparation:

    • Prepare the tagged antibody in the reaction buffer.

    • Dissolve the amine-containing payload/linker in the reaction buffer.

  • Enzymatic Reaction:

    • Combine the tagged antibody and the amine-containing payload in a reaction vessel.

    • Add MTGase to the mixture to initiate the conjugation reaction. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction at a controlled temperature (e.g., 25-37°C) for a specified time (e.g., 1-4 hours).

  • Reaction Termination:

    • The reaction can be stopped by adding a specific inhibitor of MTGase or by proceeding directly to purification.

  • Purification:

    • Purify the resulting antibody-drug conjugate using an appropriate chromatography method, such as protein A affinity chromatography followed by size-exclusion chromatography, to remove the enzyme and unreacted components.

Visualizations

Logical Relationship of Strategies to Overcome Steric Hindrance

Steric_Hindrance_Strategies Start Steric Hindrance Problem Strategy1 Optimize Linker Start->Strategy1 Strategy2 Modify Conjugation Site Start->Strategy2 Strategy3 Change Conjugation Chemistry Start->Strategy3 SubStrategy1a Adjust Linker Length Strategy1->SubStrategy1a SubStrategy1b Incorporate Flexible/Hydrophilic Spacers (e.g., PEG) Strategy1->SubStrategy1b SubStrategy2a Site-Specific Mutagenesis Strategy2->SubStrategy2a SubStrategy2b Enzymatic Conjugation Strategy2->SubStrategy2b SubStrategy3a Use Bioorthogonal Reactions (Click Chemistry) Strategy3->SubStrategy3a Outcome Reduced Steric Hindrance & Improved Conjugation SubStrategy1a->Outcome SubStrategy1b->Outcome SubStrategy2a->Outcome SubStrategy2b->Outcome SubStrategy3a->Outcome

Caption: Strategies to mitigate steric hindrance in bioconjugation.

Experimental Workflow for Site-Specific ADC Production via Engineered Cysteine

Site_Specific_ADC_Workflow Start 1. Antibody Engineering (Introduce Cysteine Mutation) Step2 2. Antibody Expression & Purification Start->Step2 Step3 3. Reduction of Interchain & Engineered Disulfides Step2->Step3 Step4 4. Partial Re-oxidation of Native Disulfides Step3->Step4 Step5 5. Conjugation with Maleimide-Drug Linker Step4->Step5 End 6. Purification of Homogeneous ADC Step5->End

Caption: Workflow for THIOMAB (engineered cysteine) ADC production.

References

Technical Support Center: Optimizing Molar Ratios for Best Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the molar ratio of reactants in their experiments.

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. Could the molar ratio of reactants be the issue?

A1: Yes, an incorrect molar ratio is a common cause of low reaction yields. One reactant may be acting as a limiting reagent, meaning it is completely consumed before the other reactants, thus stopping the reaction prematurely.[1][2][3]

Troubleshooting Steps:

  • Verify Stoichiometry: Double-check the balanced chemical equation to ensure the stoichiometric ratios are correct.[4][5]

  • Calculate Molar Amounts: Accurately calculate the molar amounts of each reactant used in your experiment.

  • Identify the Limiting Reactant: Determine if one reactant is being used up first. The reactant that produces the least amount of product based on stoichiometry is the limiting reactant.[1][3]

  • Systematic Variation: Empirically optimize the molar ratio by systematically varying the amount of one reactant while keeping others constant and observing the effect on the yield. The "One-Factor-at-a-Time" (OFAT) method is a straightforward approach for this.[4][5][6]

Q2: I am observing the formation of significant side products. How can adjusting the molar ratio help?

A2: The molar ratio of reactants can influence the reaction pathway. An excess of one reactant might favor an alternative reaction pathway, leading to the formation of undesired side products.[7][8]

Troubleshooting Steps:

  • Literature Review: Check for published studies on your reaction or similar reactions to see if the formation of side products at certain molar ratios has been reported.

  • Molar Ratio Screening: Perform a series of small-scale experiments with varying molar ratios of your reactants. Analyze the product mixture of each reaction (e.g., using HPLC, GC-MS, or NMR) to identify the ratio that maximizes the formation of the desired product while minimizing side products.

  • Consider a Design of Experiments (DoE) Approach: For complex reactions with multiple reactants, a DoE approach can be more efficient than OFAT in identifying the optimal molar ratios and any interactions between reactants that might lead to side product formation.[9][10][11]

Q3: My results for molar ratio optimization are not reproducible. What could be the cause?

A3: Lack of reproducibility in optimization experiments can stem from several factors beyond just the molar ratio.

Troubleshooting Steps:

  • Purity of Reactants: Impurities in your starting materials can interfere with the reaction, leading to inconsistent results.[7][8] Ensure you are using reactants of the same purity across all experiments.

  • Reaction Conditions: Inconsistent reaction conditions such as temperature, pressure, and stirring rate can significantly impact the outcome.[7][8] Ensure these parameters are tightly controlled in all experiments.

  • Accurate Measurements: Inaccurate measurement of reactants will lead to unintended variations in the molar ratio. Calibrate your balances and ensure accurate volume dispensing.

  • Environmental Factors: Some reactions are sensitive to environmental factors like moisture or air.[7][8] Ensure a consistent and controlled reaction environment.

Frequently Asked Questions (FAQs)

Q1: What is the difference between stoichiometric ratio and optimal molar ratio?

A1: The stoichiometric ratio is the exact ratio of reactants required for all of them to be completely consumed in a chemical reaction, as determined by the balanced chemical equation. The optimal molar ratio is the ratio of reactants that provides the best experimental outcome, which could be the highest yield, highest purity, or fewest side products. In practice, the optimal molar ratio may differ from the stoichiometric ratio, often requiring one reactant to be in excess.[9]

Q2: When should I use a reactant in excess?

A2: Using one reactant in excess is a common strategy to:

  • Ensure that a more expensive or precious reactant is completely consumed.

  • Shift the equilibrium of a reversible reaction towards the product side.

  • Increase the reaction rate. The decision to use an excess of a particular reactant depends on the specific reaction kinetics, equilibrium, and the relative cost of the reactants.

Q3: How is molar ratio optimization relevant in drug development?

A3: Molar ratio optimization is critical throughout the drug development process:

  • API Synthesis: Optimizing the molar ratios of reactants is crucial for maximizing the yield and purity of the Active Pharmaceutical Ingredient (API), which directly impacts the cost-effectiveness of the manufacturing process.[12][13]

  • Formulation Development: The molar ratio of the API to excipients (inactive ingredients) can significantly affect the drug's stability, solubility, and bioavailability.[14][15][16] For example, in co-crystal formation, the drug-to-coformer ratio is a key parameter for enhancing solubility.[17]

  • Preclinical Assays: In biochemical and cell-based assays, the molar ratios of enzymes, substrates, and other reagents must be optimized to ensure a robust and reproducible assay for screening potential drug candidates.[18][19]

Data on Molar Ratio Optimization

Below are examples of how varying the molar ratio of reactants can impact experimental outcomes.

Table 1: Effect of Reactant Molar Ratio on Nanoparticle Synthesis

This table illustrates the impact of the molar ratio of a reducing agent (Sodium Citrate) to a metal salt (Silver Nitrate) on the resulting size of silver nanoparticles.

TrialMolar Ratio (Citrate:AgNO₃)Average Particle Size (nm)
11:245
21:130
32:122
43:118

Data is illustrative and based on trends reported in nanoparticle synthesis literature.

Table 2: Influence of Drug-Coformer Molar Ratio on Solubility

This table shows how the molar ratio of a drug to a coformer in a cocrystal formulation can affect the aqueous solubility of the drug.

FormulationDrug:Coformer Molar RatioAqueous Solubility (µg/mL)
Pure Drug-15.2
Cocrystal A1:145.8
Cocrystal B1:298.5
Cocrystal C1:372.1

Data is illustrative and based on trends reported in pharmaceutical cocrystal research.[17]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) for Molar Ratio Optimization

Objective: To empirically determine the optimal molar ratio of two reactants (A and B) by systematically varying the concentration of one while keeping the other constant.

Methodology:

  • Establish Baseline: Conduct the reaction using the stoichiometric ratio of reactants A and B as a starting point.

  • Vary Reactant A: Set up a series of experiments where the molar equivalents of reactant A are varied (e.g., 0.5, 0.8, 1.0, 1.2, 1.5, 2.0 equivalents) while keeping the amount of reactant B constant.

  • Maintain Constant Conditions: Ensure that all other reaction parameters (temperature, reaction time, solvent volume, stirring speed) are kept identical for all experiments.

  • Analyze Results: Analyze the yield and purity of the product for each experiment.

  • Identify Optimum for A: Determine the molar equivalent of A that gives the best result.

  • Vary Reactant B: Using the optimal amount of reactant A found in the previous step, set up a new series of experiments where the molar equivalents of reactant B are varied.

  • Analyze and Conclude: Analyze the results to find the optimal amount of reactant B. The combination of the optimal amounts of A and B is the determined optimum molar ratio from the OFAT method.[4][5][6]

Protocol 2: Design of Experiments (DoE) for Molar Ratio Optimization

Objective: To efficiently screen and model the effects of multiple reactant molar ratios and their interactions on the reaction outcome.

Methodology:

  • Define Factors and Levels: Identify the reactants whose molar ratios you want to optimize (the "factors"). For each factor, define a range of values ("levels") to be tested (e.g., low, medium, high concentration).

  • Select a Design: Choose a suitable experimental design, such as a factorial or response surface design. Software packages (e.g., JMP, Minitab) are often used for this.

  • Run Experiments: Perform the series of experiments as prescribed by the DoE software. The combinations of reactant ratios will be varied simultaneously in a structured manner.

  • Analyze Data: Input the experimental results (e.g., yield, purity) into the DoE software. The software will perform a statistical analysis (e.g., ANOVA) to determine the significance of each factor and any interactions between them.

  • Model and Predict: The software will generate a mathematical model that describes the relationship between the reactant molar ratios and the outcome. This model can be used to predict the optimal molar ratios for the desired outcome.[9][10][11][20]

Visualizations

Molar_Ratio_Optimization_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Refinement start Define Reaction and Desired Outcome (e.g., Max Yield, Min Impurity) define_params Identify Reactants and Other Key Parameters (Temp, Time, etc.) start->define_params choose_method Choose Optimization Method define_params->choose_method ofat OFAT choose_method->ofat doe DoE choose_method->doe run_ofat Perform OFAT Experiments (Vary one reactant at a time) ofat->run_ofat run_doe Perform DoE Experiments (Simultaneous variation) doe->run_doe analyze_results Analyze Experimental Results (Yield, Purity, etc.) run_ofat->analyze_results model_data Statistical Modeling (for DoE) run_doe->model_data optimum Identify Optimal Molar Ratio analyze_results->optimum model_data->analyze_results

Caption: Workflow for optimizing reactant molar ratios.

Nanoparticle_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_optimization Molar Ratio Optimization cluster_synthesis Synthesis cluster_characterization Characterization precursor Metal Precursor Solution (e.g., AgNO₃) molar_ratio Vary Molar Ratio [Reducing Agent] / [Metal Precursor] precursor->molar_ratio reducing_agent Reducing Agent Solution (e.g., Sodium Citrate) reducing_agent->molar_ratio reaction Controlled Reaction (Temperature, Stirring) molar_ratio->reaction analysis Analyze Nanoparticle Properties (Size, Shape, Stability) reaction->analysis analysis->molar_ratio Feedback Loop for Further Optimization outcome Optimized Nanoparticles analysis->outcome

Caption: Molar ratio optimization in nanoparticle synthesis.

Drug_Development_Logic cluster_synthesis API Synthesis cluster_formulation Formulation Development cluster_assay Bioassay Development api_opt Optimize Reactant Molar Ratios api_yield Maximize API Yield & Purity api_opt->api_yield form_opt Optimize API:Excipient Molar Ratio api_yield->form_opt form_props Improve Solubility & Stability form_opt->form_props assay_opt Optimize Reagent Molar Ratios (Enzyme:Substrate) form_props->assay_opt assay_robust Ensure Assay Robustness assay_opt->assay_robust final_product Effective & Stable Drug Product assay_robust->final_product

Caption: Role of molar ratio in drug development stages.

References

Validation & Comparative

A Head-to-Head Comparison: Methyltetrazine-PEG8-PFP Ester vs. NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reactive chemistry is paramount to the success of their experiments. The covalent attachment of functional moieties, such as methyltetrazine for bioorthogonal click chemistry, to proteins is a critical step in the development of antibody-drug conjugates (ADCs), imaging agents, and other protein-based tools. This guide provides an in-depth, objective comparison of two popular amine-reactive reagents: Methyltetrazine-PEG8-Pentafluorophenyl (PFP) ester and Methyltetrazine-PEG8-N-hydroxysuccinimidyl (NHS) ester. This comparison is supported by experimental data to facilitate an informed decision for your specific application.

Executive Summary

Both Methyltetrazine-PEG8-PFP ester and its NHS ester counterpart are designed to react with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus) on proteins, forming a stable amide bond. The key distinction between these two reagents lies in the reactivity and hydrolytic stability of the active ester group. PFP esters are significantly more resistant to hydrolysis in aqueous buffers compared to NHS esters.[1][2] This enhanced stability of the PFP ester can translate into higher labeling efficiency and greater reproducibility, particularly in reactions conducted at physiological or slightly basic pH, or with dilute protein solutions.[2][3] While NHS esters have a long history of use and are well-characterized, their susceptibility to rapid hydrolysis necessitates careful control of reaction conditions and can lead to lower yields.[4]

Comparative Performance Data

The selection of an appropriate amine-reactive linker is often a balance between reactivity and stability. The following tables summarize the key performance characteristics of PFP and NHS esters based on available experimental data.

FeatureThis compoundMethyltetrazine-PEG8-NHS EsterReference
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimidyl Ester
Target Primary amines (e.g., Lysine, N-terminus)Primary amines (e.g., Lysine, N-terminus)[5]
Bond Formed Stable Amide BondStable Amide Bond[5][6]
Optimal pH Range 7.2 - 9.07.0 - 8.5[2][4]
Solubility Requires organic solvent (e.g., DMSO, DMF) for stock solutionRequires organic solvent (e.g., DMSO, DMF) for stock solution[5][6]

Table 1: General Properties of this compound and NHS Ester.

A critical parameter influencing the outcome of a labeling reaction is the hydrolytic stability of the active ester. Hydrolysis is a competing reaction that deactivates the reagent, reducing the amount available for conjugation with the protein.

Reagent TypepHTemperature (°C)Half-lifeReference
PFP Ester 8.04~3 hours (estimated 3x longer than NHS ester)[2]
NHS Ester 7.004-5 hours[2][7]
8.041 hour[2]
8.6410 minutes[2][7]

Table 2: Comparative Hydrolytic Stability of PFP and NHS Esters.

Recent studies have highlighted a significant performance advantage of PFP esters in the context of antibody labeling. Specifically, the use of a PFP ester for conjugating a near-infrared fluorophore to the anti-EGFR monoclonal antibody Panitumumab resulted in preferential labeling of the light chain. In contrast, the NHS ester counterpart predominantly labeled the heavy chain.[3] This difference in site-selectivity can have profound implications for the functionality and efficacy of the resulting antibody conjugate.

Active EsterDegree of Labeling (DOL)Light Chain : Heavy Chain (LC:HC) RatioReference
PFP Ester 1.71.7 : 1[3]
NHS Ester 1.70.1 : 1[3]

Table 3: Comparison of Light Chain vs. Heavy Chain Labeling of Panitumumab Antibody.

Signaling Pathways and Experimental Workflows

To visually represent the chemical reactions and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.

cluster_PFP This compound Reaction cluster_NHS Methyltetrazine-PEG8-NHS Ester Reaction PFP_reagent This compound Amide_bond_PFP Protein-NH-CO-PEG8-Methyltetrazine (Stable Amide Bond) PFP_reagent->Amide_bond_PFP + (pH 7.2-9.0) Protein_PFP Protein-NH2 Protein_PFP->Amide_bond_PFP Byproduct_PFP Pentafluorophenol Amide_bond_PFP->Byproduct_PFP Releases NHS_reagent Methyltetrazine-PEG8-NHS Ester Amide_bond_NHS Protein-NH-CO-PEG8-Methyltetrazine (Stable Amide Bond) NHS_reagent->Amide_bond_NHS + (pH 7.0-8.5) Protein_NHS Protein-NH2 Protein_NHS->Amide_bond_NHS Byproduct_NHS N-hydroxysuccinimide Amide_bond_NHS->Byproduct_NHS Releases start Start: Protein Solution in Amine-Free Buffer prep_reagent Prepare fresh 10 mM stock solution of PFP or NHS ester in anhydrous DMSO or DMF start->prep_reagent reaction Add molar excess of reagent to protein solution prep_reagent->reaction incubation Incubate at RT (1-4h) or 4°C (overnight) reaction->incubation quenching Optional: Quench reaction with 1M Tris-HCl incubation->quenching purification Purify conjugate via size-exclusion chromatography or dialysis quenching->purification analysis Analyze conjugate: - Degree of Labeling (DOL) - Purity (SDS-PAGE) - Functionality (Assay-dependent) purification->analysis end End: Purified Protein Conjugate analysis->end G cluster_0 Decision Factors cluster_1 Reagent Choice A Need for High Labeling Efficiency? PFP This compound A->PFP Yes NHS Methyltetrazine-PEG8-NHS Ester A->NHS No B Working with Dilute Protein? B->PFP Yes B->NHS No C Concerned about Hydrolysis? C->PFP Yes C->NHS No D Preferential Light Chain Labeling Desired? D->PFP Yes D->NHS No

References

Comparison of PFP ester, TFP ester, and NHS ester reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Reactivity of PFP, TFP, and NHS Esters for Bioconjugation

For researchers, scientists, and drug development professionals, the selection of an appropriate amine-reactive crosslinker is a critical step in the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and diagnostic probes. Pentafluorophenyl (PFP), 2,3,5,6-tetrafluorophenyl (TFP), and N-hydroxysuccinimide (NHS) esters are among the most common choices for targeting primary amines on biomolecules. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed decision-making process.

At a Glance: Key Properties of Amine-Reactive Esters

PFP and TFP esters have emerged as superior alternatives to the traditional NHS esters, primarily due to their enhanced stability in aqueous environments. This increased resistance to hydrolysis can lead to more efficient and reproducible conjugation reactions.

FeaturePFP EsterTFP EsterNHS Ester
Reactive Group Pentafluorophenyl EsterTetrafluorophenyl EsterN-hydroxysuccinimide Ester
Target Primary and secondary aminesPrimary and secondary aminesPrimary amines
Bond Formed AmideAmideAmide
Optimal pH Range 7.2 - 9.07.2 - 9.07.2 - 8.5[1]
Solubility Generally requires organic co-solvent (e.g., DMSO, DMF)[1]Generally requires organic co-solvent (e.g., DMSO, DMF)Generally requires organic co-solvent (e.g., DMSO, DMF)
Hydrolytic Stability More stable than NHS esters[1][2][3]More stable than NHS esters[4][5]Prone to hydrolysis, especially at higher pH[1][4]
Key Advantage High resistance to hydrolysis, leading to potentially more efficient reactions.[1][3]Good stability in aqueous solutions.[5]Well-established chemistry with a wide variety of available reagents.
Key Disadvantage Can be more hydrophobic than NHS esters.Can be more hydrophobic than NHS esters.Susceptible to hydrolysis, which can lead to lower reaction yields.[1][4]

Quantitative Performance Comparison

Direct, side-by-side quantitative comparisons of the reactivity and stability of PFP, TFP, and NHS esters under identical solution conditions are limited in the available literature. However, data from various studies provide valuable insights into their relative performance.

Hydrolytic Stability

The susceptibility of active esters to hydrolysis is a critical factor, as it represents a competing reaction that reduces the efficiency of the desired bioconjugation. PFP and TFP esters are consistently reported to be less susceptible to hydrolysis than their NHS counterparts.[1][2][4][5]

Table 1: Comparative Hydrolysis Half-life of Active Esters

Active EsterpHTemperature (°C)Half-lifeReference System
NHS Ester 7.004-5 hoursAqueous Solution
8.041 hourAqueous Solution
8.6410 minutesAqueous Solution
PFP Ester 8.5Room TempSignificantly more stable than NHS esterAqueous Acetonitrile
TFP Ester 7.0Room Temp~7.7 hoursSelf-Assembled Monolayer
8.0Room Temp~4.6 hoursSelf-Assembled Monolayer
10.0Room Temp~6.4 hoursSelf-Assembled Monolayer
NHS Ester 7.0Room Temp~3.9 hoursSelf-Assembled Monolayer
8.0Room Temp~50 minutesSelf-Assembled Monolayer
10.0Room Temp~39 minutesSelf-Assembled Monolayer

Note: The data for TFP and NHS esters on self-assembled monolayers (SAMs) may not be directly comparable to solution-phase kinetics but illustrates the relative stability trend.

Aminolysis Reactivity

The rate of aminolysis, the reaction with the target amine, determines the speed and efficiency of the conjugation. While NHS esters are known for their rapid reaction rates, PFP esters have also been shown to exhibit superior reactivity in certain contexts.

Table 2: Comparative Aminolysis Kinetics of PFP and NHS Ester Polymer Brushes

Active Ester PolymerAminePseudo-first-order rate constant (k') (s⁻¹)
Poly(PFPA) 1-aminomethylpyrene (AMP)2.46 × 10⁻¹
1-aminopyrene (AP)5.11 × 10⁻³
Ru(bpy)₂(phen-5-NH₂)(PF₆) (Ru²⁺A)2.59 × 10⁻³
Poly(NHS4VB) 1-aminomethylpyrene (AMP)3.49 × 10⁻³
1-aminopyrene (AP)No reaction
Ru(bpy)₂(phen-5-NH₂)(PF₆) (Ru²⁺A)No reaction

Data from a study comparing poly(4-pentafluorophenyl acrylate) (poly(PFPA)) and poly(N-hydroxysuccinimide-4-vinyl benzoate) (poly(NHS4VB)) polymer brushes.

This data suggests that for the reaction with the alkyl amine (AMP), the PFP ester platform is significantly more reactive than the NHS ester platform.

Chemical Reaction and Experimental Workflow

The fundamental reaction for all three esters involves the nucleophilic attack of a primary amine on the ester's carbonyl carbon, leading to the formation of a stable amide bond and the release of the respective leaving group (pentafluorophenol, tetrafluorophenol, or N-hydroxysuccinimide).

reagents Active Ester (PFP, TFP, or NHS) + Biomolecule with Primary Amine reaction Nucleophilic Acyl Substitution reagents->reaction pH 7.2 - 9.0 product Stable Amide Bond (Bioconjugate) reaction->product byproduct Leaving Group (PFP-OH, TFP-OH, or NHS) reaction->byproduct

Figure 1. General reaction scheme for amine-reactive esters.

A typical workflow for a bioconjugation experiment, such as protein labeling, is outlined below.

cluster_workflow Bioconjugation Workflow prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) react 3. Reaction (Mix protein and ester solutions) prep_protein->react prep_ester 2. Prepare Active Ester Solution (Anhydrous DMSO or DMF) prep_ester->react incubate 4. Incubation (1-4h at RT or overnight at 4°C) react->incubate quench 5. Quenching (Optional) (e.g., Tris buffer) incubate->quench purify 6. Purification (Desalting column or dialysis) incubate->purify If no quenching quench->purify analyze 7. Analysis (SDS-PAGE, MS, etc.) purify->analyze

Figure 2. A typical workflow for protein conjugation.

Experimental Protocols

Below are detailed protocols for comparing the hydrolytic stability and bioconjugation efficiency of PFP, TFP, and NHS esters.

Protocol 1: Determination of Hydrolytic Stability of Active Esters

This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP, TFP, and NHS esters in an aqueous buffer using HPLC.

Materials:

  • PFP, TFP, and NHS ester of the same carboxylic acid

  • Anhydrous DMSO or DMF

  • Aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Stock Solutions: Prepare 100 mM stock solutions of each active ester in anhydrous DMSO or DMF.

  • Initiate Hydrolysis: Add a small aliquot of each active ester stock solution to separate vials containing the aqueous buffer at a known concentration (e.g., 1 mM) and temperature (e.g., 25°C). Start a timer immediately.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction vial and immediately quench the hydrolysis by adding it to the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak over time.

  • Data Analysis: Calculate the percentage of remaining active ester at each time point. Plot the natural logarithm of the active ester concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k'). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = ln(2)/k'.

Protocol 2: Comparison of Protein Conjugation Efficiency

This protocol provides a method for comparing the efficiency of PFP, TFP, and NHS esters in labeling a model protein, such as bovine serum albumin (BSA).

Materials:

  • PFP, TFP, and NHS ester-activated labeling reagent (e.g., a fluorescent dye)

  • Bovine Serum Albumin (BSA)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

  • SDS-PAGE analysis equipment

  • UV-Vis spectrophotometer or fluorescence plate reader

Procedure:

  • Prepare Protein Solution: Dissolve BSA in the amine-free buffer to a concentration of 5 mg/mL.

  • Prepare Ester Solutions: Immediately before use, dissolve each ester-activated labeling reagent in anhydrous DMSO or DMF to a stock concentration of 20 mM.

  • Conjugation Reaction: Set up separate reaction vials for each ester type. Add a 10-fold molar excess of the dissolved ester to the BSA solution while gently vortexing.

  • Incubation: Incubate the reaction mixtures for 2 hours at room temperature.

  • Quenching: Stop the reactions by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted labeling reagent using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

  • Analysis:

    • SDS-PAGE: Analyze the purified conjugates by SDS-PAGE to visualize the increase in molecular weight due to the attached label.

    • Degree of Labeling (DOL): Determine the DOL for each conjugate using UV-Vis spectroscopy or fluorescence measurements, comparing the absorbance/fluorescence of the label to the protein concentration.

Conclusion

The choice between PFP, TFP, and NHS esters for bioconjugation depends on the specific requirements of the application. While NHS esters are a well-established and widely used option, the enhanced hydrolytic stability of PFP and TFP esters offers a significant advantage, potentially leading to more efficient and reproducible conjugations, especially in aqueous environments.[1][3][4][5] PFP esters, in particular, have demonstrated both high stability and reactivity, making them a compelling choice for demanding bioconjugation applications in drug development and research. By carefully considering the properties of each ester and optimizing the reaction conditions, researchers can achieve robust and reliable bioconjugation outcomes.

References

Advantages of PFP esters over other activated esters for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the precise and efficient coupling of molecules to proteins, peptides, and other biomolecules is paramount for the development of therapeutics, diagnostics, and research tools. The choice of an amine-reactive crosslinker is a critical determinant of the success of these endeavors, directly impacting reaction efficiency, yield, and the stability of the final conjugate. While N-hydroxysuccinimide (NHS) esters have traditionally been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in reactivity, stability, and overall performance.

This guide provides an objective comparison of PFP esters with other commonly used activated esters, including NHS esters, sulfo-NHS esters, and imidoesters. The information presented is supported by available experimental data to assist researchers in selecting the most appropriate reagent for their specific bioconjugation needs.

Key Performance Comparison of Amine-Reactive Crosslinkers

PFP esters offer a compelling combination of high reactivity and enhanced stability, particularly in aqueous environments typical for bioconjugation reactions. The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon more electrophilic, facilitating nucleophilic attack by primary amines, while also making the pentafluorophenolate an excellent leaving group.[1]

FeaturePFP EsterNHS EsterSulfo-NHS EsterImidoester
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide EsterSulfo-N-hydroxysuccinimide EsterImidoester
Target Primary and secondary aminesPrimary aminesPrimary aminesPrimary amines
Bond Formed Stable AmideStable AmideStable AmideAmidine
Optimal pH Range 7.2 - 9.0[2]7.2 - 8.5[2]7.2 - 8.5[2]8.0 - 10.0[2]
Solubility Generally requires organic solvent (e.g., DMSO, DMF)[2]Generally requires organic solvent (e.g., DMSO, DMF)[2]Water-soluble[2]Water-soluble
Hydrolytic Stability More stable than NHS esters[1][3]Prone to hydrolysis, especially at higher pH[2]More stable than NHS esters in aqueous solution[2]Prone to hydrolysis
Key Advantage Higher resistance to hydrolysis, leading to more efficient and reproducible reactions.[2][3]Well-established chemistry with a wide variety of available reagents.[2]Water-solubility allows for reactions in aqueous buffers without organic solvents, ideal for cell surface labeling.[2]Reaction preserves the positive charge of the modified amine, which can be important for maintaining protein structure and function.[2]
Key Disadvantage Can be more hydrophobic than NHS esters.[2][4]Susceptible to hydrolysis, which can lead to lower reaction yields.[2][3]Can still be susceptible to hydrolysis.[2]The resulting amidine bond can be reversible at high pH.[2]

Quantitative Performance Data

While direct side-by-side quantitative comparisons of conjugation efficiency across all crosslinker types under identical conditions are limited in the literature, data on hydrolytic stability and reaction kinetics highlight the advantages of PFP esters.[2]

Hydrolytic Stability of NHS Esters

The following table provides a baseline for understanding the hydrolytic instability of NHS esters, a key limitation that PFP esters overcome. PFP esters are consistently reported to be less susceptible to hydrolysis.[2][3]

pHTemperatureNHS Ester Half-life
7.00°C4-5 hours[2]
8.04°C1 hour[2]
8.64°C10 minutes[2]

Reaction Kinetics: PFP vs. NHS Esters

Kinetic studies have demonstrated the superior reactivity of PFP esters in the desired aminolysis reaction. In a comparative study of active ester polymer brush platforms, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate).[3]

Active Ester PlatformRate Constant (s⁻¹)
Poly(pentafluorophenyl acrylate)2.46 x 10⁻¹[3]
Poly(N-hydroxysuccinimide-4-vinyl benzoate)3.49 x 10⁻³[3]

This faster reaction kinetic, coupled with greater hydrolytic stability, allows for more efficient conjugation reactions, often with lower molar excesses of the PFP ester reagent, which is particularly crucial when working with precious biomolecules.[1]

Reaction Mechanism and Workflow

The fundamental reaction of a PFP ester involves the nucleophilic attack of a primary amine on the ester's carbonyl carbon, leading to the formation of a stable amide bond and the release of pentafluorophenol.[2]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products PFP_Ester R-C(=O)-O-C₆F₅ (PFP Ester) Amide_Bond R-C(=O)-NH-R' (Stable Amide Bond) PFP_Ester->Amide_Bond + R'-NH₂ PFP_Leaving_Group HO-C₆F₅ (Pentafluorophenol) Amine R'-NH₂ (Primary Amine)

Reaction of a PFP ester with a primary amine.

A typical workflow for bioconjugation using a PFP ester involves dissolving the biomolecule and the PFP ester, mixing them in an appropriate buffer, allowing the reaction to proceed, and then purifying the resulting conjugate.

Bioconjugation_Workflow A Prepare Biomolecule Solution (e.g., Protein in amine-free buffer) C Mix Biomolecule and PFP Ester Solutions A->C B Prepare PFP Ester Solution (e.g., in anhydrous DMSO or DMF) B->C D Incubate (Allow conjugation reaction to proceed) C->D E Quench Reaction (Optional) (e.g., add Tris or glycine) D->E F Purify Conjugate (e.g., Desalting column, Dialysis) E->F G Analyze Conjugate (e.g., SDS-PAGE, Mass Spectrometry) F->G PFP_Advantages A PFP Ester B High Reactivity (Electron-withdrawing C₆F₅ group) A->B C Enhanced Hydrolytic Stability A->C D More Efficient Reactions B->D C->D E Higher Conjugation Yields D->E F Improved Reproducibility D->F

References

Characterizing Methyltetrazine-PEG8-PFP Ester Conjugates: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise characterization of bioconjugate reagents is paramount. This guide provides a comparative analysis of Methyltetrazine-PEG8-PFP ester, a key reagent in bioconjugation, focusing on its characterization by mass spectrometry. This document outlines expected mass spectrometry data, detailed experimental protocols, and a comparison with alternative linkers.

This compound is a heterobifunctional linker that combines the bioorthogonal reactivity of a methyltetrazine group with the amine-reactive nature of a pentafluorophenyl (PFP) ester. The integrated polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and provides spatial separation between conjugated molecules. Accurate mass determination and fragmentation analysis are critical for verifying the integrity of this linker before its use in complex bioconjugation workflows, such as antibody-drug conjugate (ADC) development.

Predicted Mass Spectrometry Data

The primary fragmentation is expected to occur along the PEG chain and at the ester linkage. The PEG chain typically undergoes sequential neutral losses of ethylene (B1197577) glycol units (C2H4O), corresponding to a mass difference of 44.026 Da. The PFP ester is a good leaving group and can be expected to fragment, while the methyltetrazine ring is relatively stable but can also fragment under harsher conditions.

Below is a table summarizing the predicted parent ion and major fragment ions for this compound.

Ion Description Predicted m/z Notes
[M+H]+ 779.29 Protonated parent molecule.
[M+Na]+801.27Sodiated adduct, common in ESI-MS.
[M-PFP]+613.28Loss of the pentafluorophenoxy group.
[M-PFP-O]+597.28Loss of the pentafluorophenoxy group and an additional oxygen.
[M+H - n(C2H4O)]+VariableSequential neutral losses of PEG units (n=1-8). For example, loss of one PEG unit would result in an m/z of 735.26.
Methyltetrazine-PEG8-COOH fragment597.28Fragment resulting from cleavage of the PFP ester and hydrolysis.
Methyltetrazine fragment~121.07Fragmentation of the PEG chain leaving the methyltetrazine core.

Experimental Protocol for Mass Spectrometry Analysis

This protocol outlines a general procedure for the characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Dissolve this compound in an appropriate organic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) to create a stock solution of 1 mg/mL.

  • Dilute the stock solution with a suitable solvent mixture for LC-MS analysis, typically 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

  • Capillary Voltage: 3.5-4.5 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Data Acquisition: Acquire data in both full scan mode (m/z 100-1000) to detect the parent ion and in tandem MS (MS/MS) mode to obtain fragmentation data. For MS/MS, select the predicted parent ion (m/z 779.29) as the precursor and apply a collision energy of 10-30 eV.

  • Charge Stripping Agent: To simplify complex spectra arising from multiple charge states on larger PEGylated molecules, post-column infusion of a charge stripping agent like triethylamine (B128534) (TEA) can be employed.[3]

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound in ESI-MS/MS.

Fragmentation_Pathway Parent This compound [M+H]+ m/z = 779.29 Frag1 Loss of PFP [M-PFP]+ m/z = 613.28 Parent->Frag1 - C6F5O Frag2 Sequential Loss of PEG units [M+H - n(C2H4O)]+ Parent->Frag2 - n(C2H4O) Frag3 Methyltetrazine-PEG8-COOH fragment m/z = 597.28 Frag1->Frag3 + H2O - H Frag4 Methyltetrazine core m/z ≈ 121.07 Frag2->Frag4 - (PEG8-PFP)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparison with Alternative Linkers

The choice of linker is critical in bioconjugate design. Here, we compare this compound with other common amine-reactive linkers.

Linker Reactive Group Advantages Disadvantages
This compound PFP esterHigh reactivity, good stability in aqueous solutions, enables bioorthogonal ligation.Higher cost, PFP can be a bulky leaving group.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) NHS esterWell-established chemistry, provides a stable thioether bond.NHS esters are more susceptible to hydrolysis than PFP esters, potential for immunogenicity of the linker.
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) NHS esterIntroduces a cleavable disulfide bond, allowing for payload release.Disulfide bonds can be unstable in vivo, potential for off-target release.

The workflow for using these linkers in a bioconjugation experiment followed by mass spectrometry analysis is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis Biomolecule Amine-containing Biomolecule (e.g., Antibody) Conjugation Conjugation (pH 7.2-8.5) Biomolecule->Conjugation Linker Amine-reactive Linker (e.g., Me-Tz-PEG8-PFP) Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification LCMS LC-MS Analysis Purification->LCMS DataAnalysis Data Analysis (Mass Confirmation & Fragmentation) LCMS->DataAnalysis

Caption: General workflow for bioconjugation and subsequent MS analysis.

References

A Definitive Guide to Validating Conjugation Efficiency: HPLC vs. FPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful conjugation of molecules is a critical step. Whether creating antibody-drug conjugates (ADCs), pegylated proteins, or fluorescently labeled antibodies, validating the efficiency of these reactions is paramount to ensure product quality, consistency, and efficacy. High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC) are two powerful techniques employed for the analysis and purification of biomolecules. This guide provides an objective comparison of their use in validating conjugation efficiency, supported by experimental data and detailed protocols.

Principles of Separation: A Tale of Two Pressures

The primary distinction between HPLC and FPLC lies in their operating pressures and the resulting applications.[1][2] HPLC utilizes high pressure (50-400 bar) to propel a mobile phase through a column packed with small silica-based particles (2-5 µm).[3][4] This setup provides high resolution and is ideal for the analytical quantification of small molecules and complex mixtures, including the detailed characterization of biomolecular conjugates.[4][5]

In contrast, FPLC is a form of medium-pressure chromatography, typically operating under 50 bar.[3] It is specifically designed for the purification of large, delicate biomolecules like proteins and nucleic acids.[2][4] FPLC systems use biocompatible components and aqueous buffers to preserve the native structure and activity of these molecules, making it the go-to method for preparative-scale purification.[5][6][7]

Comparative Analysis of HPLC and FPLC for Conjugation Validation

While FPLC is the workhorse for purifying conjugates, HPLC, particularly Reverse-Phase (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC), offers superior resolution for the analytical validation of conjugation efficiency.

FeatureHPLC (High-Performance Liquid Chromatography)FPLC (Fast Protein Liquid Chromatography)
Primary Application Analytical Quantification & Characterization Preparative Purification
Operating Pressure High (50-400 bar)[3]Low to Medium (<50 bar)[3]
Typical Analytes Small molecules, peptides, proteins, ADCs[7]Large biomolecules (proteins, nucleic acids)[2]
Stationary Phase Small silica-based particles (2-5 µm)[7]Larger agarose (B213101) or polymer-based resins[2]
Mobile Phase Aqueous and organic solvents[4]Predominantly aqueous buffers[6]
Resolution High to Very High[4]Moderate
Key Validation Metric Drug-to-Antibody Ratio (DAR), Conjugation PercentagePurity Assessment, Separation of Conjugated vs. Unconjugated Species

Experimental Protocols for Validating Conjugation Efficiency

Accurate validation of conjugation efficiency relies on robust and well-defined experimental protocols. Below are detailed methodologies for HPLC and FPLC analysis.

Sample Preparation for Chromatography

Proper sample preparation is crucial for obtaining high-quality data and protecting the chromatography column.[8][9]

  • Clarification: Centrifuge the conjugation reaction mixture at >13,000 rpm for 10 minutes at 4°C to pellet any aggregates or precipitates.[10]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates that could clog the column.[11]

  • Buffer Exchange (if necessary): For some analyses, it may be necessary to exchange the buffer of the sample to one that is compatible with the initial mobile phase conditions. This can be done using spin columns or dialysis.[12]

  • Dilution: Dilute the sample to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase (Mobile Phase A).[11][13]

HPLC Method for Conjugation Efficiency (DAR Calculation)

Hydrophobic Interaction Chromatography (HIC) is a preferred method for determining the drug-to-antibody ratio (DAR) as it separates species based on the number of conjugated hydrophobic drug molecules under non-denaturing conditions.[14][15][16]

System: HPLC or UHPLC system with a UV detector. Column: HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR). Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0. Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol. Flow Rate: 0.5 - 1.0 mL/min.[17] Detection: UV absorbance at 280 nm. Gradient:

Time (min) % Mobile Phase B
0 0
20 100
25 100
26 0

| 30 | 0 |

Data Analysis: Calculating the Drug-to-Antibody Ratio (DAR)

The chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing numbers of conjugated molecules (e.g., DAR2, DAR4, DAR6, etc.).[15] The average DAR is calculated from the relative peak areas.[18]

Formula for Average DAR:

DAR = Σ (Peak Area of each species × Number of conjugated drugs for that species) / Σ (Total Peak Area of all species)

Alternatively, a simplified formula is often used: DAR = Σ(Weighted peak area) / 100[]

FPLC Method for Purification and Purity Assessment

Size-Exclusion Chromatography (SEC) is a common FPLC method to separate conjugated antibodies from unconjugated small molecules and to assess the presence of aggregates.

System: FPLC system with UV and conductivity detectors.[20] Column: Size-Exclusion Chromatography column (e.g., Superdex 200, HiLoad Superdex 200 pg). Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. Flow Rate: 1.0 mL/min. Detection: UV absorbance at 280 nm.[20]

Data Analysis:

The resulting chromatogram will show peaks corresponding to aggregates (eluting first in the void volume), the conjugated protein, and smaller, unconjugated molecules (eluting last). The area of the main conjugate peak relative to the total area of all peaks provides an indication of purity.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for validating conjugation efficiency using HPLC and FPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis (HIC) cluster_analysis Data Analysis Conjugation Conjugation Reaction Centrifugation Centrifugation Conjugation->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Dilution Dilution in Mobile Phase A Filtration->Dilution Injection Inject Sample Dilution->Injection Separation Gradient Elution (Decreasing Salt) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Average DAR Integration->Calculation

Workflow for HPLC-based validation of conjugation efficiency.

FPLC_Workflow cluster_prep Sample Preparation cluster_fplc FPLC Purification (SEC) cluster_analysis Purity Assessment Conjugation Conjugation Reaction Clarification Centrifugation/Filtration Conjugation->Clarification SampleLoad Load Sample Clarification->SampleLoad SystemPrep System Equilibration SystemPrep->SampleLoad Separation Isocratic Elution SampleLoad->Separation Monitoring UV & Conductivity Monitoring Separation->Monitoring Collection Fraction Collection Monitoring->Collection Chromatogram Analyze Chromatogram Monitoring->Chromatogram Pooling Pool Fractions Chromatogram->Pooling FurtherAnalysis Downstream Analysis (e.g., SDS-PAGE, HPLC) Pooling->FurtherAnalysis

Workflow for FPLC-based purification and purity assessment.

Conclusion

Both HPLC and FPLC are indispensable tools in the field of bioconjugation. For the precise, quantitative validation of conjugation efficiency, typically expressed as the drug-to-antibody ratio, HPLC with HIC or RP-HPLC methods offers the necessary high resolution and analytical power. FPLC, on the other hand, excels at the preparative purification of these conjugates, ensuring that a high-purity product is available for downstream applications, with techniques like SEC providing valuable information on product purity and aggregation. For a comprehensive approach, researchers should utilize FPLC for purification followed by HPLC for detailed analytical validation.

References

Navigating the Landscape of Bioorthogonal Chemistry: A Comparative Guide to Alternatives for Methyltetrazine-PEG8-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and cellular imaging, the selection of an appropriate bioorthogonal reaction is a critical determinant of experimental success. Methyltetrazine-PEG8-PFP ester is a widely utilized reagent in inverse-electron-demand Diels-Alder (iEDDA) reactions, prized for its reactivity with trans-cyclooctene (B1233481) (TCO) dienophiles. However, the ever-expanding toolbox of bioorthogonal chemistry now offers a diverse array of alternatives, each with unique characteristics in terms of reaction kinetics, stability, and steric footprint. This guide provides an objective comparison of prominent alternatives, supported by quantitative data and detailed experimental protocols to inform the selection of the optimal reagent for specific research applications.

The iEDDA reaction between a tetrazine and a strained dienophile, such as TCO, is renowned for its exceptionally fast reaction rates.[] The PFP (pentafluorophenyl) ester moiety of the title compound allows for its facile conjugation to primary amines on biomolecules. The PEG8 linker enhances solubility and provides spatial separation between the reactive tetrazine and the biomolecule. Alternatives to this specific reagent can be categorized by variations in the tetrazine core, the dienophile partner, or the entire bioorthogonal reaction pairing.

Quantitative Comparison of Key Performance Metrics

The choice of a bioorthogonal reaction pair is often a balance between reaction speed and the stability of the reagents under physiological conditions. The following tables summarize key quantitative data for various tetrazine derivatives and other bioorthogonal reaction systems.

Table 1: Comparison of Second-Order Rate Constants for Tetrazine-Dienophile Reactions

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazineTCO~2000 (9:1 methanol/water)[2]
3,6-diphenyl-s-tetrazineTCOSlower than di-pyridyl derivative[3]
Mono-aryl tetrazineNorbornene1.9 (20 °C in PBS)[3]
Alkyl substituted tetrazineTCO~210[4]
Hydrogen substituted tetrazineTCOVaries, can be faster than aryl substituted[4]
2-pyridyl-substituted TetrazineTCO-PEG4High, faster than 3- or 4-pyridyl[5]
Dihydropyridazine (DHP)-substituted TetrazineTCO-PEG4>90% stable, comparable reactivity to 4Pyr[5]
Pyrimidyl-substituted TetrazineTCO>100,000 (with CN substituent)[6]

Table 2: Stability of Various Tetrazine Derivatives in Aqueous Media

Tetrazine DerivativeConditionStability (% remaining after specified time)Reference
Dipyridyl-s-tetrazines1:9 DMSO/PBS, 37°C15-40% after 12h[7][8]
Pyrimidyl-substituted tetrazines1:9 DMSO/PBS, 37°C15-40% after 12h[7][8]
Pyridyl and Phenyl tetrazines (more electron-rich)1:9 DMSO/PBS, 37°C>75% after 12h[7][8]
Hydroxyl-substituted tetrazines1:9 DMSO/PBS, 37°C>90% after 12h[7][8]
Alkyl substituted tetrazinesFetal Bovine Serum (FBS), 37°C>96% after 10h for some derivatives[4]
Electron-withdrawing group tetrazinesFetal Bovine Serum (FBS), 37°CLess stable than alkyl substituted[4]

Table 3: Comparison with Other Bioorthogonal Reactions

Bioorthogonal ReactionReaction PartnersSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key FeaturesReference
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide (B81097) + Cyclooctyne (e.g., DBCO, BCN)10⁻¹ - 1Copper-free, good stability, slower than iEDDA[9]
Oxime LigationAldehyde/Ketone + Aminooxy/Hydrazine (B178648)10⁻³ - 10³ (can be catalyzed)Highly specific, stable bond[10]
Staudinger LigationAzide + Phosphine~10⁻²One of the first bioorthogonal reactions, catalyst-free[11]

Alternative Bioorthogonal Reaction Strategies

Beyond modifying the tetrazine structure, researchers can opt for entirely different bioorthogonal reaction pairs.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry involves the reaction of an azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[9] While generally slower than the fastest tetrazine ligations, SPAAC offers excellent stability and bioorthogonality, making it a robust alternative for a wide range of applications. The absence of a cytotoxic copper catalyst is a significant advantage for in vivo studies.[2]

  • Oxime and Hydrazone Ligations: These reactions form stable oxime or hydrazone bonds through the condensation of an aldehyde or ketone with an aminooxy or hydrazine derivative, respectively.[10] The high specificity of this reaction is due to the low abundance of aldehydes and ketones in biological systems. The reaction kinetics can be accelerated by using aniline (B41778) as a catalyst.[12]

  • Staudinger Ligation: This reaction involves the formation of a stable amide bond between an azide and a triarylphosphine.[11] It is a well-established, catalyst-free bioorthogonal reaction that has been successfully used for labeling biomolecules in living systems.[13]

Selecting the Right Alternative

The choice of an alternative to this compound depends on the specific experimental requirements.

cluster_tetrazine Tetrazine/Dienophile Modification cluster_alternatives Alternative Bioorthogonal Reactions start Start: Need an alternative to This compound q1 Is the primary goal to maximize reaction speed? start->q1 a1_yes Modify the Tetrazine or Dienophile q1->a1_yes Yes a1_no Consider alternative bioorthogonal reactions q1->a1_no No q2 Is aqueous stability a major concern? a1_yes->q2 a3 Use highly strained dienophiles like TCO derivatives q3 Is copper toxicity a concern? a1_no->q3 a4 Oxime/Hydrazone Ligation (Aldehyde/Ketone + Aminooxy/Hydrazine) a5 Staudinger Ligation (Azide + Phosphine) a2_yes Use electron-donating groups on tetrazine (e.g., alkyl, hydroxyl) q2->a2_yes Yes a2_no Use electron-withdrawing groups on tetrazine (e.g., pyridyl, pyrimidyl) for faster kinetics q2->a2_no No a3_yes SPAAC (Azide + Cyclooctyne) q3->a3_yes Yes a3_no CuAAC (requires catalyst) q3->a3_no No cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_tet Prepare Tetrazine Solution in PBS mix Rapidly Mix in Stopped-Flow Spectrophotometer prep_tet->mix prep_dien Prepare Dienophile Solution in PBS (in excess) prep_dien->mix monitor Monitor Absorbance Decrease over Time mix->monitor fit Fit Data to Pseudo-First-Order Kinetics (k_obs) monitor->fit calculate Calculate Second-Order Rate Constant (k₂) fit->calculate seed Seed Cells in 96-well Plate treat Treat Cells with Bioorthogonal Reagent seed->treat add_mtt Add MTT Solution and Incubate treat->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability read->analyze

References

A Comparative Guide to the Spectrophotometric Analysis of Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has become a cornerstone of bioorthogonal chemistry, prized for its exceptionally rapid kinetics and high specificity.[1][2] This "click" chemistry reaction is instrumental in various applications, including live-cell imaging, drug delivery, and the development of antibody-drug conjugates (ADCs).[3] Spectrophotometry is a widely used, accessible, and powerful technique to monitor the progress of this ligation in real-time.

This guide provides an objective comparison of the spectrophotometric analysis of tetrazine-TCO ligation with alternative bioorthogonal reactions, supported by experimental data and detailed protocols.

The Chemistry: An Inverse-Electron-Demand Diels-Alder Reaction

The ligation of tetrazine and TCO proceeds through an IEDDA [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[1][4] This is followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) conjugate.[1][4] A key feature of many tetrazine derivatives is a characteristic visible absorbance band between 510 and 550 nm, which disappears as the reaction proceeds.[5] This change in absorbance provides a convenient handle for spectrophotometric monitoring.

Tetrazine-TCO Ligation Pathway Tetrazine Tetrazine (Diene) Intermediate Diels-Alder Cycloadduct Tetrazine->Intermediate [4+2] Cycloaddition TCO trans-Cyclooctene (Dienophile) TCO->Intermediate Product Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Figure 1: Reaction pathway of Tetrazine-TCO ligation.

Quantitative Comparison of Bioorthogonal Reactions

The tetrazine-TCO ligation stands out for its superior reaction kinetics when compared to other popular click chemistry reactions. The second-order rate constant (k₂) is a direct measure of reaction speed.

FeatureTetrazine-TCO LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷, typically 800 - 30,000[6]10 - 10⁴[6]~1[6]
Biocompatibility Excellent (copper-free)[3][6]Limited in vivo due to copper cytotoxicity[6]Excellent (copper-free)[6]
Reaction Conditions Aqueous media, room temperature[6]Requires copper catalyst and reducing agentAqueous media, room temperature
Spectrophotometric Monitoring Straightforward via disappearance of tetrazine absorbance (~520 nm)[6]Not directly monitored by absorbance changes of core reactantsNot directly monitored by absorbance changes of core reactants

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful implementation and analysis of bioorthogonal conjugation strategies.

Protocol 1: General Spectrophotometric Analysis of Tetrazine-TCO Ligation

This protocol describes how to monitor the reaction kinetics by observing the decrease in tetrazine absorbance.

Materials:

  • Tetrazine derivative (e.g., 3-phenyl-1,2,4,5-tetrazine)

  • TCO derivative (e.g., (E)-cyclooct-4-enol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine derivative in DMSO or DMF.

    • Prepare a stock solution of the TCO derivative in a compatible solvent.

    • Dilute the stock solutions in PBS (pH 7.4) to the desired final concentrations. For kinetic measurements, one reactant is typically in excess.[7]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at the λmax of the tetrazine (typically around 520 nm).

    • Equilibrate the instrument and the reactant solutions to the desired reaction temperature (e.g., 25°C or 37°C).[7]

  • Reaction Initiation and Monitoring:

    • Mix the tetrazine and TCO solutions in a cuvette.

    • Immediately begin recording the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes at a minimum value).[7]

  • Data Analysis:

    • The second-order rate constant (k₂) can be determined by plotting the reciprocal of the tetrazine concentration versus time.

Workflow for Spectrophotometric Analysis cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Tetrazine Prepare Tetrazine Stock Solution Dilute Dilute in Reaction Buffer Prep_Tetrazine->Dilute Prep_TCO Prepare TCO Stock Solution Prep_TCO->Dilute Mix Mix Reactants in Cuvette Dilute->Mix Monitor Monitor Absorbance (e.g., 520 nm) Mix->Monitor Plot Plot 1/[Tetrazine] vs. Time Monitor->Plot Calculate Calculate Second-Order Rate Constant (k₂) Plot->Calculate

References

PFP vs. NHS Esters: A Comparative Guide to Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and peptide synthesis, the choice of an amine-reactive crosslinker is a critical decision that significantly impacts reaction efficiency and the stability of the final product. While N-hydroxysuccinimide (NHS) esters have long been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering distinct advantages in terms of stability in aqueous environments.[1] This guide provides an objective comparison of the aqueous stability of PFP and NHS esters, supported by experimental data and detailed protocols.

Enhanced Hydrolytic Stability of PFP Esters

The primary advantage of PFP esters over NHS esters lies in their increased resistance to hydrolysis in aqueous solutions.[1][2] Hydrolysis is a competing reaction that reduces the amount of active ester available for conjugation with the target amine, necessitating the use of a larger excess of the reagent and potentially leading to lower reaction yields and reproducibility.[1] PFP esters exhibit a markedly lower rate of spontaneous hydrolysis, which is particularly crucial when working with precious or limited quantities of biomolecules.[1]

The enhanced stability of PFP esters is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon more electrophilic while the pentafluorophenolate is a better leaving group.[1]

Quantitative Stability Data

Comparative studies have demonstrated the superior stability of PFP esters. For instance, in one study, a PFP ester proved to be approximately 6-fold more stable than the corresponding NHS ester in aqueous acetonitrile. While both ester types are more stable at lower pH, the rate of hydrolysis for NHS esters increases significantly with a rise in pH.[3][4] At pH 7, an NHS ester in water has a half-life measured in hours, which shortens to minutes at pH 8.[3] PFP esters, while also more susceptible to hydrolysis at higher pH, are generally more stable than NHS esters under the same conditions.[2]

Active EsterSolvent SystemHalf-life (t½)Reference
PFP EsterAqueous Acetonitrile~6-fold more stable than NHS ester[5]
NHS EsterAqueous Acetonitrile-[5]
NHS EsterWater, pH 7, 0°C4-5 hours[4]
NHS EsterWater, pH 8, minutesminutes[3]
NHS EsterWater, pH 8.6, 4°C10 minutes[4]

Factors Influencing Stability

The stability of both PFP and NHS esters in aqueous solutions is influenced by several factors:

  • pH: Higher pH significantly increases the rate of hydrolysis for both esters.[4][6][7] The optimal pH range for reactions with primary amines is generally between 7.2 and 8.5.[2][6]

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis.

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the ester.[8] Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer are recommended.[6]

  • Presence of Moisture: PFP and NHS esters are moisture-sensitive.[6][8] Stock solutions should be prepared in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[6][8]

Experimental Protocols

Below is a detailed methodology for a key experiment to compare the hydrolytic stability of PFP and NHS esters.

Protocol: Comparative Hydrolytic Stability Analysis by HPLC

Objective: To determine and compare the half-life of a PFP ester and an NHS ester in an aqueous buffer at a specific pH.

Materials:

  • PFP ester of interest

  • NHS ester of interest

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4 or 8.5)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of the PFP ester and NHS ester in anhydrous DMSO or DMF. It is crucial to prepare these solutions immediately before use to minimize degradation.[6][8]

  • Initiate Hydrolysis Reaction:

    • Initiate the hydrolysis reaction by diluting each active ester stock solution into the reaction buffer to a final concentration of 1 mM.[1]

    • Ensure rapid and thorough mixing.

  • HPLC Analysis:

    • Immediately inject a sample (t=0) into the HPLC system.[1]

    • Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then every hour).[1]

    • Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV detection.[1]

  • Data Analysis:

    • Calculate the peak area of the active ester at each time point.

    • Plot the natural logarithm of the active ester concentration (or peak area) versus time.

    • The half-life (t½) of the ester can be calculated from the slope of the resulting linear plot.

Visualizing the Hydrolysis Pathway

The following diagrams illustrate the hydrolysis of PFP and NHS esters in an aqueous environment.

Hydrolysis_Comparison cluster_PFP PFP Ester Hydrolysis cluster_NHS NHS Ester Hydrolysis PFP_Ester Pentafluorophenyl Ester PFP_Intermediate Tetrahedral Intermediate PFP_Ester->PFP_Intermediate + H₂O PFP_Products Carboxylic Acid + Pentafluorophenol PFP_Intermediate->PFP_Products NHS_Ester N-Hydroxysuccinimide Ester NHS_Intermediate Tetrahedral Intermediate NHS_Ester->NHS_Intermediate + H₂O NHS_Products Carboxylic Acid + N-Hydroxysuccinimide NHS_Intermediate->NHS_Products

Caption: Hydrolysis pathways of PFP and NHS esters in aqueous solution.

Experimental_Workflow prep Prepare 10 mM Ester Stock (PFP & NHS) in anhydrous DMSO initiate Dilute Stock to 1 mM in Aqueous Buffer (pH 7.4) prep->initiate hplc Inject Samples into HPLC at Timed Intervals initiate->hplc analyze Monitor Disappearance of Active Ester Peak hplc->analyze calculate Calculate Half-Life (t½) from Kinetic Data analyze->calculate

Caption: Workflow for comparative stability analysis of esters by HPLC.

Conclusion

References

A Researcher's Guide to Comparing Analytical Methods for ADC Degree of Labeling

Author: BenchChem Technical Support Team. Date: December 2025

The degree of labeling, commonly expressed as the drug-to-antibody ratio (DAR), is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) that directly influences their efficacy and safety.[1] Accurate and precise determination of the average DAR and the distribution of drug-loaded species is paramount throughout the ADC development pipeline, from early discovery to quality control in manufacturing.[2] This guide provides a comparative overview of the principal analytical techniques used for this purpose, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.

The main techniques for DAR determination include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Ultraviolet-Visible (UV/Vis) Spectroscopy.[3][4] Each method offers distinct advantages and is suited for different stages of ADC development and characterization.

Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a high-resolution method that separates ADC species based on differences in their hydrophobicity under non-denaturing conditions.[5] The conjugation of often hydrophobic drug-linkers to the antibody increases its surface hydrophobicity. As a result, species with a higher number of conjugated drugs (higher DAR) bind more strongly to the HIC column and elute later.[6][7] HIC is considered the gold standard for analyzing cysteine-conjugated ADCs, as it can resolve species with different drug loads (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).[2][6]

The weighted average DAR is calculated from the relative peak area percentage of each species.[6][7] While excellent for cysteine-linked ADCs, HIC is generally not suitable for characterizing lysine-conjugated ADCs because the random nature of conjugation results in a broad, unresolved peak.[2]

Experimental Protocol: HIC-HPLC for Cysteine-Linked ADC

  • System Preparation: Use a bio-inert HPLC system to prevent corrosion from the high-salt mobile phases.[8]

  • Column: A column packed with a nonporous polymethacrylate (B1205211) resin with a butyl ligand is commonly used.[4] An example is the YMC-Triart Bio C4.[9]

  • Mobile Phase A (Binding): 20 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate, pH 6.8-7.0.[10]

  • Mobile Phase B (Eluting): 20 mM Sodium Phosphate, pH 6.8-7.0, with 20% Isopropanol.[10]

  • Gradient Elution:

    • Equilibrate the column with a high concentration of Mobile Phase A.

    • Inject the ADC sample (typically 10-50 µg).

    • Apply a linear gradient to decrease the salt concentration (increase Mobile Phase B), for example, from 0% to 100% B over 30-45 minutes.[10][11]

  • Detection: Monitor the eluate using a UV detector at 280 nm.[10]

  • Data Analysis: Integrate the peaks corresponding to each drug-loaded species (DAR0, DAR2, etc.). Calculate the weighted average DAR using the following formula:

    • DAR = Σ (% Peak Area of Species * DAR of Species) / 100[6]

HIC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Separation cluster_data Data Processing A ADC Sample D Inject Sample A->D B Bio-Inert HPLC System B->D C HIC Column (e.g., Butyl-NP) C->D E High Salt (Binding) D->E Binding Phase F Salt Gradient (Elution) E->F Elution Phase G UV Detection (280 nm) F->G H Chromatogram Generation G->H I Peak Integration (DAR0, DAR2, DAR4...) H->I J Weighted Average DAR Calculation I->J

Workflow for HIC-HPLC based DAR determination.
Reversed-Phase Liquid Chromatography (RP-LC)

RP-LC is another powerful chromatographic technique that separates molecules based on hydrophobicity, but it uses denaturing conditions (e.g., acidic pH, organic solvents).[2] For cysteine-linked ADCs, these conditions disrupt the non-covalent interactions holding the heavy and light chains together, necessitating a reduction step prior to analysis.[4][7] The analysis then separates the individual light chains (unconjugated and conjugated) and heavy chains (with varying drug loads).[7] The average DAR is calculated by summing the weighted peak areas of these reduced fragments.[12]

RP-LC is also increasingly used for analyzing intact site-specific ADCs, where it can offer better resolution than HIC for these more homogeneous and less hydrophobic molecules.[9]

Experimental Protocol: RP-LC for Reduced Cysteine-Linked ADC

  • Sample Preparation (Reduction):

    • To approximately 100 µg of ADC, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10-20 mM.

    • Incubate at 37°C for 30 minutes to ensure complete reduction of interchain disulfide bonds.[7]

  • System: A standard UHPLC system can be used.

  • Column: A wide-pore C4 or C8 column is suitable for separating the large protein fragments (e.g., YMC-Triart Bio C4).[9]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA or FA.[13]

  • Gradient Elution:

    • Equilibrate the column at a low percentage of Mobile Phase B (e.g., 20-30%).

    • Inject the reduced ADC sample.

    • Apply a linear gradient to increase the concentration of Mobile Phase B to elute the fragments.

  • Detection: UV at 280 nm. For higher specificity, couple the LC system to a mass spectrometer (LC-MS).

  • Data Analysis: Integrate the peaks for the light chain (LC), drug-conjugated light chain (LC-D), heavy chain (HC), and drug-conjugated heavy chain species (HC-D1, HC-D2, etc.). Calculate the weighted average DAR.[12]

RPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-LC Analysis cluster_data Data Processing A ADC Sample B Add Reducing Agent (e.g., DTT) A->B C Incubate (37°C, 30 min) B->C D Reduced Light & Heavy Chains C->D E Inject Reduced Sample D->E F RP Column Separation (e.g., C4/C8) E->F G UV or MS Detection F->G H Chromatogram/Spectrum G->H I Integrate Fragment Peaks (LC, HC, LC-D, HC-D...) H->I J Calculate Weighted Avg. DAR I->J

Workflow for RP-LC based DAR determination.
Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the ADC, allowing for precise DAR calculation. It can be performed on the intact ADC (top-level), on reduced subunits (middle-level), or after enzymatic digestion.[14][15]

Native MS is particularly powerful as it analyzes the intact ADC under non-denaturing conditions, preserving the structure and providing a clear picture of the drug load distribution. It is often coupled with a size-exclusion chromatography (SEC) step for online buffer exchange.[16] Denaturing LC-MS, typically using RP chromatography, is also widely used and provides DAR information from either intact or reduced species.[17][18]

Experimental Protocol: Native SEC-MS for Intact ADC

  • Sample Preparation: Exchange the ADC sample into a volatile, MS-friendly buffer such as 50-200 mM ammonium acetate.[14] This can be done offline using spin columns or online with an SEC column.

  • System: An LC system coupled to a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is required.[14]

  • Chromatography (Online Desalting):

    • Column: Size-Exclusion Chromatography (SEC) column.

    • Mobile Phase: Isocratic elution with 50 mM ammonium acetate.

  • Mass Spectrometry:

    • Acquire data in native mode, using gentle source conditions to prevent fragmentation.

    • Collect spectra across the expected mass-to-charge (m/z) range for the intact ADC.

  • Data Analysis:

    • Deconvolute the raw m/z spectrum to obtain the zero-charge mass spectrum. This will show a series of mass peaks corresponding to the antibody with different numbers of drugs attached.

    • Calculate the average DAR from the relative intensities of the deconvoluted mass peaks.[15]

UV/Vis Spectroscopy

This is the simplest and most convenient method for determining the average DAR.[2] It relies on the Beer-Lambert law and requires that the antibody and the conjugated drug have distinct maximum absorbance wavelengths (λmax).[12] Typically, the protein absorbance is measured at 280 nm, while the drug's absorbance is measured at its own λmax.[19] By solving a set of simultaneous equations using the known extinction coefficients of the antibody and the drug at both wavelengths, one can determine their respective concentrations and thus the molar ratio.[12]

This method is fast and requires minimal sample, but it does not provide information about the distribution of drug-loaded species and can be less accurate if there is spectral overlap or interference from free drug.[20][21]

Experimental Protocol: UV/Vis Spectroscopy

  • Determine Extinction Coefficients (ε): Accurately measure the ε for the naked antibody and the free drug at both 280 nm and the drug's λmax.

  • Sample Measurement:

    • Record the absorbance of the ADC solution at 280 nm (A_280) and the drug's λmax (A_λmax) using a spectrophotometer.

  • Calculation: Use the following simultaneous equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):

    • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

    • A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)

    • (Assuming a 1 cm pathlength)

  • DAR Calculation:

    • Average DAR = C_Drug / C_Ab

Comparative Summary of Techniques

The choice of method depends on the specific requirements of the analysis, including the type of ADC, the stage of development, and the level of detail required.

Technique Information Provided ADC Type Suitability Advantages Disadvantages
HIC-HPLC Avg. DAR, Drug Load Distribution, Isomer Separation[6]Cysteine-linked[2]High resolution, non-denaturing, robust, considered the "gold standard"Not suitable for lysine-linked ADCs; high salt mobile phases can be corrosive[2][8]
RP-HPLC Avg. DAR (from reduced fragments or intact)[9]Cysteine-linked (reduced), Site-specific (intact)[7][9]Orthogonal to HIC, MS-compatible mobile phases, good for less hydrophobic ADCs[7][9]Denaturing conditions; requires sample reduction for traditional cysteine ADCs[4]
Mass Spectrometry Avg. DAR, Drug Load Distribution, Exact Mass Confirmation[14][15]All typesHighest accuracy and specificity, provides direct mass measurement[14]High instrument cost, complex data analysis, ionization efficiency can vary between species[4]
UV/Vis Spectroscopy Average DAR only[19][21]All types (with suitable chromophores)Simple, fast, low sample consumption, convenient[2]No distribution information, lower accuracy, prone to interference from impurities[20]

In practice, an orthogonal approach using multiple techniques is often recommended to ensure a comprehensive and accurate characterization of an ADC's drug-to-antibody ratio.[16][22] For instance, HIC might be used for routine quality control of a cysteine-linked ADC, while LC-MS is employed for in-depth characterization and to confirm the identity of the species observed in the HIC chromatogram.[1][22]

References

A Researcher's Guide to Functional Assays for Validating Conjugated Protein Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a conjugated protein's biological activity is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of three essential functional assays used to characterize the activity of conjugated proteins, with a particular focus on antibody-drug conjugates (ADCs). Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection and implementation of these vital assays.

The therapeutic efficacy of conjugated proteins, such as ADCs, hinges on a series of events: binding to the target cell, internalization, and the subsequent action of the conjugated payload.[1] Therefore, a comprehensive evaluation of a conjugated protein's function requires a multi-faceted approach, employing a panel of assays that interrogate each of these key steps. This guide delves into the specifics of three such assays: a Flow Cytometry-Based Target Binding Assay, a pH-Sensitive Dye-Based Internalization Assay, and a Co-Culture Bystander Killing Assay.

The general mechanism for an antibody-drug conjugate begins with the antibody binding to a specific antigen on the surface of a cancer cell.[2] This is followed by the internalization of the ADC-antigen complex into the cell, typically through receptor-mediated endocytosis.[3] Once inside, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the potent cytotoxic payload. The payload can then induce cell death. In some cases, the payload can diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[4][5]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane cluster_cytoplasm cluster_bystander Bystander Cell (Antigen-Negative) ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Active Active Payload Lysosome->Payload_Active 4. Payload Release Cell_Death Cell Death (Apoptosis) Payload_Active->Cell_Death 5. Cytotoxicity Payload_Bystander Payload Payload_Active->Payload_Bystander 6. Bystander Effect Bystander_Death Bystander Cell Death Payload_Bystander->Bystander_Death

Figure 1. General mechanism of action for an Antibody-Drug Conjugate (ADC).

Target Binding Affinity Assay

Principle: This assay quantitatively measures the binding of a conjugated protein to its target antigen on the cell surface. Flow cytometry is a powerful tool for this purpose, as it can measure the fluorescence intensity of labeled antibodies bound to individual cells. By comparing the binding of the conjugated protein to its unconjugated counterpart, one can assess whether the conjugation process has adversely affected its binding affinity.[6]

Experimental Protocol: Flow Cytometry-Based Binding Assay
  • Cell Preparation: Harvest target cells (antigen-positive) and negative control cells. Wash the cells with cold Phosphate-Buffered Saline (PBS) and resuspend them in FACS buffer (PBS with 0.5% Bovine Serum Albumin) at a concentration of 1-2 x 10^6 cells/mL.[6]

  • Incubation: Aliquot approximately 0.2 million cells per tube. Add the conjugated protein or unconjugated antibody at various concentrations (e.g., a serial dilution from 0.01 to 10 µg/mL). Incubate on ice for 1 hour to allow binding.[6]

  • Washing: Wash the cells three times with ice-cold FACS buffer to remove unbound antibody. Centrifuge at 300 x g for 5 minutes between washes.

  • Secondary Antibody Staining: Resuspend the cell pellets in FACS buffer containing a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG) that recognizes the primary antibody. Incubate on ice for 30-45 minutes in the dark.[6]

  • Final Wash: Wash the cells twice more with cold FACS buffer.

  • Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: The geometric Mean Fluorescence Intensity (MFI) of the cell population is determined. The MFI values are plotted against the antibody concentration, and the half-maximal effective concentration (EC50) is calculated using a non-linear regression model to determine binding affinity.

Data Presentation: Comparison of Binding Affinity
ConjugateTarget Cell LineTarget AntigenEC50 (nM)Maximum MFI
Unconjugated Antibody (Parental)SK-BR-3 (High HER2)HER21.515,000
ADC-X (Test Article) SK-BR-3 (High HER2)HER21.8 14,500
Isotype Control ADCSK-BR-3 (High HER2)N/A>100250
Unconjugated Antibody (Parental)MDA-MB-468 (HER2 Neg)HER2>100300
ADC-X (Test Article) MDA-MB-468 (HER2 Neg)HER2>100 310

Table 1: Representative data comparing the binding affinity of an unconjugated antibody to its corresponding ADC (ADC-X). The similar EC50 values indicate that the conjugation process did not significantly impair the antibody's binding to its target.

Binding_Assay_Workflow start Start prep_cells 1. Prepare Target Cells (1-2x10^6 cells/mL) start->prep_cells incubate_primary 2. Incubate with Primary Ab/ADC (Serial Dilutions, 1 hr, 4°C) prep_cells->incubate_primary wash1 3. Wash x3 with FACS Buffer incubate_primary->wash1 incubate_secondary 4. Incubate with Fluorescent Secondary Ab (30 min, 4°C) wash1->incubate_secondary wash2 5. Wash x2 with FACS Buffer incubate_secondary->wash2 acquire 6. Acquire on Flow Cytometer wash2->acquire analyze 7. Analyze Data (Calculate MFI and EC50) acquire->analyze end End analyze->end

Figure 2. Experimental workflow for a flow cytometry-based binding assay.

Antibody Internalization Assay

Principle: For most ADCs, internalization into the target cell is a prerequisite for the payload to be released and exert its cytotoxic effect.[1] This assay measures the rate and extent of conjugated protein internalization. A modern approach uses pH-sensitive dyes (e.g., pHAb or FabFluor dyes) that are non-fluorescent at the neutral pH of the cell culture medium but become brightly fluorescent in the acidic environment of the endosomes and lysosomes upon internalization.[7][8][9] This allows for real-time, quantitative measurement of internalization in live cells.

Experimental Protocol: pH-Sensitive Dye-Based Internalization Assay
  • Antibody Labeling: Conjugate the test antibody or ADC with a pH-sensitive fluorescent dye according to the manufacturer's protocol. Alternatively, use a dye-labeled Fab fragment that binds to the Fc region of the test antibody.[9]

  • Cell Seeding: Seed target cells in a 96-well black, clear-bottom plate at an appropriate density (e.g., 10,000-20,000 cells/well) and allow them to adhere overnight.

  • Treatment: Add the dye-labeled conjugated protein to the cells at various concentrations. Include an isotype control and untreated cells as negative controls.

  • Live-Cell Imaging: Place the plate into a live-cell imaging system (e.g., Incucyte®) equipped with an incubator (37°C, 5% CO2) and appropriate fluorescence filters.[9]

  • Data Acquisition: Acquire phase-contrast and fluorescence images at regular intervals (e.g., every 30-60 minutes) for up to 48 hours.[10]

  • Data Analysis: The imaging software quantifies the total fluorescent object area or intensity per well over time. The rate of internalization can be determined from the slope of the fluorescence-versus-time curve. The EC50 for internalization can also be calculated from dose-response curves at a specific time point.[10]

Data Presentation: Comparison of Internalization
ConjugateTarget Cell LineInternalization Rate (RFU/hour)Max Fluorescence (RFU at 24h)
ADC-A (Rapid Internalizer)BT-474 (High HER2)150035,000
ADC-B (Slow Internalizer)BT-474 (High HER2)50012,000
Unconjugated Antibody BT-474 (High HER2)1450 34,000
Isotype ControlBT-474 (High HER2)<50800

Table 2: Representative data comparing the internalization of different ADCs. ADC-A and its unconjugated parent antibody show rapid and efficient internalization, while ADC-B internalizes more slowly, which could impact its therapeutic efficacy.

Internalization_Workflow start Start seed_cells 1. Seed Target Cells in 96-well Plate start->seed_cells label_ab 2. Label Ab/ADC with pH-Sensitive Dye start->label_ab treat 3. Add Labeled Ab/ADC to Cells seed_cells->treat label_ab->treat image 4. Real-Time Imaging (e.g., Incucyte®, 37°C) treat->image quantify 5. Quantify Fluorescence Intensity Over Time image->quantify analyze 6. Analyze Data (Rate, EC50) quantify->analyze end End analyze->end

Figure 3. Workflow for a pH-sensitive dye-based internalization assay.

Cytotoxicity and Bystander Killing Assay

Principle: The ultimate goal of a cytotoxic conjugated protein is to kill target cells. A direct cytotoxicity assay measures the dose-dependent cell-killing ability of the conjugate on an antigen-positive cell line.[11][12] The bystander killing assay evaluates the ability of the released payload to diffuse from the target cell and kill adjacent antigen-negative cells.[4][5] This is particularly important for ADCs with membrane-permeable payloads and is a key mechanism for efficacy in heterogeneous tumors.[5][13] A co-culture assay using a mix of antigen-positive and fluorescently labeled antigen-negative cells is an effective way to measure this effect.[12][14]

Experimental Protocol: Co-Culture Bystander Killing Assay
  • Cell Preparation: Use two cell lines: an antigen-positive (Ag+) line (e.g., SK-BR-3 for HER2) and an antigen-negative (Ag-) line (e.g., MCF7 for HER2). The Ag- line should be engineered to express a fluorescent protein like GFP for easy identification.[14]

  • Cell Seeding: Co-seed the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 2:1). Also, seed each cell line alone as a monoculture control. Allow cells to adhere overnight.[6][14]

  • Compound Treatment: Prepare serial dilutions of the test ADCs and controls. Add the compounds to both the co-culture and monoculture wells.[14]

  • Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (typically 72-120 hours).

  • Data Acquisition: Use a high-content imaging system or live-cell analyzer to count the number of viable Ag+ cells (unlabeled) and Ag- cells (GFP-positive) over time.[14] Alternatively, at the endpoint, use a viability dye and flow cytometry to distinguish and quantify the live/dead populations of each cell type.

  • Data Analysis:

    • Direct Cytotoxicity: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for the Ag+ cells in the monoculture.

    • Bystander Effect: In the co-culture wells, quantify the percentage of cell death in the Ag- (GFP-positive) population at a concentration that is highly toxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture. A significant increase in Ag- cell death in co-culture compared to monoculture indicates a bystander effect.[15]

Data Presentation: Comparison of Cytotoxicity and Bystander Effect
ConjugatePayload TypeTarget Cell (Ag+)Direct Cytotoxicity IC50 (pM)Bystander Cell (Ag-) Viability in Co-Culture (%)Bystander Effect
DS-8201a Permeable Topo I InhibitorKPL-4 (HER2+)109.7[16]<10% [16]Strong [4][5]
T-DM1 Low-Permeability Tubulin InhibitorKPL-4 (HER2+)18.5[16]>90% [14][16]Weak/None [4][14]
Control ADCPermeable Topo I InhibitorKPL-4 (HER2+)>10,000>95%None

Table 3: Experimental data comparing the direct cytotoxicity and bystander killing effect of two clinical HER2-targeted ADCs. DS-8201a, which has a membrane-permeable payload, shows a potent bystander effect, killing neighboring HER2-negative cells in a co-culture system.[4][14] In contrast, T-DM1, which has a payload with low membrane permeability, is potent against HER2-positive cells but does not induce significant bystander killing.[4][13][14]

Bystander_Assay_Workflow cluster_setup Assay Setup cluster_exp Experiment cluster_analysis Data Analysis prep_ag_pos Antigen-Positive (Ag+) Cells co_culture 1. Co-culture Ag+ and Ag- Cells in 96-well Plate prep_ag_pos->co_culture prep_ag_neg Antigen-Negative (Ag-) Cells (GFP+) prep_ag_neg->co_culture treat 2. Treat with Serial Dilutions of ADC co_culture->treat incubate 3. Incubate for 72-120 hours treat->incubate image 4. Image or Flow Cytometry Analysis incubate->image calc_ic50 5a. Calculate IC50 on Ag+ Monoculture image->calc_ic50 calc_bystander 5b. Quantify % Viability of Ag- (GFP+) in Co-culture image->calc_bystander

Figure 4. Workflow for a co-culture based bystander killing assay.

Conclusion

The validation of a conjugated protein's activity is a sequential and interconnected process. A comprehensive assessment requires a suite of functional assays that move beyond simple binding and evaluate the entire mechanism of action. By systematically quantifying target engagement, internalization efficiency, and the ultimate cytotoxic effect—including potential bystander activity—researchers can build a robust data package. This integrated approach allows for a more accurate comparison between different candidates, facilitates the selection of optimal linkers and payloads, and ultimately increases the probability of success in developing effective and safe protein-based therapeutics.

References

A Head-to-Head Battle of Bioconjugation: Kinetic Analysis of Methyltetrazine-PEG8-PFP Ester and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of ligation chemistry is paramount. The speed and efficiency of these reactions can significantly impact the viability of developing antibody-drug conjugates (ADCs), targeted imaging agents, and other protein-based therapeutics. This guide provides a comprehensive kinetic analysis of Methyltetrazine-PEG8-PFP ester, a prominent player in the field of bioorthogonal chemistry, and compares its performance against key alternative methods.

The inverse-electron demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has emerged as a powerhouse in bioconjugation due to its exceptional speed and specificity. This compound is a commercially available reagent that leverages this chemistry, offering a balance of reactivity and biocompatibility. This guide delves into the quantitative kinetic data of this reaction and juxtaposes it with two other widely used bioconjugation techniques: the maleimide-thiol reaction and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Quantitative Kinetic Comparison

The efficacy of a bioconjugation reaction is best understood through its second-order rate constant (k₂), which provides a direct measure of the reaction speed. A higher k₂ value indicates a faster reaction, allowing for the use of lower concentrations of reactants and shorter reaction times, which is often critical for preserving the function of sensitive biomolecules.

Reaction ChemistryReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
IEDDA Methyltetrazine-PEG-Ester + TCO-modified biomolecule~1,000 - 30,000+[1][2]Aqueous buffer (e.g., PBS), 37°C
IEDDA Methyltetrazine + TCO~2,000[3][4]9:1 Methanol/Water
Maleimide-Thiol Maleimide-functionalized molecule + Thiol-containing biomolecule (e.g., Cysteine)~100 - 1,000[5]Aqueous buffer, pH 6.5-7.5, Room Temperature
SPAAC Azide-functionalized molecule + Cyclooctyne (e.g., DBCO) modified biomolecule~0.01 - 1[5][6]Aqueous buffer, Room Temperature

Note: The rate constants can vary depending on the specific derivatives of the reactants, solvent, and temperature.

Experimental Protocols

A robust kinetic analysis is crucial for understanding and comparing bioconjugation reactions. Stopped-flow spectrophotometry is a powerful technique for measuring the rates of fast reactions, such as the IEDDA reaction between tetrazine and TCO.

Kinetic Analysis using Stopped-Flow Spectrophotometry

This protocol outlines the general steps for determining the second-order rate constant of a methyltetrazine derivative with a TCO-functionalized molecule.

Materials:

  • This compound solution of known concentration in an appropriate solvent (e.g., DMSO).

  • TCO-functionalized biomolecule of known concentration in a reaction buffer (e.g., PBS, pH 7.4).

  • Stopped-flow spectrophotometer.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare a series of dilutions of the TCO-functionalized biomolecule in the reaction buffer.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37°C). Set the spectrophotometer to monitor the absorbance of the tetrazine at its characteristic wavelength (typically around 520-540 nm).

  • Kinetic Measurement: Load the methyltetrazine solution and the TCO-biomolecule solution into separate syringes of the stopped-flow instrument.

  • Reaction Initiation and Data Acquisition: Rapidly mix the two solutions in the observation cell. The instrument will automatically trigger data acquisition, recording the decrease in tetrazine absorbance over time.

  • Data Analysis: Under pseudo-first-order conditions (where the concentration of one reactant, typically the TCO-biomolecule, is in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function.

  • Determination of Second-Order Rate Constant: Plot the observed rate constants (k_obs) against the corresponding concentrations of the TCO-biomolecule. The slope of the resulting linear plot represents the second-order rate constant (k₂).

Visualizing the Chemistry and Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the reaction pathway, the experimental workflow for kinetic analysis, and a decision-making guide for selecting the appropriate bioconjugation chemistry.

Reaction_Pathway cluster_reactants Reactants cluster_reaction Inverse Electron Demand Diels-Alder (IEDDA) cluster_product Product Methyltetrazine Methyltetrazine- PEG8-PFP Ester TransitionState [4+2] Cycloaddition Transition State Methyltetrazine->TransitionState Reacts with Dienophile trans-Cyclooctene (TCO) Dienophile->TransitionState Intermediate Unstable Bicyclic Intermediate TransitionState->Intermediate RetroDielsAlder Retro-Diels-Alder (N₂ release) Intermediate->RetroDielsAlder Conjugate Stable Dihydropyridazine Conjugate RetroDielsAlder->Conjugate N2 Nitrogen Gas (N₂) RetroDielsAlder->N2

Caption: Reaction mechanism of this compound with TCO.

Experimental_Workflow Start Start: Prepare Reagents Setup Setup Stopped-Flow Spectrophotometer Start->Setup Mix Rapidly Mix Reactants Setup->Mix Monitor Monitor Absorbance Decay of Tetrazine Mix->Monitor Analyze Analyze Data: Fit to Exponential Decay Monitor->Analyze Plot Plot k_obs vs. [Dienophile] Analyze->Plot Calculate Calculate Second-Order Rate Constant (k₂) Plot->Calculate End End: Kinetic Data Obtained Calculate->End

Caption: Experimental workflow for kinetic analysis.

Logic_Diagram Start Need for Bioconjugation? Speed Is reaction speed critical (>1000 M⁻¹s⁻¹)? Start->Speed Thiol Is a free thiol available and stable? Speed->Thiol No IEDDA Use IEDDA (e.g., Methyltetrazine-TCO) Speed->IEDDA Yes Azide (B81097) Is an azide handle - present or easily introduced? Thiol->Azide No Maleimide Use Maleimide-Thiol Chemistry Thiol->Maleimide Yes SPAAC Use SPAAC (e.g., DBCO-Azide) Azide->SPAAC Yes Reconsider Re-evaluate strategy or introduce required functional group Azide->Reconsider No

Caption: Decision guide for bioconjugation chemistry selection.

Conclusion

The kinetic analysis reveals that the IEDDA reaction, as employed by this compound, stands out for its exceptionally fast reaction rates, making it a superior choice for applications requiring rapid and efficient conjugation, especially at low reactant concentrations. While the maleimide-thiol reaction offers comparable kinetics, it is dependent on the availability of a free thiol and can be susceptible to side reactions. SPAAC, on the other hand, is a valuable tool when extreme speed is not the primary concern and offers excellent bioorthogonality. The choice of bioconjugation chemistry will ultimately depend on the specific requirements of the application, including the nature of the biomolecule, the desired reaction conditions, and the importance of reaction kinetics. This guide provides the foundational data and experimental context to empower researchers to make informed decisions in this critical aspect of their work.

References

A Head-to-Head Comparison: Benchmarking Methyltetrazine-PEG8-PFP Ester in the Landscape of Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate molecules is paramount. "Click chemistry" has emerged as a powerful toolbox for these conjugations, offering a suite of reactions that are rapid, high-yielding, and biocompatible. Among the diverse array of click chemistry reagents, Methyltetrazine-PEG8-PFP ester stands out as a versatile tool, combining the exceptionally fast kinetics of the inverse-electron-demand Diels-Alder (IEDDA) reaction with a stable and efficient amine-reactive group.

This guide provides an objective comparison of this compound's performance against other widely used click chemistry alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific research needs.

At a Glance: A Quantitative Comparison of Leading Click Chemistry Reagents

The choice of a click chemistry reagent is often a trade-off between reaction speed, stability, and biocompatibility. The following tables summarize the key performance metrics for this compound and its main competitors.

Table 1: Performance Comparison of Click Chemistry Reactions

FeatureThis compound (reacting with TCO)DBCO-X ester (reacting with Azide)TCO-X ester (reacting with Tetrazine)
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶[1][2]~0.1 - 1.0[3]Up to 10⁶[1][2]
Biocompatibility Excellent (copper-free)[4][5]Excellent (copper-free)[6]Excellent (copper-free)[4][5]
Linkage Formed Dihydropyridazine (B8628806)1,2,3-TriazoleDihydropyridazine
Byproducts Nitrogen gas[1]NoneNitrogen gas[1]

Table 2: Comparison of Amine-Reactive Esters

FeaturePFP Ester (in this compound)NHS Ester (a common alternative)
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide Ester
Target Primary and secondary aminesPrimary amines
Bond Formed AmideAmide
Optimal pH Range 7.2 - 9.07.2 - 8.5
Hydrolytic Stability More stable than NHS esters[7][8][9][10]Prone to hydrolysis, especially at higher pH[8]

Delving Deeper: Reaction Kinetics, Stability, and Biocompatibility

Reaction Kinetics: A Need for Speed

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is renowned for its exceptionally fast kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹[1][2]. This makes this compound, which contains the reactive methyltetrazine moiety, an ideal choice for applications requiring rapid conjugation, even at low reactant concentrations. In contrast, the strain-promoted azide-alkyne cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide (B81097) is significantly slower, with rate constants typically in the range of 0.1 to 1.0 M⁻¹s⁻¹[3].

Stability: A Two-Fold Advantage

The stability of a click chemistry reagent can be considered from two perspectives: the stability of the reactive handles before conjugation and the stability of the resulting linkage.

  • Reagent Stability: Methyltetrazine is known to be more stable than its unsubstituted hydrogen-tetrazine counterpart, offering a better shelf life and more consistent performance[11]. Furthermore, the pentafluorophenyl (PFP) ester in this compound exhibits greater hydrolytic stability compared to the more commonly used N-hydroxysuccinimide (NHS) esters[7][8][9][10]. This increased stability of the PFP ester translates to higher conjugation efficiencies, as the reagent is less prone to deactivation in aqueous buffers.

  • Linkage Stability: Both the dihydropyridazine linkage formed from the IEDDA reaction and the 1,2,3-triazole linkage from SPAAC are generally considered to be highly stable under physiological conditions[4][6]. The triazole ring, in particular, is an excellent mimic of an amide bond and is resistant to enzymatic cleavage[12].

Biocompatibility: The Copper-Free Advantage

A significant advantage of both IEDDA and SPAAC reactions is their bioorthogonality, meaning they proceed efficiently within a biological environment without interfering with native biochemical processes[1][6]. Both this compound and DBCO-based reagents are employed in copper-free click chemistry, thus avoiding the cellular toxicity associated with the copper catalysts required for the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC)[4][6]. While the tetrazine and TCO reagents themselves have been shown to have low cytotoxicity at concentrations typically used for in vitro and in vivo studies, some off-target reactivity of tetrazines with certain cellular components has been reported, though this is highly dependent on the specific tetrazine structure[6][7][13]. The byproduct of the PFP ester reaction, pentafluorophenol, is considered hazardous, but is typically present at low concentrations and can be removed during purification steps[14].

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a logical workflow for selecting the appropriate click chemistry reagent.

G cluster_IEDDA IEDDA Reaction cluster_SPAAC SPAAC Reaction Methyltetrazine Methyltetrazine Dihydropyridazine Dihydropyridazine Methyltetrazine->Dihydropyridazine + TCO TCO TCO Nitrogen N₂ Dihydropyridazine->Nitrogen releases DBCO DBCO Triazole Triazole DBCO->Triazole + Azide Azide Azide G start Start: Need for Bioconjugation decision_speed Is reaction speed critical? start->decision_speed decision_reagents Are azide/alkyne reagents readily available? decision_speed->decision_reagents No iedda Use IEDDA Chemistry (e.g., this compound + TCO) decision_speed->iedda Yes decision_reagents->iedda No spaac Use SPAAC Chemistry (e.g., DBCO-ester + Azide) decision_reagents->spaac Yes G cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Analysis BSA Protein (BSA) MeTz_PFP This compound BSA->MeTz_PFP DBCO_NHS DBCO-NHS ester BSA->DBCO_NHS BSA_MeTz BSA-Methyltetrazine MeTz_PFP->BSA_MeTz BSA_DBCO BSA-DBCO DBCO_NHS->BSA_DBCO TCO_Fluor TCO-Fluorophore BSA_MeTz->TCO_Fluor BSA_MeTz_Fluor Fluorescently Labeled BSA Azide_Fluor Azide-Fluorophore BSA_DBCO->Azide_Fluor TCO_Fluor->BSA_MeTz_Fluor BSA_DBCO_Fluor Fluorescently Labeled BSA Azide_Fluor->BSA_DBCO_Fluor Analysis SDS-PAGE & Fluorescence Quantification BSA_MeTz_Fluor->Analysis BSA_DBCO_Fluor->Analysis

References

Evaluating the Biocompatibility of Methyltetrazine-PEG8-PFP Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a bioconjugation linker is a critical decision that profoundly impacts the efficacy, stability, and safety of a therapeutic or diagnostic agent. The Methyltetrazine-PEG8-PFP ester is a heterobifunctional linker designed for advanced bioconjugation, combining a highly reactive methyltetrazine moiety for bioorthogonal "click" chemistry with an amine-reactive pentafluorophenyl (PFP) ester. This guide provides an objective comparison of this linker system with common alternatives, focusing on the key aspects of biocompatibility, supported by data from relevant studies and detailed experimental protocols.

Executive Summary: Performance at a Glance

The biocompatibility of a conjugate is not determined by a single factor but is a multifactorial property encompassing the stability of the linker, the potential immunogenicity of its components, the cytotoxicity of the linker and its cleavage byproducts, and the overall impact on the conjugated biomolecule. The this compound linker is engineered to optimize these parameters through its distinct chemical moieties.

The PFP ester offers a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to its higher resistance to hydrolysis, leading to more efficient and reproducible conjugations in aqueous environments.[1][2][3] The Methyltetrazine group facilitates an exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) partner, a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[4] The inclusion of a PEG8 (polyethylene glycol) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific interactions.[5][6]

Comparative Analysis of Bioconjugation Chemistries

The selection of a bioconjugation strategy is a crucial step in the development of targeted therapies and diagnostics. The this compound utilizes two key chemical reactions: an amine acylation and a bioorthogonal cycloaddition. The biocompatibility of the final conjugate is influenced by the efficiency and byproducts of both reactions.

Amine-Reactive Moiety: PFP Ester vs. NHS Ester

The initial step in labeling a biomolecule, such as an antibody, often involves the reaction of an activated ester with primary amines on lysine (B10760008) residues. The choice between a PFP ester and a conventional NHS ester has direct implications for reaction efficiency and, consequently, the purity and consistency of the final product.

FeaturePFP EsterNHS EsterBiocompatibility Implications
Hydrolytic Stability More stable in aqueous buffers, especially at neutral to slightly basic pH.[1][2][7]Prone to rapid hydrolysis, particularly at pH > 8, with a half-life of minutes.[1][2]Higher stability of PFP esters leads to more efficient conjugation, reducing the required excess of linker and minimizing side reactions, resulting in a more homogeneous and potentially safer product.
Reaction Byproduct Pentafluorophenol (PFP)N-hydroxysuccinimide (NHS)PFP is a known hazardous substance with oral, dermal, and inhalation toxicity.[8][9] However, it is a small molecule that is typically removed during purification. NHS is generally considered less toxic. Efficient purification is critical to remove these byproducts.
Optimal pH 7.2 - 9.0[1]7.2 - 8.5[1]Both operate under physiologically relevant pH ranges, minimizing damage to sensitive biomolecules during conjugation.
Solubility Generally requires an organic co-solvent (e.g., DMSO, DMF).[1][3]Generally requires an organic co-solvent (e.g., DMSO, DMF).[1]The need for organic solvents can be a concern for some proteins. Water-soluble variants (e.g., Sulfo-NHS) are available as alternatives.
Bioorthogonal Ligation: Tetrazine-TCO vs. SPAAC

Following modification of the first molecule with the PFP ester, the tetrazine moiety is used to "click" to a reaction partner, typically a trans-cyclooctene (TCO) modified molecule. This bioorthogonal reaction is prized for its speed and specificity. An alternative popular copper-free click chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), often employing a dibenzocyclooctyne (DBCO) and an azide.

FeatureTetrazine-TCO Ligation (IEDDA)Azide-Cyclooctyne Ligation (SPAAC)Biocompatibility Implications
**Reaction Kinetics (k₂) **Up to 10⁷ M⁻¹s⁻¹ (Extremely Fast).[4]~1 M⁻¹s⁻¹ (Slower).[4]The rapid kinetics of the Tetrazine-TCO reaction allow for the use of very low concentrations of reactants in complex biological media, minimizing off-target effects and potential toxicity.[4]
Bioorthogonality Excellent. Tetrazines and TCOs are highly specific for each other and do not react with native biological functional groups.[4]Excellent. Azides and cyclooctynes are also highly bioorthogonal.Both chemistries are well-suited for in vivo applications due to their high specificity, preventing unwanted reactions with endogenous molecules.
In Vivo Stability Tetrazine stability can vary depending on substitution, with some being susceptible to degradation. TCO can undergo isomerization or degradation in vivo.[10][11]Azides and cyclooctynes are generally very stable under physiological conditions.The stability of the linker is paramount for in vivo applications. Premature cleavage can lead to off-target toxicity and reduced efficacy.[12] Linker design is critical for both systems.
Component Hydrophilicity Tetrazines are generally more hydrophilic than TCOs.[11]Azides are small and relatively non-perturbing. Cyclooctynes like DBCO are quite hydrophobic.Hydrophobicity can lead to aggregation and non-specific uptake. The PEG8 spacer in the this compound is designed to mitigate this.[6]

The Role of the PEG Spacer in Biocompatibility

The inclusion of an 8-unit polyethylene (B3416737) glycol (PEG) spacer is a deliberate design choice to enhance biocompatibility. PEGylation is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[13]

Advantages of the PEG8 Spacer:

  • Increased Hydrophilicity: The PEG chain improves the water solubility of the linker and the final conjugate, which can prevent aggregation and improve handling.[5][6]

  • Reduced Non-Specific Binding: The hydrophilic PEG chain can create a hydration shell around the conjugate, reducing non-specific interactions with other proteins and cell surfaces.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life.[13]

Potential Immunogenicity of PEG: While often considered non-immunogenic, there is growing evidence that PEG can elicit an immune response, leading to the production of anti-PEG antibodies.[14][15] The presence of pre-existing anti-PEG antibodies in a segment of the population can lead to accelerated blood clearance (ABC) of PEGylated therapeutics and, in some cases, hypersensitivity reactions.[4][13][14] The immunogenicity of PEG is dependent on factors such as the size of the PEG chain, the nature of the conjugated molecule, and the dosing regimen.[13][16] For this compound, the short PEG8 chain is less likely to be immunogenic than larger PEG chains, but this must be evaluated on a case-by-case basis.[16]

Experimental Protocols for Biocompatibility Assessment

Evaluating the biocompatibility of a new conjugate requires a suite of in vitro assays. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.

Materials:

  • Targeted cancer cell line (e.g., SK-BR-3 for a HER2-targeted conjugate) and a non-target control cell line.

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Test conjugate, unconjugated biomolecule, and relevant controls.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl).

  • 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13][17]

  • Compound Treatment: Prepare serial dilutions of the test conjugate and controls in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.[17]

  • Incubation: Incubate the plate at 37°C for a period relevant to the drug's mechanism of action (typically 48-144 hours).[13]

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[13]

  • Formazan (B1609692) Formation: Incubate at 37°C for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate in the dark at 37°C overnight.[13]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[13]

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the IC50 value (the concentration of the conjugate that inhibits cell growth by 50%).

Protocol 2: Immunogenicity Screening using ELISA

This protocol provides a general framework for detecting anti-drug antibodies (ADAs) against the conjugate in serum samples. This is a critical step for predicting potential immunogenic responses in vivo.

Materials:

  • High-binding 96-well ELISA plates.

  • Test conjugate (for coating).

  • Serum samples (from pre-clinical studies or human donors).

  • Positive control (e.g., purified anti-conjugate antibody).

  • Negative control (serum from naive animals/donors).

  • Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer).

  • Detection Antibody (e.g., HRP-conjugated anti-species IgG).

  • TMB Substrate.

  • Stop Solution (e.g., 2N H₂SO₄).

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with the test conjugate (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Washing & Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate again. Add 100 µL of diluted serum samples (and controls) to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate three times. Add 100 µL of the HRP-conjugated detection antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

  • Development: Wash the plate five times. Add 100 µL of TMB Substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Analysis: Samples with a signal significantly above the negative control threshold are considered potentially positive for ADAs and would be further analyzed in confirmatory and characterization assays.[9][16]

Visualizing Workflows and Pathways

To better understand the processes involved, the following diagrams illustrate the chemical reaction, a typical experimental workflow, and a relevant signaling pathway.

G cluster_0 cluster_1 cluster_2 cluster_3 Biomolecule Biomolecule-NH₂ (e.g., Antibody) ActivatedBiomolecule Biomolecule-NH-CO-PEG8-Tetrazine Biomolecule->ActivatedBiomolecule Amine Reaction (pH 7.2-9.0) Linker Methyltetrazine-PEG8-PFP Linker->ActivatedBiomolecule PFP Pentafluorophenol (Byproduct) ActivatedBiomolecule->PFP Release FinalConjugate Biomolecule-Linker-Payload (Final Conjugate) ActivatedBiomolecule->FinalConjugate IEDDA Click Reaction (Bioorthogonal) TCO_Molecule TCO-Payload TCO_Molecule->FinalConjugate

Caption: Chemical conjugation workflow.

G cluster_1 start Synthesize & Purify Conjugate invitro In Vitro Biocompatibility start->invitro cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) invitro->cytotoxicity stability Serum Stability Assay invitro->stability immunogenicity Immunogenicity Screening (ELISA) invitro->immunogenicity invivo In Vivo Evaluation (Pre-clinical) cytotoxicity->invivo stability->invivo immunogenicity->invivo pk_pd Pharmacokinetics & Pharmacodynamics invivo->pk_pd toxicity Toxicity Studies (e.g., MTD) invivo->toxicity efficacy Efficacy in Disease Models invivo->efficacy decision Advance to Clinic? pk_pd->decision toxicity->decision efficacy->decision

Caption: Biocompatibility evaluation workflow.

G Ligand Bioconjugate (e.g., ADC) Receptor Cell Surface Receptor (e.g., HER2) Ligand->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Endosome/ Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage MAPK_pathway MAPK/ERK Pathway PayloadRelease->MAPK_pathway Stress Signal Apoptosis Apoptosis MAPK_pathway->Apoptosis Activation CellResponse Cellular Response Apoptosis->CellResponse

Caption: A potential cellular response pathway.

Conclusion

The this compound linker system offers a state-of-the-art solution for bioconjugation, characterized by high efficiency, stability, and bioorthogonality. Its PFP ester group provides a distinct advantage over NHS esters in terms of hydrolytic stability, potentially leading to a more homogeneous and well-defined final product. The tetrazine-TCO ligation it enables is among the fastest click chemistry reactions available, making it ideal for in vivo applications where speed and low reactant concentrations are paramount. While the PEG8 spacer enhances hydrophilicity, the potential for anti-PEG immunogenicity, though likely low for a short PEG chain, should be considered and assessed. The biocompatibility of the final conjugate will ultimately depend on the specific biomolecule and payload, and must be rigorously evaluated using a combination of in vitro and in vivo models. The protocols and comparative data provided in this guide serve as a foundational resource for researchers to make informed decisions in the design and evaluation of their next-generation bioconjugates.

References

The Influence of PEG Spacer Length: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) spacer is a critical design element in the development of bioconjugates, from antibody-drug conjugates (ADCs) to targeted nanoparticles. The length of the PEG chain is not a trivial consideration; it can significantly influence the physicochemical and biological properties of the resulting molecule, impacting its efficacy, safety, and pharmacokinetic profile. This guide provides an objective, data-driven comparison of different length PEG spacers across various applications, supported by experimental data and detailed protocols.

The strategic incorporation of PEG spacers can enhance solubility, reduce immunogenicity, and prolong circulation half-life. However, the optimal PEG length is highly application-dependent, representing a delicate balance between beneficial shielding effects and potential steric hindrance that can impede target binding. This guide aims to provide a clear framework for understanding these trade-offs.

Side-by-Side Comparison of PEG Spacer Performance

The following table summarizes key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, based on data from multiple studies.

Performance MetricShort PEG Spacers (e.g., PEG2-PEG12, <2 kDa)Medium PEG Spacers (e.g., 2-5 kDa)Long PEG Spacers (e.g., >5 kDa)Rationale & Key Considerations
Binding Affinity Generally higher affinity.[1][2] Less potential for steric hindrance of the binding motif.[1]Can maintain good affinity, but may show a slight decrease compared to shorter linkers.[3][4][5]May exhibit reduced binding affinity due to masking of the biologically active site.[1][]The flexibility of long PEG chains can obscure the ligand, preventing optimal interaction with its receptor.[1]
Pharmacokinetics (PK) Shorter circulation half-life compared to longer PEGs.Improved circulation half-life and reduced clearance compared to non-PEGylated molecules.[7][8]Significantly prolonged circulation half-life and reduced renal clearance.[7]Increased hydrodynamic size with longer PEG chains leads to decreased renal filtration.[7]
Cellular Uptake (Targeted Nanocarriers) Can lead to higher cellular uptake in some cell lines.[4][5][9]Often represents a balance, enabling specific targeting while reducing non-specific uptake.[4][5]Can decrease cellular uptake due to the "stealth" effect, which can be beneficial for passive targeting but detrimental for active targeting.[4][5][10]The optimal length for cellular uptake is cell-type dependent. For instance, shorter PEGs may be better for targeting some dendritic cell lines, while longer PEGs are more effective for others.[4][5][9]
Immunogenicity May offer some reduction in immunogenicity.Generally provides a good balance of reduced immunogenicity and retained biological activity.Can significantly reduce immunogenicity by shielding epitopes from immune recognition.[11] However, anti-PEG antibodies can sometimes be generated.[]The "stealth" properties of PEG help to evade the immune system.[4][5]
In Vitro Cytotoxicity (ADCs) Generally maintains high potency.[12]Often represents a balance between improved pharmacokinetics and retained potency.[12]Can exhibit a significant reduction in cytotoxicity due to hindered cell interaction or payload release.[12]Longer PEG chains can sterically hinder the ADC from binding to its target cell or interfere with the release of the cytotoxic drug.[12]
FRET Efficiency Higher FRET efficiency due to closer proximity of donor and acceptor fluorophores.[13]Lower FRET efficiency as the distance between fluorophores increases.[13][14]Significantly reduced FRET efficiency.[13]FRET efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor.[15][16]
Tumor-to-Background Ratio Can provide high tumor-to-background ratios at early time points.[1][17]Can offer a good balance, leading to high tumor uptake and favorable tumor-to-kidney ratios.[18]Longer linkers can lead to increased tumor accumulation in vivo.[19][20]Longer circulation times provided by longer PEGs can enhance the Enhanced Permeability and Retention (EPR) effect in tumors.
Hydrophilicity Increases hydrophilicity compared to non-PEGylated molecules.Further increases hydrophilicity.[18]Maximizes the increase in hydrophilicity.The ethylene (B1197577) glycol units of PEG are hydrophilic.[1]
Enzymatic Stability Offers some protection against enzymatic degradation.Provides increased protection compared to shorter linkers.Offers significant protection against proteolysis.[12]The PEG chain creates a steric shield that hinders the approach of proteolytic enzymes.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare bioconjugates with different length PEG spacers.

Protocol 1: Synthesis and Characterization of PEGylated Proteins

Objective: To synthesize and characterize proteins conjugated with PEG spacers of varying lengths.

Materials:

  • Protein of interest (e.g., antibody, enzyme)

  • Activated PEG derivatives with different chain lengths (e.g., NHS-PEGn-Maleimide)

  • Reducing agent (e.g., DTT or TCEP) for antibody conjugation

  • Conjugation buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching reagent (e.g., Tris or glycine)

  • Size-Exclusion Chromatography (SEC) system

  • SDS-PAGE apparatus

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Protein Preparation: If conjugating to cysteine residues, partially reduce the protein (e.g., an antibody) with a controlled amount of reducing agent to expose free sulfhydryl groups.

  • PEGylation Reaction: Dissolve the activated PEG derivative in the conjugation buffer and add it to the protein solution at a specific molar ratio. Incubate the reaction mixture at room temperature or 4°C for a defined period (e.g., 2 hours to overnight).

  • Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted activated PEG.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC.

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate to visualize the increase in molecular weight, indicating successful PEGylation.

    • SEC: Assess the purity and aggregation state of the conjugate.

    • Mass Spectrometry: Determine the precise molecular weight of the conjugate to confirm the number of attached PEG chains.[21]

Protocol 2: In Vitro Binding Affinity Assay (ELISA)

Objective: To compare the binding affinity of bioconjugates with different PEG spacer lengths to their target.

Materials:

  • Target antigen-coated microplate

  • PEGylated bioconjugates (with varying PEG lengths) and non-PEGylated control

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well microplate with the target antigen overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Binding: Add serial dilutions of the PEGylated bioconjugates and the non-PEGylated control to the wells and incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add the substrate solution. Allow the color to develop.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance versus concentration and determine the EC50 value for each conjugate to compare their binding affinities.

Protocol 3: Cellular Uptake Study by Flow Cytometry

Objective: To quantify the cellular uptake of fluorescently labeled nanocarriers functionalized with targeting ligands attached via different length PEG spacers.

Materials:

  • Target cells and control cells (non-target)

  • Fluorescently labeled nanocarriers with varying PEG spacer lengths

  • Cell culture medium

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the target and control cells in appropriate culture plates and allow them to adhere overnight.

  • Incubation: Treat the cells with the fluorescently labeled nanocarriers at a specific concentration and incubate for a defined period (e.g., 4 hours) at 37°C.

  • Washing: Wash the cells with cold PBS to remove unbound nanocarriers.

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution.

  • Staining (Optional): Stain the cells with a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. Quantify the mean fluorescence intensity (MFI) of the cell population to determine the extent of nanocarrier uptake.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.

ADC_Synthesis_Workflow cluster_synthesis Antibody-Drug Conjugate (ADC) Synthesis cluster_purification Purification & Characterization Antibody Antibody Reduction Reduction Antibody->Reduction TCEP/DTT Reduced Antibody Reduced Antibody Reduction->Reduced Antibody Conjugation Conjugation Reduced Antibody->Conjugation Drug-Linker-PEGn Drug-Linker-PEGn Drug-Linker-PEGn->Conjugation Crude ADC Crude ADC Conjugation->Crude ADC Purification (SEC) Purification (SEC) Crude ADC->Purification (SEC) Pure ADC Pure ADC Purification (SEC)->Pure ADC Characterization Characterization Pure ADC->Characterization SDS-PAGE, MS, UV-Vis Targeted_Nanocarrier_Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nanocarrier Targeted Nanocarrier (Ligand-PEGn-NP) Binding Binding Nanocarrier->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Drug Release Drug Release Endosome->Drug Release Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

References

A Comparative Purity Analysis of Methyltetrazine-PEG8-PFP Ester Conjugates for Biopharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity and stability of bioconjugation reagents are paramount to ensure reproducible and effective outcomes. This guide provides an objective comparison of Methyltetrazine-PEG8-PFP (Pentafluorophenyl) ester and its common alternative, Methyltetrazine-PEG8-NHS (N-Hydroxysuccinimidyl) ester. The focus is on purity analysis, supported by established analytical methodologies.

Methyltetrazine-PEG8-PFP ester is a bifunctional linker widely employed in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). It features a methyltetrazine group for bioorthogonal click chemistry with trans-cyclooctene (B1233481) (TCO) and a PFP ester for amine-reactive conjugation. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces steric hindrance.

Comparative Analysis of PFP and NHS Esters

The primary difference between the PFP and NHS esters lies in their reactivity and stability. PFP esters are known to be more resistant to hydrolysis in aqueous media compared to NHS esters.[1] This increased stability can lead to more efficient conjugation reactions, especially in dilute solutions or at physiological pH, as there is a lower likelihood of the ester deactivating before it can react with the target amine.

Data Presentation

FeatureThis compoundMethyltetrazine-PEG8-NHS EsterReference
Molecular Formula C34H43F5N4O11C32H47N5O13[2][4]
Molecular Weight 778.73 g/mol 709.8 g/mol [3][4]
CAS Number 2353409-49-92183440-34-6[2][4]
Typical Purity ≥95% - 98%>90% - 95%[2][3][4][5]
Hydrolytic Stability More stable than NHS estersProne to hydrolysis, especially at higher pH[1]
Optimal Reaction pH 7.2 - 9.07.0 - 9.0[6]

Mandatory Visualization

Experimental Workflow for Purity Analysis

G cluster_sample_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_nmr NMR Analysis cluster_data_analysis Data Analysis reagent This compound dissolve Dissolve in appropriate solvent (e.g., DMSO, DMF, or Acetonitrile) reagent->dissolve hplc Inject sample into Reversed-Phase HPLC dissolve->hplc HPLC Sample nmr_sample Prepare sample in deuterated solvent dissolve->nmr_sample NMR Sample detection Detection (UV/Vis, ELSD, or CAD) hplc->detection hplc_analysis Integrate peak areas to determine % purity detection->hplc_analysis nmr_acq Acquire 1H NMR Spectrum nmr_sample->nmr_acq nmr_analysis Analyze spectral data for structural integrity and impurities nmr_acq->nmr_analysis

Caption: Workflow for Purity Analysis of this compound.

Signaling Pathway in Antibody-Drug Conjugate (ADC) Therapy

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (e.g., Anti-HER2 ADC) HER2 HER2 Receptor ADC->HER2 Binding endosome Endosome HER2->endosome Internalization lysosome Lysosome endosome->lysosome Fusion drug Released Cytotoxic Drug lysosome->drug Drug Release tubulin Microtubule Disruption drug->tubulin apoptosis Apoptosis tubulin->apoptosis

Caption: Simplified HER2 Signaling Pathway Targeted by an ADC.

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for determining the purity of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound.

  • Dissolve the sample in 1 mL of a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compound and any impurities. For example:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm). If the compound has poor UV absorbance, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.[7]

3. Data Analysis:

  • Identify the main peak corresponding to the this compound.

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Purity and Structural Verification by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for confirming the chemical structure and assessing the purity of the conjugate.

1. Sample Preparation:

  • Dissolve 2-5 mg of the this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

2. NMR Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

3. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks corresponding to the protons of the methyltetrazine, PEG, and PFP ester moieties.

  • The ratio of the integrals should be consistent with the number of protons in each part of the molecule.

  • The absence of significant impurity peaks confirms the high purity of the sample. The presence and integration of characteristic peaks of the starting materials or by-products can be used to quantify impurities.

References

Safety Operating Guide

Proper Disposal of Methyltetrazine-PEG8-PFP Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Methyltetrazine-PEG8-PFP ester, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

This compound is a chemical reagent that requires careful handling. Based on available safety data sheets (SDS), it is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

II. Waste Characterization

Proper disposal begins with accurate waste characterization. This compound should be treated as hazardous chemical waste . This classification is based on its irritant properties and its potential to be harmful if not handled correctly.[1][2]

The primary degradation pathway for the PFP ester in the presence of moisture is hydrolysis, which forms a corresponding carboxylic acid and pentafluorophenol.[3] While polyethylene (B3416737) glycol (PEG) itself is generally considered biodegradable and not hazardous, the overall compound and its potential reactants and byproducts necessitate its disposal as regulated chemical waste.[1][4]

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal by a licensed waste management service.

Step 1: Waste Segregation at the Source

  • Immediately upon completion of an experimental step that generates waste containing this compound (e.g., unused solutions, contaminated labware), this waste must be segregated from non-hazardous waste.

  • Do not mix this waste with other chemical waste streams unless they are known to be compatible. A dedicated waste container for this specific waste stream is recommended, especially for larger quantities.

Step 2: Selecting and Preparing the Waste Container

  • Choose a waste container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.

  • The container must be clean and dry before the first addition of waste.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is crucial for safety and regulatory compliance. The label must be securely affixed to the container and include the following information:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound" and any other chemical constituents in the waste stream, including solvents.

  • Approximate Percentages of each component.

  • Hazard Identification: Clearly indicate the hazards (e.g., "Irritant").

  • Date of First Accumulation: The date the first drop of waste was added to the container.

  • Principal Investigator's Name and Laboratory Information.

Step 4: Accumulating Waste

  • Keep the hazardous waste container closed at all times , except when adding waste.

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks or spills.

Step 5: Arranging for Waste Disposal

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a direct call to the EHS office.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[5]

Step 6: Disposal of Empty Containers

  • A container that has held this compound is not considered "empty" until it has been triple-rinsed.

  • The first rinseate must be collected and disposed of as hazardous waste.

  • Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but confirm this with your institution's EHS guidelines.

  • Once properly rinsed, deface the hazardous waste label on the empty container before disposing of it in the appropriate recycling or trash receptacle.

IV. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Notify your laboratory supervisor and the institution's EHS department.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbent material and the spilled substance using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

  • Clean the spill area thoroughly.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (e.g., unused reagent, contaminated labware) B Characterize as Hazardous Waste A->B C Select & Prepare Compatible Waste Container B->C D Label Container with 'Hazardous Waste' & Contents C->D E Accumulate Waste in Closed Container with Secondary Containment D->E F Container Full or Max Accumulation Time Reached? E->F G Contact EHS for Waste Pickup F->G Yes H Store in Satellite Accumulation Area F->H No I EHS Collects Waste for Licensed Disposal G->I H->E

Disposal Workflow for this compound

VI. Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key handling and storage parameters found in safety data sheets.

ParameterValueSource
Storage Temperature-20°C[3][5]
SolubilityDMSO, DMF, DCM[3]
PurityTypically ≥95%[3]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem. Always consult your institution's specific guidelines and the manufacturer's most recent SDS for the most up-to-date information.

References

Safeguarding Your Research: A Guide to Handling Methyltetrazine-PEG8-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your safety is paramount when handling reactive chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Methyltetrazine-PEG8-PFP ester, a valuable tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

This compound is a chemical reagent that combines a reactive PFP ester for amine coupling with a methyltetrazine group for bioorthogonal click chemistry. While enabling groundbreaking research, its handling requires strict adherence to safety protocols to mitigate potential hazards. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles should be splash-proof and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[1][2][3][4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves for integrity before use and change them immediately if contaminated. For extended operations, consider double-gloving.[3]
Body Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[2]
Respiratory NIOSH-Approved RespiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[2][5][6]
Feet Closed-Toe ShoesShoes should fully cover the feet to protect against spills.[2][7]

Operational Plan: From Receipt to Reaction

Proper handling procedures are critical to minimize risk. The following workflow outlines the key steps for safely incorporating this compound into your research.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect container Weighing Weighing Storage->Weighing Equilibrate to room temp. Dissolution Dissolution Weighing->Dissolution Use fume hood Reaction_Setup Reaction Setup Dissolution->Reaction_Setup Add to reaction Quenching Quenching Reaction_Setup->Quenching After reaction completion Waste_Disposal Waste Disposal Quenching->Waste_Disposal Follow regulations

Caption: Safe handling workflow for this compound.

Step-by-Step Guidance:

  • Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Storage: Store the compound at -20°C in a tightly sealed container, protected from light and moisture.[8][9]

  • Preparation for Use: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can degrade the PFP ester.

  • Weighing and Handling: All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust particles.[10]

  • Dissolution: Prepare solutions fresh before use in anhydrous solvents such as DMF or DMSO.[8]

  • Reaction: Carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the PFP ester.

  • Post-Reaction: After the reaction is complete, any unreacted this compound should be quenched.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Solvents Collect in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatible.
Contaminated Labware (e.g., pipette tips, vials) Dispose of in a designated solid hazardous waste container.
Quenched Reaction Mixtures Dispose of as hazardous chemical waste, ensuring the container is properly labeled with all components.

Emergency Procedures:

SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can safely and effectively utilize this compound in their work, fostering innovation while prioritizing safety.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.